2-Chloro-5-(trifluoromethyl)benzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-1-4(8(11,12)13)3-5(6)7(10)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRARPACTAFPNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380773 | |
| Record name | 2-chloro-5-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657-05-6 | |
| Record name | 2-chloro-5-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 657-05-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)benzoyl chloride, a critical reagent and building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, established synthesis protocols, key applications in pharmaceutical and agrochemical development, and essential safety and handling procedures. Designed for researchers, chemists, and procurement managers in the life sciences and chemical industries, this guide consolidates vital technical data to support its effective and safe utilization in research and manufacturing.
Compound Identification and Chemical Structure
This compound is a substituted aromatic acyl chloride. The presence of both a chloro and a trifluoromethyl group on the benzoyl scaffold imparts unique reactivity and makes it a valuable intermediate for introducing these moieties into more complex molecules.[1]
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₃Cl₂F₃O[2]
-
Molecular Weight: 243.01 g/mol [2]
-
Synonyms: Not widely available, typically referred to by its IUPAC name or CAS number.
The structural arrangement of the substituents is crucial to its chemical behavior. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom activates the acyl chloride for nucleophilic attack, while their positions dictate the regioselectivity of further reactions on the aromatic ring.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthesis. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| Physical State | Clear, almost colorless liquid | [4] |
| Boiling Point | 59-61°C at 1 mmHg | [4] |
| Refractive Index (n20/D) | 1.497 | [4] |
| Storage Temperature | Room Temperature, under inert atmosphere | [4] |
Note: Spectral data (NMR, IR, MS) should be obtained from the lot-specific Certificate of Analysis provided by the supplier.
Synthesis and Manufacturing
This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)benzoic acid. The most common laboratory and industrial method involves chlorination using a suitable agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a widely adopted method.[5] This process is efficient and the byproducts (CO₂, CO, HCl) are gaseous, which simplifies product purification.
Workflow: Synthesis from Carboxylic Acid
Caption: General workflow for the synthesis of the title compound.
Exemplary Laboratory Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a solution of 2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq.) in an inert solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq.) under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Chlorination: Slowly add oxalyl chloride (approx. 1.1-1.2 eq.) to the reaction mixture at room temperature.[5] Vigorous gas evolution will be observed.
-
Reaction: Stir the mixture for 30 minutes to 2 hours.[5] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or by observing the cessation of gas evolution.
-
Work-up: Once the reaction is complete, the solvent and excess reagent are removed under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield the final this compound as a clear liquid.[4]
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a versatile intermediate.[1] Acyl chlorides are highly reactive acylating agents used to form amides, esters, and ketones, which are common linkages in bioactive molecules.[6]
-
Pharmaceutical Synthesis: This compound is a key building block for creating advanced pharmaceuticals.[1] The trifluoromethyl group is of particular interest in medicinal chemistry as it can enhance properties like metabolic stability, lipophilicity, and binding affinity of a drug molecule.[6] It is an intermediate in the synthesis of compounds like anserine quipine, a cholesterol ester transfer protein inhibitor.[7]
-
Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the synthesis of modern pesticides and herbicides.[1][7] The chloro and trifluoromethyl substituents are common toxophores in agrochemical design.
-
Materials Science: The compound can be used in the synthesis of specialty polymers and materials where the unique properties imparted by fluorinated groups are desired.[6]
The general reactivity is depicted below, showing the acylation of a generic nucleophile (Nu-H), such as an amine or alcohol.
Caption: General acylation reaction using the title compound.
Safety, Handling, and Storage
This compound is a reactive and corrosive chemical that requires strict safety protocols.[8][9]
-
Hazards:
-
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9][10]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Keep away from water and moisture to prevent hazardous reactions.[8][9]
-
-
Storage:
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[8][11] Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[8][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[11]
-
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical. [8][9][10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. 657-05-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 657-05-6 [m.chemicalbook.com]
- 5. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]
- 7. Page loading... [wap.guidechem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
2-Chloro-5-(trifluoromethyl)benzoyl chloride molecular weight
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: this compound is a highly reactive acyl chloride that serves as a critical intermediate in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, makes it a valuable building block for introducing these moieties into more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, its core applications in medicinal chemistry, and essential safety and handling procedures. The insights herein are tailored for professionals engaged in pharmaceutical research and fine chemical synthesis, offering a blend of theoretical grounding and practical, field-proven methodologies.
This compound is a substituted aromatic acyl chloride. The trifluoromethyl (-CF3) group significantly influences the molecule's electronic properties, enhancing its reactivity as an electrophile and often improving the metabolic stability and lipophilicity of its derivatives—a desirable trait in drug discovery.[1]
Compound Identification & Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 243.01 g/mol | [2][3] |
| Molecular Formula | C₈H₃Cl₂F₃O | [2][3][4] |
| CAS Number | 657-05-6 | [2][4] |
| Appearance | Light red to yellow liquid (typical for acyl chlorides) | [5] |
| Reactivity | Highly reactive, especially with nucleophiles (water, alcohols, amines) | [1][5] |
Chemical Structure
The structural arrangement of the substituents on the benzene ring is key to the compound's utility in regioselective synthesis.
References
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
Introduction
2-Chloro-5-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific reactivity and properties to target molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. The strategic placement of the electron-withdrawing trifluoromethyl group and the chloro substituent makes this reagent a versatile tool for introducing the 2-chloro-5-(trifluoromethyl)benzoyl moiety into a wide range of molecular scaffolds, which is of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1]
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a reagent is paramount for its effective and safe use in any synthetic protocol. This compound is a clear, almost colorless liquid at room temperature.[2] A comprehensive summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 657-05-6 | [3][4] |
| Molecular Formula | C₈H₃Cl₂F₃O | [3] |
| Molecular Weight | 243.01 g/mol | [3] |
| Appearance | Clear, almost colorless liquid | [2] |
| Boiling Point | 59-61 °C at 1 mmHg | [2] |
| Refractive Index | 1.497 | [2] |
| Storage | Inert atmosphere, Room Temperature | [2][4] |
Synthesis and Purification
The most common and industrially viable method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)benzoic acid.
Synthesis of the Precursor: 2-Chloro-5-(trifluoromethyl)benzoic acid
The synthesis of the carboxylic acid precursor can be achieved through the ortho-lithiation of 4-chlorobenzotrifluoride, followed by quenching with solid carbon dioxide (dry ice).[5][6]
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid
-
To a solution of 4-chlorobenzotrifluoride and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (n-BuLi) dropwise.[6] The TMEDA chelates the lithium ion, directing the deprotonation to the position ortho to the chloro group.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete lithiation.
-
Transfer the solution via cannula onto an excess of crushed solid carbon dioxide.[6] The lithium salt reacts with CO₂ to form the corresponding carboxylate.
-
Allow the mixture to warm to room temperature, then quench with water.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1 and extract the product with an organic solvent like dichloromethane (DCM).[6]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a solvent such as hexane to give 2-chloro-5-(trifluoromethyl)benzoic acid as an off-white powder.[6]
Chlorination to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation, typically accomplished using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis of this compound
-
In a fume hood, suspend 2-chloro-5-(trifluoromethyl)benzoic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, carefully remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
Reactivity and Mechanistic Insights
As an acyl chloride, this compound is a potent electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in a nucleophilic acyl substitution reaction.
The presence of the trifluoromethyl group, a strong electron-withdrawing group, further enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive towards a wide range of nucleophiles.
Caption: General reaction of this compound.
Common reactions include:
-
Amidation: Reaction with primary or secondary amines to form amides.
-
Esterification: Reaction with alcohols to form esters.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Applications in Synthesis
The unique electronic properties conferred by the chloro and trifluoromethyl substituents make this reagent a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various biologically active molecules. For instance, related structures are precursors for antitubercular agents like benzothiazinones.[7][8] The benzoyl chloride moiety allows for the facile introduction of the substituted phenyl ring into a heterocyclic system or linkage to another pharmacophore.
Caption: Synthetic pathways using the target compound.
Agrochemical Synthesis
The trifluoromethyl group is a common feature in many modern pesticides and herbicides due to its ability to enhance metabolic stability and binding affinity to target enzymes. This compound is therefore a valuable precursor for the synthesis of new agrochemicals.
Safety, Handling, and Disposal
Due to its high reactivity, this compound must be handled with appropriate safety precautions.
Table 2: Hazard Identification and Precautionary Statements
| Hazard | Description | GHS Pictogram | Precautionary Statements |
| Corrosion | Causes severe skin burns and eye damage.[9][10] | GHS05 | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 |
| Irritation | May cause respiratory irritation.[9] | GHS07 | P271, P403+P233 |
| Reactivity | Reacts with water to generate heat and toxic fumes (HCl).[9] | - | Keep away from water and moisture. Store under inert gas.[9] |
Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[9] All manipulations should be performed in a well-ventilated chemical fume hood.[9]
-
Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
Quenching: Any residual reagent on glassware should be quenched slowly and carefully with a suitable alcohol (e.g., isopropanol) before cleaning with water.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its heightened reactivity, driven by the electron-withdrawing trifluoromethyl group, makes it an ideal acylating agent for a variety of nucleophiles. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory, particularly in the fields of drug discovery and agrochemical development.
References
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- 5. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 6. 2-Chloro-5-(trifluoromethyl)benzoic acid | 657-06-7 [chemicalbook.com]
- 7. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
2-Chloro-5-(trifluoromethyl)benzoyl chloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
Introduction
This compound (CAS No. 657-05-6) is a highly versatile and reactive chemical intermediate.[1] Its structural combination of a chloro-substituted aromatic ring, a trifluoromethyl group, and a reactive acyl chloride moiety makes it an invaluable building block in the synthesis of a wide array of complex organic molecules. This guide provides an in-depth exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations for researchers and professionals in the fields of pharmaceutical and agrochemical development.[1][2]
The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability to target molecules, while the acyl chloride functional group serves as a reactive handle for forming esters, amides, and ketones through nucleophilic acyl substitution.[3] Consequently, this compound is a key precursor in the development of novel therapeutic agents and advanced crop protection chemicals.
Part 1: Primary Synthesis Pathway via Chlorination of Carboxylic Acid
The most direct and widely employed method for synthesizing this compound is the chlorination of its corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)benzoic acid.[2] This transformation is fundamental in organic synthesis, involving the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a highly reactive acyl chloride.[4][5] This conversion is achieved using specific chlorinating agents that activate the carboxyl group.
Synthesis of the Precursor: 2-Chloro-5-(trifluoromethyl)benzoic Acid
A robust synthesis of the final product necessitates a reliable source of the starting material, 2-chloro-5-(trifluoromethyl)benzoic acid (CAS No. 657-06-7).[6][7][8] While commercially available, understanding its synthesis provides a more complete picture of the chemical manufacturing chain. One documented laboratory-scale method involves a lithiation-carboxylation sequence starting from p-chlorobenzotrifluoride. This process involves the deprotonation of the aromatic ring using a strong organolithium base, followed by quenching the resulting aryl lithium species with solid carbon dioxide (dry ice) to form the carboxylic acid upon acidic workup.[9]
A patent describes a specific procedure for this transformation:
-
p-Chlorobenzotrifluoride and a tertiary amine like Tetramethylethylenediamine (TMEDA) are dissolved in an anhydrous solvent such as tetrahydrofuran (THF).[9]
-
The solution is cooled to a very low temperature (e.g., -80 °C) under an inert atmosphere.[9]
-
A strong base, tert-butyl lithium, is added dropwise to effect ortho-lithiation, forming the 2-chloro-5-(trifluoromethyl)phenyl lithium salt.[9]
-
This reactive intermediate is then treated with solid carbon dioxide, followed by removal of the solvent, to yield 2-chloro-5-(trifluoromethyl)benzoic acid.[9]
Chlorination Using Thionyl Chloride (SOCl₂)
Thionyl chloride is a preferred reagent for converting carboxylic acids to acyl chlorides, primarily because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which greatly simplifies the purification of the desired product.[10][11][12]
Mechanism of Action: The reaction proceeds through a well-established mechanism. The carboxylic acid's carbonyl oxygen initially acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[5][11] This is followed by the expulsion of a chloride ion and the formation of a protonated chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack at the carbonyl carbon by the previously liberated chloride ion.[4][5][10] The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride and the release of SO₂ and HCl gases.[10][13]
Experimental Protocol: Synthesis via Thionyl Chloride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 1.5-2.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene or dichloromethane can be used.
-
Reaction: The mixture is heated to reflux (typically 70-80°C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
Purification: The crude this compound is then purified by vacuum distillation to yield the final product as a clear liquid.
Data Summary: Thionyl Chloride Method
| Parameter | Value/Condition | Rationale |
| **Stoichiometry (Acid:SOCl₂) ** | 1 : 1.5-2.0 | Excess SOCl₂ drives the reaction to completion. |
| Solvent | Toluene, Dichloromethane, or neat | Inert solvent prevents side reactions. Neat conditions simplify workup. |
| Temperature | 70-80 °C (Reflux) | Provides sufficient activation energy for the reaction. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
| Catalyst | Catalytic DMF (optional) | Can accelerate the reaction, though often not necessary. |
Workflow Diagram: Thionyl Chloride Synthesis
Caption: Workflow for the synthesis of this compound using thionyl chloride.
Chlorination Using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another excellent reagent for this conversion, often considered milder and more selective than thionyl chloride.[12][14] The reaction proceeds under gentler conditions and, like thionyl chloride, produces only gaseous byproducts (CO, CO₂, HCl), simplifying product isolation.[14][15][16] This reaction is almost always catalyzed by a small amount of N,N-dimethylformamide (DMF).
Mechanism of Action: The catalytic cycle begins with the reaction between oxalyl chloride and DMF to form a highly electrophilic Vilsmeier intermediate (chloro(dimethylamino)methyleniminium chloride).[17] The carboxylic acid then attacks this intermediate, leading to the formation of an unstable acyl-substituted intermediate. This intermediate subsequently decomposes, releasing the desired acyl chloride, regenerating the DMF catalyst, and liberating carbon dioxide and carbon monoxide gases.[17] This catalytic approach allows the reaction to proceed efficiently at or below room temperature.
Experimental Protocol: Synthesis via Oxalyl Chloride
-
Preparation: To a solution of 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours until gas evolution ceases.
-
Workup: The solvent and excess oxalyl chloride are carefully removed under reduced pressure.
-
Purification: The resulting crude product can often be used directly or further purified by vacuum distillation.
Data Summary: Oxalyl Chloride Method
| Parameter | Value/Condition | Rationale |
| **Stoichiometry (Acid:(COCl)₂) ** | 1 : 1.2-1.5 | A slight excess ensures complete conversion. |
| Solvent | Dichloromethane (DCM), THF | Anhydrous, aprotic solvents are required. |
| Temperature | 0 °C to Room Temperature | Milder conditions reduce the risk of side reactions.[12] |
| Reaction Time | 1-3 hours | Reaction is typically faster than with thionyl chloride. |
| Catalyst | N,N-Dimethylformamide (DMF) | Essential for the formation of the reactive Vilsmeier intermediate.[14][17] |
Reaction Diagram: Oxalyl Chloride Synthesis
Caption: Reactants and products in the DMF-catalyzed synthesis using oxalyl chloride.
Part 2: Safety and Handling
Working with the reagents and product involved in this synthesis requires strict adherence to safety protocols.
-
Reagents: Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and moisture-sensitive.[2] They react violently with water, releasing large amounts of toxic HCl gas. All manipulations must be performed in a well-ventilated chemical fume hood.[18]
-
Product: This compound is an acyl chloride and should be handled as a corrosive and lachrymatory (tear-inducing) substance.[2] It will hydrolyze upon contact with moisture to produce HCl.[2]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene), is mandatory.[18]
All glassware must be thoroughly dried before use to prevent violent reactions and reagent decomposition. A gas trap containing a sodium hydroxide solution should be used to neutralize the acidic gases produced during the reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. smolecule.com [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-(trifluoromethyl)benzoic acid 98 657-06-7 [sigmaaldrich.com]
- 9. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 13. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 15. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chembk.com [chembk.com]
Preparation of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
An In-Depth Technical Guide to the Preparation of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
Introduction
This compound (CAS No. 657-05-6) is a highly reactive acyl chloride that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
This guide provides a comprehensive overview of the synthesis of this compound, grounded in established chemical principles. It is designed for researchers, chemists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's mechanistic underpinnings, safety considerations, and practical applications. We will delve into the conversion of the parent carboxylic acid using thionyl chloride, a robust and widely adopted method in organic synthesis.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and hazards associated with this compound is paramount for its safe handling and successful application.
Key Properties
| Property | Value | Reference |
| CAS Number | 657-05-6 | [1][2] |
| Molecular Formula | C₈H₃Cl₂F₃O | [2] |
| Molecular Weight | 243.01 g/mol | [1][2] |
| Boiling Point | 59-61 °C at 1 mmHg | [1] |
| Density | 1.506 g/cm³ | [1] |
| Refractive Index | 1.497 | [1] |
| Appearance | Colorless to light red fuming liquid | [3] |
Safety & Handling
This compound is a corrosive and water-reactive substance that requires stringent safety protocols.
-
Hazards: The compound causes severe skin burns and serious eye damage.[3][4] It is harmful if swallowed and may cause respiratory irritation.[4] A critical hazard is its reactivity with water, which liberates toxic and corrosive hydrogen chloride (HCl) gas.[3][4]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.[4][5]
-
Handling & Storage: Containers should be kept tightly closed in a dry, cool, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[3][4] It is incompatible with strong bases, alcohols, and oxidizing agents.[4]
-
First Aid: In case of contact, immediate action is critical. For skin contact, remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[5] In all cases of exposure, seek immediate medical attention.[5]
Synthesis from 2-Chloro-5-(trifluoromethyl)benzoic Acid
The most direct and industrially relevant method for preparing this compound is the chlorination of its parent carboxylic acid, 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS No. 657-06-7)[6]. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts.
Reaction Principle
The overall reaction converts the carboxylic acid's hydroxyl group into a highly reactive acid chloride functional group.
R-COOH + SOCl₂ → R-COCl + SO₂(g) + HCl(g)
The primary advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] This facilitates their removal from the reaction mixture, driving the equilibrium towards the product side and simplifying the purification process.
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process transforms the hydroxyl group, which is a poor leaving group, into a chlorosulfite intermediate, which is an excellent leaving group.[8][9]
-
Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[9][10]
-
Intermediate Formation: A protonated chlorosulfite intermediate is formed. A chloride ion is expelled from the sulfur atom and subsequently acts as a base to deprotonate the hydroxyl group, releasing HCl.
-
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon.[7]
-
Product Formation: The carbonyl double bond transiently breaks and then reforms, expelling the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) and another chloride ion.[7][8]
Caption: Mechanism for converting a carboxylic acid to an acyl chloride.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis. All operations must be performed in a chemical fume hood.
Materials & Reagents:
-
2-Chloro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂), reagent grade or distilled
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Gas trap (e.g., a bubbler containing sodium hydroxide solution)
-
Distillation apparatus for vacuum distillation
Procedure:
-
Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the HCl and SO₂ gases produced during the reaction. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.
-
Charging the Flask: In the round-bottom flask, place 2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 eq.) to the flask at room temperature. The reaction is often performed neat (without solvent), using the excess thionyl chloride as the reaction medium. Add one drop of DMF as a catalyst. The catalyst accelerates the reaction, though it should be used sparingly.
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) using a heating mantle. Maintain a gentle reflux and stir the reaction mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride must be removed. This can be achieved by simple distillation at atmospheric pressure.
-
Product Purification: The crude this compound is purified by fractional distillation under reduced pressure (vacuum distillation).[11] This is crucial as the product has a high boiling point at atmospheric pressure and may decompose. Collect the fraction boiling at 59-61 °C at 1 mmHg.[1]
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture.
Caption: General workflow for the synthesis of the target compound.
Applications in Chemical Synthesis
This compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals. Its high reactivity makes it an excellent acylating agent for introducing the 2-chloro-5-(trifluoromethyl)benzoyl moiety into various molecules.
-
Pharmaceuticals: This compound is a key starting material for synthesizing active pharmaceutical ingredients (APIs). The presence of chlorine and a trifluoromethyl group can significantly alter the biological activity of a molecule.[12] It is used in the development of novel therapeutics, including enzyme inhibitors and receptor modulators.[13]
-
Agrochemicals: In the agrochemical industry, it is used to produce advanced herbicides and pesticides. The trifluoromethyl group often enhances the efficacy and stability of these products.
-
Heterocyclic Chemistry: It is a valuable reagent for synthesizing a wide range of trifluoromethylated heterocycles, such as quinazolinones and oxadiazoles, which are scaffolds of significant pharmacological interest.[14]
Conclusion
The preparation of this compound via the chlorination of its corresponding carboxylic acid with thionyl chloride is a fundamental and highly effective transformation in organic synthesis. This guide has detailed the critical aspects of this process, from the underlying reaction mechanism to a practical, step-by-step laboratory protocol. Adherence to stringent safety measures is non-negotiable due to the corrosive and reactive nature of the materials involved. The purified product is a valuable and versatile building block, enabling the synthesis of a wide array of complex molecules essential for the advancement of drug discovery and materials science.
References
- 1. This compound CAS#: 657-05-6 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chloro-5-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Process for the preparation of chloro-benzoyl chlorides - Patent 0854128 [data.epo.org]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
2-Chloro-5-(trifluoromethyl)benzoyl chloride NMR spectral data
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
Introduction
This compound is a highly reactive acyl chloride derivative of benzoic acid. Its trifluoromethyl and chloro substitutions make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Due to its reactivity and the specific substitution pattern on the aromatic ring, precise structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.
This technical guide provides a comprehensive overview of the predicted NMR spectral data for this compound. As this is a reactive chemical intermediate, publicly available, fully assigned spectra are not always accessible. Therefore, this guide emphasizes the foundational principles of spectral interpretation, predicting the ¹H and ¹³C NMR spectra based on established chemical shift theory, substituent effects, and spin-spin coupling patterns. This approach equips researchers with the expertise to analyze experimentally acquired data and confirm the successful synthesis and purity of the target compound.
Chemical Structure and Safety Considerations
Molecular Structure and NMR-Relevant Features
The structure of this compound presents a distinct set of features for NMR analysis. The benzene ring contains three unique aromatic protons and six distinct aromatic carbons, in addition to the carbonyl carbon of the acyl chloride and the carbon of the trifluoromethyl group. The positions of the three powerful electron-withdrawing groups (—COCl, —Cl, and —CF₃) are critical in determining the electronic environment, and thus the chemical shifts, of the neighboring nuclei.
Critical Safety and Handling Protocols
This compound is a corrosive and moisture-sensitive compound.[1] Acyl chlorides react exothermically with water and other nucleophiles, including alcohols, to produce corrosive hydrogen chloride (HCl) gas.[2][3]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[1]
-
Moisture Sensitivity: This compound reacts with moisture in the air.[1] Store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[4]
-
Spill & Disposal: In case of a spill, neutralize with a dry, inert material such as sand or sodium bicarbonate. Do not use water.[3] Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[5]
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move to fresh air and seek medical attention.[1]
Experimental Protocol: NMR Sample Preparation
Preparing a high-quality NMR sample is crucial for obtaining accurate and high-resolution spectra, especially for reactive compounds.[6] The primary goal is to create a homogeneous solution free of particulate matter and moisture.[7][8]
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware, including the sample vial, Pasteur pipette, and NMR tube, are thoroughly dried in an oven (e.g., at 120°C) for several hours and cooled in a desiccator before use.
-
Sample Weighing: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a small, dry vial.[7]
-
Solvent Addition: Select a dry, deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Using a dry syringe, transfer approximately 0.6-0.7 mL of the deuterated solvent into the vial containing the sample.[7]
-
Dissolution: Cap the vial and gently swirl until the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[6]
-
Filtration and Transfer: To remove any suspended particles that can degrade spectral quality, filter the solution directly into the NMR tube.[8] This is effectively done by passing the solution through a small plug of glass wool or Celite placed inside a Pasteur pipette.
-
Capping and Sealing: Immediately cap the NMR tube to prevent contamination from atmospheric moisture. For highly sensitive samples or long-term experiments, a flame-sealed tube or a J. Young valve NMR tube may be necessary.[9]
-
Final Check: Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.
Predicted ¹H NMR Spectral Data Analysis
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. Their chemical shifts are influenced by the anisotropic field of the ring and the electronic effects of the substituents. All three substituents (—Cl, —CF₃, —COCl) are electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a relatively high frequency (downfield) compared to benzene (δ 7.36 ppm).
-
H6: This proton is ortho to the acyl chloride group and meta to the chlorine atom. It is expected to be the most downfield signal due to the strong deshielding effect of the adjacent carbonyl group. It should appear as a doublet due to coupling with H4, though the meta coupling constant (⁴J) is small (typically 2-3 Hz).
-
H4: This proton is ortho to the trifluoromethyl group and meta to the acyl chloride. It will be significantly deshielded. It is expected to appear as a doublet of doublets due to ortho coupling with H3 (³J, typically 7-9 Hz) and meta coupling with H6 (⁴J, typically 2-3 Hz).
-
H3: This proton is ortho to the chlorine atom and meta to the trifluoromethyl group. It will be deshielded by the adjacent chlorine. It should appear as a doublet due to ortho coupling with H4 (³J, typically 7-9 Hz).
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Coupling Constant (J, Hz) | Integration |
| ~ 8.2 – 8.4 | H6 | d | ⁴J ≈ 2.0 Hz | 1H |
| ~ 7.9 – 8.1 | H4 | dd | ³J ≈ 8.5 Hz, ⁴J ≈ 2.0 Hz | 1H |
| ~ 7.7 – 7.9 | H3 | d | ³J ≈ 8.5 Hz | 1H |
Predicted ¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum will be more complex, showing eight distinct signals. The chemical shifts are highly dependent on the substituents. The carbonyl carbon of the acyl chloride will be significantly downfield. The trifluoromethyl group will cause the carbon it is attached to (C5) and adjacent carbons to split due to C-F coupling.
-
Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the range of 165-170 ppm for benzoyl chlorides.
-
Aromatic Carbons (C1-C6): Their chemical shifts will vary based on substituent effects.
-
C1, C2, C5: The carbons directly attached to the electron-withdrawing substituents will have their signals shifted significantly.
-
C-F Coupling: The CF₃ carbon will appear as a quartet (¹JCF ≈ 272 Hz). The carbon it is attached to, C5, will also be a quartet due to two-bond coupling (²JCF), but with a smaller coupling constant (≈ 35 Hz). Other nearby carbons (C4, C6) may show smaller quartet splittings.[10]
-
-
Trifluoromethyl Carbon (CF₃): This signal will be a prominent quartet due to the large one-bond C-F coupling constant.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Expected Multiplicity (from C-F coupling) |
| ~ 166 | C=O | Singlet |
| ~ 138 | C2 (C-Cl) | Singlet or small q |
| ~ 135 | C6 | Small q |
| ~ 134 | C1 | Singlet or small q |
| ~ 132 | C4 | Small q |
| ~ 130 (q, ²JCF ≈ 35 Hz) | C5 (C-CF₃) | Quartet |
| ~ 128 | C3 | Singlet or small q |
| ~ 123 (q, ¹JCF ≈ 272 Hz) | CF₃ | Quartet |
Predicted ¹⁹F NMR Spectroscopy
A ¹⁹F NMR experiment would provide a simple and clear confirmation of the trifluoromethyl group. A single signal is expected for the three equivalent fluorine atoms.
-
Expected Spectrum: A singlet (as there are no other fluorine atoms to couple with) in the region of -60 to -65 ppm, which is a typical chemical shift range for aromatic trifluoromethyl groups relative to CFCl₃.[11]
Conclusion
The structural elucidation of this compound via NMR spectroscopy relies on a detailed understanding of substituent effects and spin-spin coupling phenomena. This guide provides a robust framework for predicting and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra. The key identifying features are the three distinct signals in the downfield aromatic region of the ¹H spectrum with a characteristic dd, d, d splitting pattern, and the presence of a carbonyl signal around 166 ppm alongside two prominent quartets in the ¹³C spectrum, confirming the trifluoromethyl group. Adherence to rigorous safety and sample preparation protocols is essential for obtaining high-quality data and ensuring operator safety when handling this reactive compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. 19F [nmr.chem.ucsb.edu]
Infrared spectroscopy of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
This guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental procedures, and detailed spectral interpretation of this complex molecule. Our approach is grounded in first principles, ensuring that the methodologies described are not merely procedural but are substantiated by a clear rationale, reflecting field-proven expertise.
Introduction to the Molecule and Spectroscopic Approach
This compound (C₈H₃Cl₂F₃O) is a disubstituted benzoyl chloride derivative.[1][2] Its reactivity is dominated by the acyl chloride functional group, while its physical and chemical properties are significantly influenced by the electron-withdrawing chloro and trifluoromethyl substituents on the aromatic ring.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules.[3] It operates on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, producing a unique spectral fingerprint.[4] This guide will systematically deconstruct the IR spectrum of this compound, assigning characteristic absorption bands to their respective molecular motions.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Fundamental Principles and Predicted Absorptions
The IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The unique combination of functional groups in this compound gives rise to a series of predictable and diagnostic absorption bands.
-
Acyl Chloride Group (-COCl): The C=O stretching vibration in acid chlorides is found at a characteristically high frequency due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the carbonyl double bond.[5] This results in a very intense and sharp absorption band. A weaker C-Cl stretch is also expected.
-
Trifluoromethyl Group (-CF₃): The C-F bonds in a CF₃ group produce exceptionally strong absorption bands due to the large change in dipole moment during vibration.[6] These symmetric and asymmetric stretching modes typically appear in the 1350-1100 cm⁻¹ range and are often the most intense features in the fingerprint region.
-
Aromatic Ring: The benzene ring exhibits several characteristic vibrations. These include C-H stretching above 3000 cm⁻¹, C=C in-ring stretching vibrations of variable intensity between 1600-1450 cm⁻¹, and C-H out-of-plane (oop) bending bands in the lower frequency region (900-675 cm⁻¹) which can be indicative of the substitution pattern.[7]
-
Aromatic C-Cl Bond: The stretching vibration of a chlorine atom attached to an aromatic ring typically appears as a medium to strong band in the fingerprint region.[8]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines the standard procedure for obtaining the IR spectrum of a pure liquid sample using the attenuated total reflectance (ATR) or neat liquid film method. The choice of a "neat" sample (pure liquid) is ideal as it avoids solvent interference.[9]
Workflow for IR Spectrum Acquisition
Caption: Step-by-step workflow for acquiring the IR spectrum of a liquid sample.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to warm up for at least 5-15 minutes to stabilize the source and detector.[10]
-
Background Scan: Before introducing the sample, a background spectrum must be collected.[10] This critical step measures the absorbance of ambient air (CO₂ and water vapor) and any residues on the optical bench. The instrument's software will automatically subtract this background from the sample spectrum, yielding a clean, corrected result.
-
Sample Preparation (Neat Liquid Film):
-
Obtain two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator.[11] Handle them only by the edges to avoid transferring moisture from your fingers, as they are water-soluble.
-
Using a Pasteur pipette, place one to two drops of this compound onto the center of one plate.[9]
-
Carefully place the second plate on top, gently spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.[8]
-
-
Spectrum Acquisition:
-
Place the assembled salt plate "sandwich" into the sample holder of the spectrometer.
-
Initiate the scan using the acquisition software. To improve the signal-to-noise ratio, it is standard practice to co-add multiple scans (e.g., 16 or 32).
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[4]
-
-
Data Processing and Analysis:
-
The acquired spectrum should be baseline-corrected if necessary to ensure all peaks originate from a flat baseline.
-
Use the software's peak-picking tool to identify and label the wavenumbers of key absorption bands.
-
-
Cleaning: After analysis, immediately disassemble the salt plates. Rinse them thoroughly with a dry solvent like acetone and gently wipe them with a soft, lint-free tissue (e.g., Kimwipe). Return the clean, dry plates to the desiccator to protect them from atmospheric moisture.[9]
Interpretation of the Infrared Spectrum
The analysis of the IR spectrum of this compound involves the systematic assignment of observed absorption bands to the molecule's specific functional groups and vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3080 | Weak | Aromatic C-H Stretch |
| ~1795 | Strong | Acyl Chloride C=O Stretch |
| ~1600, ~1480 | Medium | Aromatic C=C In-Ring Stretch |
| ~1325 | Very Strong | C-CF₃ Stretch |
| ~1170, ~1130 | Very Strong | Asymmetric & Symmetric C-F Stretches (of CF₃ group) |
| ~850 | Medium | Aromatic C-H Out-of-Plane Bend |
| ~750 | Medium | Aromatic C-Cl Stretch |
Detailed Band Assignments:
-
Aromatic C-H Stretch (~3080 cm⁻¹): A weak absorption is expected just above 3000 cm⁻¹, which is characteristic of C-H bonds where the carbon is sp²-hybridized, as in an aromatic ring.[7]
-
Acyl Chloride C=O Stretch (~1795 cm⁻¹): This is one of the most diagnostic peaks in the spectrum. Its position at a high wavenumber (~1790-1815 cm⁻¹) is a clear indicator of an acid chloride functional group.[5][12] The electron-withdrawing nature of both the acyl chlorine and the substituted aromatic ring contributes to this high frequency.
-
Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): The benzene ring gives rise to a pair of C=C stretching bands in this region. Their presence confirms the aromatic core of the molecule.[7]
-
C-CF₃ and C-F Stretches (~1325, ~1170, ~1130 cm⁻¹): This region is dominated by extremely strong and often broad absorptions characteristic of the trifluoromethyl group. The band around 1325 cm⁻¹ is frequently assigned to the C-CF₃ stretching mode.[6] The other intense bands in the 1200-1100 cm⁻¹ range are due to the asymmetric and symmetric stretching vibrations of the C-F bonds themselves.[13]
-
Aromatic C-H Out-of-Plane Bending (~850 cm⁻¹): The position of C-H "oop" bands can provide clues about the substitution pattern of the aromatic ring. For a 1,2,4-trisubstituted ring, one or more bands are expected in this region.
-
Aromatic C-Cl Stretch (~750 cm⁻¹): A medium intensity band in the lower part of the fingerprint region can be attributed to the stretching vibration of the C-Cl bond on the aromatic ring. The typical range for this vibration is 850-550 cm⁻¹.[7][8]
Conclusion: A Validated Spectroscopic Signature
The infrared spectrum of this compound provides a definitive and verifiable fingerprint of its molecular structure. The high-frequency C=O stretch unequivocally identifies the acyl chloride group, while the intense, complex absorptions between 1350 and 1100 cm⁻¹ serve as a clear signature for the trifluoromethyl substituent. Complemented by the characteristic bands of the substituted aromatic ring, the complete spectrum serves as a robust analytical tool for identity confirmation, purity assessment, and quality control in a research or manufacturing setting. This guide provides the foundational knowledge and practical framework for scientists to confidently acquire and interpret this crucial spectroscopic data.
References
- 1. scbt.com [scbt.com]
- 2. 657-05-6|this compound|BLD Pharm [bldpharm.com]
- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 4. ursinus.edu [ursinus.edu]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. webassign.net [webassign.net]
- 10. m.youtube.com [m.youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Mass spectrometry of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
Foreword: Unraveling the Molecular Blueprint
In the landscape of pharmaceutical synthesis and drug development, this compound stands as a critical intermediate. Its unique trifluoromethyl and chloro substitutions make it a versatile building block for creating complex molecules with specific biological activities. The precise characterization of this compound is not merely a procedural step but a foundational requirement for ensuring the integrity of the synthetic pathway and the quality of the final product. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as the quintessential tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will move beyond a simple recitation of data to delve into the fundamental principles governing its ionization and fragmentation. By understanding the "why" behind the spectral data, researchers and drug development professionals can interpret results with greater confidence, troubleshoot analytical challenges, and validate their synthetic outcomes with scientific rigor.
Physicochemical Profile and Analytical Considerations
Before delving into the mass spectrum, it is crucial to understand the inherent properties of the analyte, as they dictate the optimal analytical approach.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source / Implication |
| Molecular Formula | C₈H₃Cl₂F₃O | [1] Defines the exact mass and isotopic pattern. |
| Molecular Weight | 243.01 g/mol | [1] The nominal mass observed in low-resolution MS. |
| Structure | Benzoyl chloride with a Cl at position 2 and a CF₃ at position 5. | The positions of the substituents are key to predicting fragmentation. |
| Functional Groups | Acyl Chloride, Aromatic Halide, Trifluoromethyl Group | Each group imparts characteristic reactivity and fragmentation behavior.[2][3] |
| Reactivity | Highly reactive with nucleophiles (e.g., water, alcohols).[3][4] | Requires inert conditions for sample handling and GC analysis to prevent degradation. |
| Volatility | Sufficiently volatile for GC analysis. | GC-MS is the preferred method for its separation and analysis.[5][6] |
The presence of the highly reactive acyl chloride group is the most critical consideration.[3] Exposure to atmospheric moisture will readily hydrolyze the compound to its corresponding carboxylic acid, fundamentally altering the mass spectrum. Therefore, all sample preparation must be conducted under anhydrous conditions.
Ionization: The Gateway to Mass Analysis
For a thermally stable and volatile compound like this compound, Electron Ionization (EI) is the method of choice.[7][8]
Why Electron Ionization (EI)?
-
Robustness & Reproducibility: EI is a "hard" ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule.[9] This high energy ensures consistent and extensive fragmentation, creating a detailed molecular fingerprint.
-
Structural Information: The rich fragmentation pattern generated by EI is invaluable for structural elucidation.[10]
-
Library Compatibility: EI spectra are highly reproducible, forming the basis of extensive spectral libraries (e.g., NIST, Wiley), which are crucial for compound identification.
The ionization process begins with the bombardment of the gaseous analyte molecule (M) by a high-energy electron, which ejects one of the molecule's own electrons to form a radical cation, denoted as M⁺•.
M + e⁻ → M⁺• + 2e⁻
This molecular ion is often unstable and rapidly undergoes fragmentation to dissipate the excess energy.
Decoding the Fragmentation Pattern: A Mechanistic Approach
The mass spectrum of this compound is a direct reflection of its chemical structure. The fragmentation pathways are not random; they are governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral losses. The presence of two chlorine atoms means that any chlorine-containing fragment will exhibit a characteristic isotopic pattern (M, M+2, M+4, etc.), which is a powerful diagnostic tool.[11]
Predicted Primary Fragmentation Pathways:
-
Formation of the Acylium Ion (Base Peak): The most favorable and characteristic fragmentation for acyl chlorides is the cleavage of the C-Cl bond.[11] This results in the loss of a chlorine radical (•Cl) and the formation of a highly stable, resonance-stabilized acylium ion. This fragment is almost always the base peak (the most intense peak) in the spectrum.
-
[M - Cl]⁺ at m/z 208/210: The resulting 2-chloro-5-(trifluoromethyl)benzoyl cation. The 3:1 isotopic ratio of the remaining chlorine atom will be clearly visible at m/z 208 (for ³⁵Cl) and 210 (for ³⁷Cl).
-
-
Loss of Carbon Monoxide: The acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule. This is a common pathway for carbonyl-containing ions.
-
[M - Cl - CO]⁺ at m/z 180/182: This corresponds to the 2-chloro-5-(trifluoromethyl)phenyl cation. The isotopic signature of the chlorine atom is retained.
-
-
Loss of the Trifluoromethyl Group: The C-C bond connecting the trifluoromethyl group to the aromatic ring can cleave, leading to the loss of a trifluoromethyl radical (•CF₃).
-
[M - CF₃]⁺ at m/z 174/176/178: This fragment corresponds to the 2-chlorobenzoyl chloride cation, which will show the isotopic pattern for two chlorine atoms.
-
-
Cleavage of the Benzoyl Group: The bond between the carbonyl carbon and the aromatic ring can break, leading to the loss of the entire benzoyl chloride moiety as a radical.
-
[C₇H₃ClF₃]⁺• at m/z 180/182: This fragment is the radical cation of 1-chloro-4-(trifluoromethyl)benzene.
-
The diagram below illustrates these predictable and logical fragmentation pathways, providing a roadmap for interpreting the experimental data.
Experimental Protocol: A Self-Validating GC-MS Workflow
This section provides a robust, field-proven protocol for the analysis of this compound using GC-MS. The causality behind each parameter choice is explained to ensure both technical accuracy and practical success.
4.1. Materials and Reagents
-
This compound (analyte)
-
Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Inert gas (Nitrogen or Argon)
-
Autosampler vials with PTFE-lined septa
4.2. Sample Preparation (Under Inert Atmosphere) The goal is to prepare a dilute solution of the analyte while rigorously excluding moisture to prevent hydrolysis.
-
Inert Environment: Perform all dilutions inside a glove box or using Schlenk line techniques under a positive pressure of inert gas.
-
Stock Solution: Accurately weigh ~10 mg of the analyte and dissolve it in 10 mL of anhydrous dichloromethane to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with anhydrous dichloromethane to achieve a final concentration of approximately 10 µg/mL. This concentration is typically sufficient to produce a strong signal without saturating the detector.
-
Transfer: Immediately transfer the working solution to an autosampler vial and seal tightly. Analyze as soon as possible.
4.3. GC-MS Instrumentation and Parameters
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale / Expertise & Experience |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform for routine analysis. |
| MS System | Agilent 5977B or equivalent | Provides robust EI capabilities and sensitivity. |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm ID, 0.25µm film thickness | This non-polar column provides excellent separation for a wide range of semi-volatile organic compounds and is robust enough for acyl chlorides.[5] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Split/Splitless Inlet | |
| Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peak shapes for a concentrated sample. |
| Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 80°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min | The initial temperature ensures good focusing on the column head. The ramp rate allows for efficient separation from potential impurities or degradation products. The final hold ensures that any less volatile compounds are eluted. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) | As discussed, provides reproducible fragmentation for structural confirmation.[7] |
| Ionization Energy | 70 eV | The industry standard for generating library-searchable spectra.[9] |
| Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation in the source. |
| Mass Analyzer | Quadrupole | |
| Scan Range | m/z 40 - 350 | Covers the molecular ion and all expected major fragments. Starting at m/z 40 avoids the solvent front and air/water background. |
| Scan Rate | ~2-3 scans/sec | Provides sufficient data points across the chromatographic peak for accurate spectral deconvolution. |
4.4. Data Acquisition and Analysis Workflow
The following workflow ensures data integrity from injection to final report.
Conclusion: From Spectrum to Certainty
The mass spectrometric analysis of this compound is a clear example of how fundamental chemical principles directly translate into actionable analytical data. By employing a robust GC-MS method with electron ionization, one can generate a rich and reproducible fragmentation pattern that serves as a definitive fingerprint for this key synthetic intermediate. A thorough understanding of the likely fragmentation pathways—driven by the stability of the acylium ion and influenced by the halogen and trifluoromethyl substituents—empowers the scientist to move beyond simple library matching to a state of confident, mechanistically-grounded structural confirmation. This level of analytical rigor is indispensable in the high-stakes environment of pharmaceutical research and development, where certainty is the cornerstone of progress.
References
- 1. scbt.com [scbt.com]
- 2. 657-05-6|this compound|BLD Pharm [bldpharm.com]
- 3. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Reactivity and stability of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
Introduction: A Keystone Intermediate in Modern Synthesis
This compound, identified by CAS No. 657-05-6, is a highly functionalized aromatic acyl chloride.[1] Its molecular structure, featuring a reactive acyl chloride group ortho to a chlorine atom and meta to a strongly electron-withdrawing trifluoromethyl group, makes it a uniquely valuable and versatile intermediate in the synthesis of complex organic molecules. This guide provides an in-depth analysis of its chemical reactivity, stability profile, and handling protocols, tailored for researchers and professionals in drug development and fine chemical synthesis. Its strategic importance lies in its role as a building block for introducing the 2-chloro-5-(trifluoromethyl)benzoyl moiety into larger molecules, a common structural motif in advanced pharmaceuticals and agrochemicals.[2]
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in a laboratory or industrial setting. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 657-05-6 | [1] |
| Molecular Formula | C₈H₃Cl₂F₃O | [1] |
| Molecular Weight | 243.01 g/mol | [1] |
| Appearance | Colorless to light red liquid | [3] |
| Boiling Point | 188-190 °C (lit.) | |
| Density | ~1.4 g/mL at 25 °C |
Section 1: Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of the interplay between its constituent functional groups. The electronic effects of these substituents create a highly activated electrophilic center at the carbonyl carbon.
-
The Acyl Chloride Group (-COCl): This is the primary site of reactivity. The high electronegativity of both the oxygen and chlorine atoms strongly polarizes the carbonyl group, withdrawing electron density from the central carbon atom. This induction makes the carbonyl carbon highly electron-deficient (δ+) and thus an excellent target for nucleophilic attack.[4][5]
-
The Trifluoromethyl Group (-CF₃): As one of the most powerful electron-withdrawing groups in organic chemistry, the -CF₃ substituent significantly impacts the molecule's electronic properties.[6][7] Its strong inductive effect (-I) further withdraws electron density from the aromatic ring and, by extension, from the attached carbonyl carbon. This enhances the electrophilicity of the acyl chloride, making it more reactive towards nucleophiles than non-fluorinated analogues.[6][8]
-
The ortho-Chlorine Atom (-Cl): The chlorine atom at the 2-position also contributes an inductive electron-withdrawing effect (-I), further activating the carbonyl group. Additionally, its position introduces steric hindrance, which can influence the approach of bulky nucleophiles to the reaction center.[9][10] This steric factor can sometimes be exploited to achieve selectivity in competitive reaction environments.
The cumulative effect of these groups is a highly polarized and reactive molecule, primed for nucleophilic acyl substitution.
Caption: Inductive electron withdrawal (-I) by substituents, enhancing the electrophilicity (δ++) of the carbonyl carbon.
Section 2: Chemical Reactivity Profile
The primary reaction pathway for this compound is nucleophilic acyl substitution . This mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.[5][11]
Hydrolysis: The Primary Stability Concern
Like all acyl chlorides, this compound reacts readily with water in an exothermic hydrolysis reaction to yield the corresponding carboxylic acid and hydrogen chloride gas.[12][13] This reactivity underscores its high moisture sensitivity.
Reaction: C₈H₃Cl₂F₃O + H₂O → C₈H₄ClF₃O₂ (2-Chloro-5-(trifluoromethyl)benzoic acid) + HCl
The reaction proceeds via a nucleophilic addition-elimination mechanism.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. US4593144A - Process for preparing substituted benzotrichloride compounds - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 12. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-Depth Guide to Sourcing and Quality Verification of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride for Research Applications
Introduction: The Critical Role of a Niche Reagent in Modern Synthesis
2-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS No: 657-05-6) is a highly reactive acyl chloride that serves as a cornerstone intermediate in the synthesis of complex organic molecules.[1] Its unique structure, featuring both a chloro and a trifluoromethyl group on the benzoyl scaffold, offers distinct reactivity profiles essential for developing novel pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group, in particular, is prized in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, properties that can significantly improve the pharmacokinetic profile of a drug candidate.
However, the very reactivity that makes this compound a valuable synthetic building block also makes it susceptible to degradation and the presence of process-related impurities. For researchers in drug development, the purity of starting materials is not a trivial detail; it is a critical parameter that dictates the success of multi-step syntheses, influencing reaction yields, byproduct formation, and the ultimate biological activity and safety of the final compound.[3] This guide provides an in-depth framework for navigating the supplier landscape, verifying the quality of this compound, and ensuring its proper handling to maintain integrity from procurement to reaction.
Section 1: Navigating the Supplier Landscape for Research-Grade Reagents
The procurement of this compound for research purposes requires careful consideration of the supplier's specialization. Suppliers range from large, multinational corporations that offer a vast catalog of chemicals to smaller, specialized firms that focus on high-purity intermediates. For research and development, where quality and reliability often outweigh cost, it is crucial to partner with suppliers who provide comprehensive analytical documentation and demonstrate a commitment to quality control.
Key questions to ask a potential supplier include:
-
Do you provide a lot-specific Certificate of Analysis (CoA)?
-
What analytical techniques are used to determine purity?
-
Is ¹H NMR, ¹⁹F NMR, or HPLC data available for the specific batch?
-
What are the typical levels of common impurities (e.g., the corresponding carboxylic acid, residual solvents)?
Below is a comparative table of representative suppliers known to provide this reagent for research use.
| Supplier | Typical Purity | Analytical Data Provided | Available Quantities | Key Considerations |
| Sigma-Aldrich (Merck) | ≥97% | CoA, SDS[4] | Grams to Kilograms | Extensive quality documentation and global distribution network. |
| Santa Cruz Biotechnology | Varies by lot | CoA, SDS[5][6] | Research quantities | Primarily focused on reagents for biochemical and proteomics research.[5][6] |
| BLD Pharm | ≥98% | CoA, SDS[7] | Grams to Kilograms | Offers a range of building blocks for organic synthesis.[7] |
| Apollo Scientific | Varies by lot | CoA, COO, SDS[4] | Grams to Kilograms | Specializes in fluorinated intermediates and other specialty chemicals. |
| SynQuest Labs | Varies by lot | CoA, SDS[8] | Grams to Kilograms | Manufacturer of fluorochemicals, organosilanes, and other specialty building blocks. |
This table is for illustrative purposes and researchers should always request the most current information directly from the supplier.
Section 2: The Cornerstone of Synthesis: A Guide to In-House Quality Verification
While a supplier's Certificate of Analysis (CoA) is the first line of quality assessment, independent verification is a hallmark of rigorous scientific practice. The following protocols outline standard analytical techniques that can be implemented in a typical synthetic chemistry lab to confirm the identity and purity of incoming this compound.
A CoA is more than a simple statement of purity. It should provide a detailed breakdown of the analytical tests performed and the results for a specific batch. Key elements to scrutinize include:
-
Identity Confirmation: Usually confirmed by IR or NMR.
-
Purity Assay: Typically determined by HPLC, GC, or titration. The method used is important; for instance, a titration might give a high purity value for the acyl chloride functionality but will not detect neutral organic impurities.
-
Water Content: Acyl chlorides are highly moisture-sensitive. Water content, often measured by Karl Fischer titration, should be minimal.
-
Date of Analysis: The stability of the compound means a recent analysis date is preferable.
Protocol 1: Fourier-Transform Infrared Spectroscopy (FTIR) FTIR is a rapid and effective method for confirming the identity of the functional groups present in the molecule.
-
Methodology: A small drop of the liquid sample is placed between two salt (NaCl or KBr) plates to create a thin film. The spectrum is then acquired.
-
Expected Key Peaks:
-
C=O Stretch (Acyl Chloride): A strong, sharp absorption band around 1800 cm⁻¹. This is a highly characteristic peak for acyl chlorides.
-
C-Cl Stretch: Typically found in the fingerprint region (below 800 cm⁻¹).
-
Aromatic C=C Stretches: Multiple peaks in the 1600-1450 cm⁻¹ region.
-
C-F Stretches (Trifluoromethyl): Strong absorptions typically in the 1350-1100 cm⁻¹ region.
-
-
Interpretation: The presence of a strong peak around 1800 cm⁻¹ is a primary indicator of the acyl chloride group. A broad peak around 3000 cm⁻¹ would indicate the presence of the corresponding carboxylic acid (from hydrolysis), a common impurity.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) NMR is the gold standard for structural elucidation and can provide excellent quantitative information about purity.[9][10]
-
Methodology:
-
Prepare a sample by dissolving a precisely weighed amount of the compound (e.g., 10-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
For quantitative analysis (qNMR), add a precisely weighed amount of a stable internal standard with non-overlapping peaks (e.g., 1,4-dinitrobenzene).[11]
-
Acquire ¹H and ¹⁹F NMR spectra.
-
-
Expected ¹H NMR Signals (in CDCl₃): The aromatic region will show a complex multiplet pattern corresponding to the three protons on the benzene ring. The exact chemical shifts are influenced by the chloro and trifluoromethyl substituents.
-
Expected ¹⁹F NMR Signals (in CDCl₃): A single sharp peak corresponding to the -CF₃ group. The chemical shift of this peak is highly characteristic.
-
Interpretation: The presence of unexpected signals in the ¹H spectrum may indicate impurities. The relative integration of the analyte signals compared to the internal standard in the ¹H spectrum allows for a precise calculation of purity.[12]
Protocol 3: High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for separating and quantifying impurities.[13][14]
-
Methodology:
-
Develop a suitable reversed-phase HPLC method. A C18 column is often a good starting point.[13]
-
The mobile phase will typically be a gradient of acetonitrile and water, possibly with a buffer.
-
Prepare a standard solution of the sample at a known concentration in the mobile phase.
-
Inject the sample and monitor the elution profile using a UV detector (e.g., at 220 nm).[14]
-
-
Interpretation: A pure sample should ideally show a single major peak. The area percentage of this peak relative to the total area of all peaks provides an estimate of purity.[15] This method is particularly effective for detecting less volatile impurities that are not easily observed by GC.[3]
The following diagram illustrates a robust workflow for the receipt and verification of a critical reagent like this compound.
Caption: Workflow for Incoming Reagent Quality Control.
Section 3: Safe Handling, Storage, and Disposal
This compound is a corrosive material that reacts with water and moisture to release hydrochloric acid gas.[8][16] Proper handling and storage are paramount to ensure both user safety and the chemical integrity of the reagent.
-
Handling: Always handle this chemical inside a certified chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[8] To protect from moisture, storing the container inside a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching excess reagent should be done carefully by slowly adding it to a stirred, cooled solution of a base like sodium bicarbonate.
Section 4: Decision Framework for Supplier Selection
Choosing the right supplier involves balancing multiple factors. The following decision tree provides a logical framework for researchers to select a supplier based on their specific experimental needs.
Caption: Decision Tree for Supplier Selection.
Conclusion
The successful application of this compound in research and drug development is fundamentally linked to the quality of the starting material. By adopting a diligent approach to supplier selection, performing robust in-house quality verification, and adhering to strict handling protocols, researchers can mitigate risks associated with impurities and ensure the reliability and reproducibility of their synthetic endeavors. This diligence forms the bedrock of sound scientific practice and is a critical step on the path to innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 657-05-6 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. 657-05-6|this compound|BLD Pharm [bldpharm.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. aocs.org [aocs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS No: 657-05-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist to provide a framework for understanding the inherent risks and implementing robust, self-validating safety protocols. The causality behind each recommendation is explained to foster a proactive safety culture in the laboratory.
Hazard Identification and Risk Profile
This compound is a highly reactive acyl chloride. Its hazard profile is dominated by its corrosivity and reactivity, particularly with water and other nucleophilic substances. The primary danger stems from its rapid hydrolysis, which generates hydrochloric acid (HCl), a highly corrosive and toxic gas.
GHS Classification
The Globally Harmonized System (GHS) provides a clear summary of the key hazards associated with this reagent.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] | Danger | Corrosion |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[1] | Danger | Corrosion |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] | Warning | Exclamation Mark |
This data is a synthesis from multiple sources providing consistent classification.
Physicochemical Properties and Reactivity
Understanding the chemical's properties is fundamental to anticipating its behavior and handling it safely.
| Property | Value | Source / Comment |
| Molecular Formula | C₈H₃Cl₂F₃O | [1][3] |
| Molecular Weight | 243.01 g/mol | [3] |
| Appearance | Clear, almost colourless to light red liquid.[4][5] | |
| Odor | Pungent.[6] | Similar to other benzoyl chlorides. |
| Reactivity | Highly reactive with water , alcohols, amines, strong bases, and oxidizing agents.[1][4][7] | Reacts with water to generate heat and corrosive HCl gas.[1] |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere).[1][7] Moisture sensitive.[1][8] |
The trifluoromethyl group and chlorine atom on the benzene ring influence the electrophilicity of the carbonyl carbon, making it a highly efficient acylating agent. This high reactivity is valuable in synthesis but also underscores the need for stringent handling protocols.[9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Primary Engineering Controls
All manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation of its vapors and potential decomposition products (HCl). The work area should be equipped with an emergency eyewash station and a safety shower, both of which should be tested regularly and be immediately accessible.[1][8]
Personal Protective Equipment (PPE)
Standard laboratory attire (long pants, closed-toe shoes, lab coat) is insufficient. The following PPE is required:
-
Hand Protection : Wear appropriate protective gloves.[10] Given the corrosive nature and lack of specific breakthrough data for this exact compound, double-gloving with nitrile or neoprene gloves is a prudent measure. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1]
-
Eye and Face Protection : Chemical safety goggles are mandatory.[1] Due to the severe corrosivity, a full face shield worn over safety goggles is strongly recommended to protect against splashes.[1]
-
Skin and Body Protection : A chemically resistant lab coat or apron should be worn.[1] For larger quantities or tasks with a higher risk of splashing, chemically resistant coveralls may be necessary.
-
Respiratory Protection : In situations where engineering controls may not be sufficient or during an emergency response, a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[1][7]
Safe Handling and Experimental Workflow
Adherence to a strict protocol is critical for preventing exposure and ensuring experimental integrity.
General Handling Precautions
-
Work under Inert Atmosphere : Due to its high moisture sensitivity, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[1] This prevents degradation of the reagent and the formation of HCl gas.
-
Avoid Incompatibilities : Keep the chemical away from water, alcohols, strong bases, amines, and oxidizing agents.[1][7]
-
Addition Technique : When conducting reactions, always add the benzoyl chloride slowly to the reaction mixture. This allows for better control of the reaction temperature, especially for exothermic processes. Conversely, never add water to the benzoyl chloride, as this can cause a violent reaction.[11]
-
Container Management : Keep the container tightly closed when not in use.[1] Use appropriate tools to open and dispense the chemical, avoiding contamination.
Sample Protocol: Acylation of an Amine
This protocol illustrates the integration of safety measures into a standard synthetic procedure.
-
Preparation (in fume hood) :
-
Ensure the fume hood sash is at the appropriate height.
-
Don all required PPE (face shield, goggles, double gloves, lab coat).
-
Set up oven-dried glassware under a positive pressure of nitrogen or argon.
-
Prepare a neutralizing quench solution (e.g., saturated sodium bicarbonate) and keep it within arm's reach.
-
-
Reagent Handling :
-
Using a dry, inert gas-flushed syringe, carefully draw the required amount of this compound from the Sure/Seal™ bottle.
-
The causality here is twofold: preventing atmospheric moisture from entering the bottle and ensuring an accurate, contained transfer of the liquid.
-
-
Reaction :
-
Dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine) in an appropriate anhydrous solvent (e.g., dichloromethane) in the reaction flask.
-
Cool the reaction mixture in an ice bath. Acylation is often exothermic, and cooling prevents temperature spikes that could lead to side reactions or uncontrolled evolution of HCl if trace moisture is present.
-
Add the this compound dropwise to the cooled, stirred solution via the syringe.
-
-
Workup and Quenching :
-
Once the reaction is complete, slowly and carefully add the reaction mixture to the prepared neutralizing quench solution. This must be done cautiously as the unreacted benzoyl chloride will react violently with the aqueous solution, releasing CO₂ and HCl gas. The base neutralizes the HCl.
-
Perform all extractions and washes within the fume hood.
-
-
Decontamination :
-
Rinse the syringe and any contaminated glassware with a small amount of the reaction solvent, and add the rinsate to the quench solution.
-
Then, carefully rinse with a neutralizing agent (like a dilute sodium bicarbonate solution) before final cleaning.
-
Emergency Procedures
Pre-planning is essential for a swift and effective response to any incident.
Exposure Response
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][12] Seek immediate medical attention.[1][8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1][8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.
Spill Response Workflow
A spill should be treated as a serious incident. The following workflow outlines the decision-making process for a manageable spill that can be handled by trained laboratory personnel. For large spills, or any spill you are not equipped or trained to handle, evacuate the area and call emergency services.[13]
Caption: Decision workflow for managing a spill of this compound.
Storage and Waste Disposal
Proper long-term management is a crucial component of the chemical's life cycle in the lab.
Storage Conditions
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][11] The storage area should be designated for corrosive materials. Containers must be kept tightly sealed and stored under an inert gas (nitrogen or argon) to prevent reaction with atmospheric moisture.[1]
Waste Disposal
-
Chemical Waste : All waste containing this chemical must be collected in a designated, properly labeled, and sealed hazardous waste container.[8]
-
Empty Containers : "Empty" containers may still contain hazardous residue. They should be triple-rinsed with a suitable anhydrous solvent. The rinsate must be collected as hazardous waste. Never rinse with water.
-
Contaminated Materials : All spill cleanup materials and contaminated PPE must be disposed of as hazardous waste.[13]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | 657-05-6 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. This compound CAS#: 657-05-6 [m.chemicalbook.com]
- 6. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
The Cornerstone Reagent: A Technical Guide to 2-Chloro-5-(trifluoromethyl)benzoyl Chloride for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a well-established strategy for modulating the physicochemical and biological properties of target molecules. Among the array of fluorinated building blocks, 2-Chloro-5-(trifluoromethyl)benzoyl chloride stands out as a pivotal intermediate, prized for its versatile reactivity and the desirable attributes it imparts to final products. This guide offers a comprehensive technical overview of this key reagent, from its fundamental properties and synthesis to its diverse applications and practical handling protocols.
Compound Profile and Physicochemical Properties
This compound (CAS No. 657-05-6) is a substituted benzoyl chloride featuring both a chloro and a trifluoromethyl group on the aromatic ring.[1][2] These substituents electronically influence the reactivity of the acyl chloride group and contribute to the unique properties of its derivatives. The trifluoromethyl group, a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the lipophilicity and metabolic stability often conferred by the -CF3 group are highly sought after in drug design.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 657-05-6 | [1][2] |
| Molecular Formula | C₈H₃Cl₂F₃O | [1][2] |
| Molecular Weight | 243.01 g/mol | [1][2] |
| Appearance | Liquid | [5] |
| Boiling Point | 84-85 °C at 16 mmHg | [6] |
| Density | 1.416 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.479 | [6] |
Synthesis and Manufacturing
The primary and most direct route to this compound is through the chlorination of its corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)benzoic acid. This transformation is a staple in organic synthesis, with several common chlorinating agents employed to achieve high yields.[7]
Synthesis from 2-Chloro-5-(trifluoromethyl)benzoic Acid
The conversion of the carboxylic acid to the acyl chloride is typically achieved using reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).[7] The use of thionyl chloride is often preferred in industrial settings due to its cost-effectiveness and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[7] Oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a milder and highly effective alternative for smaller-scale laboratory preparations.[6][8]
The general reaction is as follows: C₈H₄ClF₃O₂ + SOCl₂ → C₈H₃Cl₂F₃O + SO₂ + HCl
The precursor, 2-chloro-5-(trifluoromethyl)benzoic acid, can be synthesized from p-chlorobenzotrifluoride through lithiation followed by reaction with solid carbon dioxide (dry ice).[9]
Caption: Synthesis pathway to this compound.
Experimental Protocol: Synthesis using Thionyl Chloride
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Reaction: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) to the flask at room temperature. A catalytic amount of DMF (a few drops) can be added to accelerate the reaction.
-
Heating: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound can be purified by fractional distillation under vacuum to yield a clear liquid.[7]
Chemical Reactivity and Key Transformations
The high reactivity of the acyl chloride functional group makes this compound a versatile intermediate for introducing the 2-chloro-5-(trifluoromethyl)benzoyl moiety into a wide range of molecules.
Amide Bond Formation
One of the most common applications is the acylation of amines to form amides. This reaction is fundamental in the synthesis of numerous active pharmaceutical ingredients (APIs). The reaction proceeds readily, often in the presence of a base (like triethylamine or pyridine) to scavenge the HCl byproduct.[10]
Caption: General scheme for amide bond formation.
Esterification
Similarly, the reaction with alcohols yields esters.[11] This reaction may be slower than aminolysis and can be catalyzed by a base like pyridine. The resulting esters are often important intermediates or final products in various chemical industries.
Friedel-Crafts Acylation
This compound can act as the electrophile in Friedel-Crafts acylation reactions to form diaryl ketones.[12] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an aromatic substrate.[13] The resulting ketone can be a key scaffold for further synthetic modifications.[14]
Mechanism Insight: The reaction is initiated by the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid catalyst.[12][15] This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.[16]
Applications in Drug Development and Agrochemicals
The unique substitution pattern of this compound makes it a valuable building block in the synthesis of complex, biologically active molecules.
-
Pharmaceuticals: The 2-chloro-5-(trifluoromethyl)phenyl moiety is present in various developmental drugs. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and increase binding affinity by participating in favorable interactions with protein targets.[3][17] Its incorporation is a key strategy in the development of treatments for a range of diseases.[4][18] For instance, it serves as an intermediate in the synthesis of cholesterol ester transfer protein inhibitors.[19]
-
Agrochemicals: In the agrochemical sector, this intermediate is used to produce advanced herbicides, insecticides, and fungicides.[20] The presence of the trifluoromethyl group often leads to increased efficacy and better bioavailability of the active ingredient in the target pest or plant.[3]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[21][22] It reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.[10][23]
Table 2: Hazard Information and Safety Precautions
| Hazard | Precautionary Measures | Reference(s) |
| Corrosive | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (gloves, goggles, lab coat). | [21][22] |
| Moisture Sensitive | Reacts with water to produce HCl gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a dry place. | [22][23] |
| Inhalation Toxicity | May cause respiratory irritation. Use only in a well-ventilated area or a chemical fume hood. | [21][22] |
| Incompatible Materials | Strong bases, alcohols, oxidizing agents, and water. | [22] |
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[21]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[21]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[21]
Conclusion
This compound is a high-value, versatile reagent that plays a crucial role in the synthesis of advanced materials, particularly in the life sciences. Its unique combination of a reactive acyl chloride handle and the influential chloro and trifluoromethyl substituents provides a powerful tool for medicinal and agricultural chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in the laboratory and in industrial production, paving the way for the discovery and development of novel, high-performance chemical entities.
References
- 1. 657-05-6|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. This compound | 657-05-6 [sigmaaldrich.com]
- 6. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 10. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]
- 11. youtube.com [youtube.com]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. Khan Academy [khanacademy.org]
- 17. jelsciences.com [jelsciences.com]
- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Page loading... [guidechem.com]
- 20. cic-cairo.edu.eg [cic-cairo.edu.eg]
- 21. fishersci.com [fishersci.com]
- 22. synquestlabs.com [synquestlabs.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Amide Synthesis using 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of amides utilizing 2-chloro-5-(trifluoromethyl)benzoyl chloride. The protocols and insights detailed herein are curated to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles. This guide is designed to empower researchers in academic and industrial settings to confidently employ this versatile reagent in their synthetic endeavors.
Introduction: The Significance of Fluorinated Benzamides
Amide bonds are fundamental linkages in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, can profoundly influence a molecule's physicochemical and biological properties. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a valuable building block for introducing a chloro- and trifluoromethyl-substituted benzoyl scaffold, a motif present in numerous compounds of medicinal interest. Its heightened reactivity as an acyl chloride facilitates efficient amide bond formation under relatively mild conditions.[1]
Mechanistic Insights: The Acylation of Amines
The synthesis of amides from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A base is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Diagram of the General Reaction Mechanism
Caption: General mechanism of amide formation.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is crucial for safe handling and optimal reaction setup.
| Property | Value | Source |
| CAS Number | 657-05-6 | [1][2] |
| Molecular Formula | C₈H₃Cl₂F₃O | [1][3][4] |
| Molecular Weight | 243.01 g/mol | [1][3][5] |
| Appearance | Liquid | [3] |
| Boiling Point | 59-61 °C @ 1 mmHg | |
| Density | 1.506 g/cm³ | [1][6] |
Experimental Protocols
The choice of reaction conditions, including solvent, base, and temperature, is critical for achieving high yields and purity. The following protocols provide a robust starting point for the synthesis of amides from this compound with both primary and secondary amines.
General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
This protocol is a widely applicable method for the acylation of a broad range of amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (TEA or DIPEA, 1.1-1.5 eq.) dropwise to the stirred solution.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0 - 1.1 eq.) in the same anhydrous solvent to the reaction mixture. The addition should be performed dropwise to control the exothermic reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with the organic solvent.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude amide product.
Workflow for Amide Synthesis
Caption: Step-by-step experimental workflow.
Purification of the Amide Product
The choice of purification method will depend on the physical properties of the synthesized amide.
Recrystallization:
For solid amide products, recrystallization is often an effective purification technique.
-
Solvent Selection: Common solvent systems for the recrystallization of aromatic amides include ethanol, ethyl acetate/hexanes, or toluene. The ideal solvent should dissolve the compound at an elevated temperature but not at room temperature.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, treatment with activated charcoal may be necessary. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
For oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method of purification.
-
Eluent System: A common eluent system for aromatic amides is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any impurities.
-
Procedure: Prepare a slurry of silica gel in the chosen eluent and pack it into a column. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure amide.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reagent will react with water and other protic solvents, releasing corrosive HCl gas. Therefore, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere.
In case of exposure:
-
Skin contact: Immediately wash the affected area with copious amounts of water and seek medical attention.
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek urgent medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or gently heat the reaction mixture. |
| Amine protonation | Ensure a sufficient amount of base is used (at least 1.1 equivalents). | |
| Hydrolysis of acyl chloride | Use anhydrous solvents and an inert atmosphere. | |
| Presence of Starting Amine | Insufficient acyl chloride | Use a slight excess of this compound (1.05-1.1 eq.). |
| Formation of Byproducts | Reaction with di-acylation | Add the acyl chloride slowly at a low temperature. |
| Impure starting materials | Ensure the purity of the amine and acyl chloride before use. |
Conclusion
This compound is a highly effective reagent for the synthesis of a diverse range of amides. The protocols outlined in this application note provide a solid foundation for researchers to successfully incorporate this valuable building block into their synthetic strategies. By understanding the underlying mechanism, adhering to safe handling procedures, and employing appropriate purification techniques, high yields of pure amide products can be reliably obtained.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
Application Notes and Protocols for Friedel-Crafts Acylation Conditions for 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Acylation of an Electron-Deficient Benzoyl Chloride
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aryl ketones, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] This application note provides a comprehensive guide to the Friedel-Crafts acylation utilizing 2-Chloro-5-(trifluoromethyl)benzoyl chloride, a challenging yet valuable substrate. The presence of two electron-withdrawing groups, a chlorine atom and a trifluoromethyl group, on the benzoyl chloride ring significantly influences its reactivity and the requisite reaction conditions.
This document will delve into the mechanistic nuances of this reaction, provide a detailed experimental protocol for the acylation of an activated aromatic substrate, and offer insights into potential challenges and optimization strategies. The information presented herein is intended to equip researchers with the knowledge to successfully employ this compound in their synthetic endeavors.
Understanding the Reaction Landscape: Key Parameters and Mechanistic Considerations
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the acyl chloride, enhancing its electrophilicity and facilitating the formation of a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic substrate.
However, the electron-withdrawing nature of the chloro and trifluoromethyl substituents on the this compound backbone deactivates the acyl chloride towards the formation of the acylium ion. Consequently, more forcing reaction conditions or the use of highly reactive aromatic substrates are often necessary to achieve satisfactory yields.
Catalyst Selection and Stoichiometry
Aluminum chloride (AlCl₃) remains the most common and potent Lewis acid for Friedel-Crafts acylation.[1] Due to the formation of a stable complex between the ketone product and AlCl₃, a stoichiometric amount of the catalyst is typically required.[2] For substrates with strongly deactivating groups, an excess of the Lewis acid may be necessary to drive the reaction to completion. Alternative Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can also be employed, sometimes offering milder reaction conditions and different selectivity.[3]
Substrate Scope: The Importance of Activated Arenes
Given the deactivated nature of this compound, the choice of the aromatic reaction partner is critical. Electron-rich arenes, such as anisole (methoxybenzene), phenols, and their derivatives, are ideal substrates.[4] The electron-donating groups on these substrates increase the nucleophilicity of the aromatic ring, facilitating the attack on the less reactive acylium ion. Unactivated arenes like benzene may require harsher conditions and may result in lower yields.
Solvent and Temperature Effects
The choice of solvent is crucial for a successful Friedel-Crafts acylation. Inert solvents that can dissolve the reactants and the Lewis acid-acyl chloride complex are preferred. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are common choices.[5] Nitrobenzene can also be used, particularly for less reactive substrates, as it can dissolve AlCl₃ well. The reaction temperature is a critical parameter to control. The initial mixing of the acyl chloride and Lewis acid is often performed at low temperatures (0 °C) to moderate the exothermic reaction.[6] Subsequently, the reaction temperature may be raised to facilitate the acylation, with the optimal temperature being substrate-dependent.
Regioselectivity
For substituted aromatic substrates, the position of acylation is governed by the directing effects of the substituents on the ring. For electron-donating groups like methoxy (in anisole), acylation predominantly occurs at the para position due to steric hindrance at the ortho positions.[4]
Visualizing the Process
Reaction Mechanism
Figure 1: Generalized mechanism of the Friedel-Crafts acylation.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Friedel-Crafts acylation.
Experimental Protocol: Acylation of Anisole
This protocol describes a general procedure for the Friedel-Crafts acylation of anisole with this compound. Note: This is a representative protocol and may require optimization for specific applications.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₈H₃Cl₂F₃O | 243.01 | Moisture sensitive, corrosive.[7] |
| Anisole | C₇H₈O | 108.14 | Anhydrous. |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Highly hygroscopic and corrosive.[6] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous. |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | Corrosive. |
| Sodium Bicarbonate (Saturated Solution) | NaHCO₃ | 84.01 | |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent. |
Procedure
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the evolved HCl gas.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1-1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.
-
Arene Addition: After the addition of the acyl chloride is complete, add a solution of anisole (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 15-30 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition of anisole, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the desired (2-chloro-5-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Aluminum chloride is a water-reactive, corrosive, and toxic solid. It reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment, preferably in a glove box or under an inert atmosphere.[6] Avoid inhalation of dust.
-
The reaction generates HCl gas , which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood with a proper gas trap.
-
The quenching of the reaction with water is highly exothermic . Perform this step slowly and with caution in an ice bath.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst (moisture contamination).- Insufficiently reactive arene.- Reaction temperature too low. | - Use fresh, anhydrous AlCl₃ and dry solvents.- Use a more electron-rich arene.- Gradually increase the reaction temperature and monitor by TLC. |
| Formation of multiple products | - Isomerization of the product.- Side reactions due to high temperature. | - Optimize the reaction temperature.- Consider using a milder Lewis acid. |
| Difficult workup (emulsion) | - Incomplete quenching of the AlCl₃ complex. | - Ensure complete decomposition of the complex by adding more acid and stirring vigorously.- Add a small amount of a saturated salt solution to help break the emulsion. |
Conclusion
The Friedel-Crafts acylation of this compound presents a viable, albeit challenging, route to valuable trifluoromethylated aryl ketones. Success hinges on the careful control of reaction parameters, particularly the choice of an activated aromatic substrate and the rigorous exclusion of moisture. The protocol and insights provided in this application note serve as a robust starting point for researchers to explore and optimize this transformation for their specific synthetic targets.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. websites.umich.edu [websites.umich.edu]
- 7. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of N-Substituted Benzamides via Acylation of Primary Amines with 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
Abstract and Introduction
2-Chloro-5-(trifluoromethyl)benzoyl chloride is a highly reactive and versatile bifunctional reagent critical to the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure, featuring an electrophilic acyl chloride and an aromatic ring substituted with electron-withdrawing groups (chlorine and trifluoromethyl), makes it an exceptional building block for creating complex molecular architectures. The trifluoromethyl group, in particular, is a prized feature in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of the final compound.[1][3]
The primary application of this reagent is the acylation of nucleophiles, most notably primary amines, to form robust N-substituted benzamide linkages.[4][5] This reaction, a cornerstone of organic synthesis, typically proceeds via a nucleophilic acyl substitution mechanism.[6] The resulting N-substituted-2-chloro-5-(trifluoromethyl)benzamide scaffold is a key pharmacophore present in a wide array of biologically active molecules, including kinase inhibitors and antiviral agents.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the reaction mechanism, offers two detailed, field-proven experimental protocols, presents representative data, and includes a troubleshooting guide to ensure successful synthesis.
Reaction Mechanism and Scientific Principles
The formation of an amide from this compound and a primary amine is a classic nucleophilic acyl substitution reaction.[6][7] The reaction's efficiency is governed by the electronic properties of the acyl chloride and the nucleophilicity of the amine.
Causality Behind Reactivity: The carbonyl carbon of the benzoyl chloride is highly electrophilic and thus susceptible to nucleophilic attack. This electrophilicity is significantly enhanced by the strong negative inductive effects (-I) of two substituents on the aromatic ring:
-
The C2-Chloro group: Withdraws electron density from the ring.
-
The C5-Trifluoromethyl group: A very powerful electron-withdrawing group.
These groups make the carbonyl carbon more electron-deficient than in unsubstituted benzoyl chloride, thereby increasing its reactivity towards nucleophiles.[8]
The Mechanism: The reaction proceeds in a two-step addition-elimination sequence:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[7][9]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct that is formed.[10] Neutralization prevents the acidic HCl from protonating the starting primary amine, which would render it non-nucleophilic and halt the reaction.[6]
This reaction is frequently conducted under Schotten-Baumann conditions , which involve a two-phase system of an organic solvent and an aqueous alkaline solution.[9][11] Alternatively, anhydrous conditions with a tertiary amine base like triethylamine or pyridine can be employed.[12]
References
- 1. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Primary amines react with benzoyl chloride to give: (A) Benzamides (B - askIITians [askiitians.com]
- 5. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. byjus.com [byjus.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride in Modern Medicinal Chemistry
Introduction: A Multifunctional Building Block for Advanced Drug Discovery
2-Chloro-5-(trifluoromethyl)benzoyl chloride is a highly functionalized aromatic acyl chloride that has emerged as a valuable building block in medicinal chemistry. Its structure is distinguished by three key features: a reactive acyl chloride group for amide bond formation, a trifluoromethyl (-CF3) group, and a chlorine atom. This specific arrangement of functional groups provides chemists with a versatile tool for synthesizing complex molecules with tailored pharmacological profiles.
The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The electron-withdrawing nature of both the -CF3 group and the chlorine atom also influences the reactivity of the aromatic ring, opening avenues for diverse synthetic transformations.[3] These attributes make this compound and its derivatives particularly relevant in the development of targeted therapies, most notably in the field of oncology. This guide provides an in-depth look at its applications, reactivity, and detailed protocols for its use.
Physicochemical Properties & Reactivity Profile
Understanding the fundamental properties of a reagent is critical for its effective application in synthesis.
| Property | Value |
| CAS Number | 657-05-6[4] |
| Molecular Formula | C₈H₃Cl₂F₃O[4] |
| Molecular Weight | 243.01 g/mol [4] |
| Appearance | Liquid[5] |
| Boiling Point | 59-61 °C at 1 mmHg[5] |
The primary reactive site is the acyl chloride, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most commonly amines, to form stable amide bonds. The presence of the strongly deactivating trifluoromethyl and chloro groups on the aromatic ring makes the carbonyl carbon highly electrophilic, facilitating this reaction, often under mild conditions.
Core Application: Synthesis of Kinase Inhibitor Scaffolds
The 4-chloro-3-(trifluoromethyl)phenyl moiety, directly accessible from this reagent's precursor aniline, is a key pharmacophore in several FDA-approved multi-kinase inhibitors.[6] This structural motif is central to the mechanism of action of drugs like Sorafenib and Regorafenib, which target signaling pathways involved in tumor growth and angiogenesis.[6][7]
While these specific drugs feature a urea linkage, the synthesis of numerous analogues and related inhibitors relies on the formation of an amide bond. This compound is the ideal starting material for creating these amide analogues, allowing researchers to explore the structure-activity relationship (SAR) by modifying the amine coupling partner. The synthesis of such analogues is a common strategy to improve potency, selectivity, or pharmacokinetic properties.[8][9]
Workflow for Kinase Inhibitor Analogue Synthesis
The general workflow involves the coupling of the benzoyl chloride with a suitable amine-containing core, which often constitutes the other key fragment of the target kinase inhibitor.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 657-05-6 [sigmaaldrich.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 8. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Agrochemicals using 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
Introduction: The Strategic Importance of the 2-Chloro-5-(trifluoromethyl)benzoyl Moiety in Modern Agrochemicals
The relentless challenge of ensuring global food security necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the synthetic chemist's toolbox, certain molecular scaffolds have proven to be exceptionally valuable in the design of new agrochemicals. One such privileged substructure is the 2-chloro-5-(trifluoromethyl)benzoyl group. The presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring imparts a unique combination of electronic and steric properties to the molecule. The trifluoromethyl group, in particular, is known to enhance the metabolic stability, lipophilicity, and bioavailability of bioactive compounds, often leading to increased efficacy and longevity of the desired biological effect[1].
2-Chloro-5-(trifluoromethyl)benzoyl chloride is a highly reactive and versatile building block that allows for the efficient introduction of this key pharmacophore into a wide range of molecular architectures. Its principal application in agrochemical synthesis lies in the formation of amide bonds through reaction with various amines, leading to the creation of potent insecticidal and fungicidal compounds. This document provides detailed application notes and a representative protocol for the synthesis of an N-aryl benzamide, a class of compounds with significant importance in the agrochemical industry.
Mechanism of Action: Targeting the Insect Nervous System
Many modern insecticides derived from substituted benzamides, including those synthesized from this compound, belong to the diamide class of insecticides. These compounds exhibit a novel and highly selective mode of action, targeting the insect's ryanodine receptors (RyRs)[2][3]. The RyRs are ligand-gated calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.
The binding of a diamide insecticide to the insect RyR locks the channel in an open state, leading to an uncontrolled release of intracellular calcium stores[4][5]. This depletion of calcium ions results in impaired muscle regulation, causing lethargy, cessation of feeding, paralysis, and ultimately, the death of the insect pest[3][4]. The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.
Application Note 1: Synthesis of an Insecticidal N-Aryl Benzamide
This section outlines the synthesis of a representative N-aryl benzamide, demonstrating the utility of this compound as a key intermediate. The target molecule, N-(4-chloro-3-(trifluoromethyl)phenyl)-2-chloro-5-(trifluoromethyl)benzamide, is a hypothetical compound designed to illustrate the synthetic principles involved in the creation of potent insecticidal molecules. The reaction involves the acylation of a substituted aniline with this compound.
Rationale for Reagent Selection:
-
This compound: The primary building block, providing the core pharmacophore responsible for interaction with the biological target. The acid chloride functionality ensures high reactivity towards the amine.
-
4-Chloro-3-(trifluoromethyl)aniline: This substituted aniline is chosen to introduce additional lipophilicity and electronic modulation to the final molecule, which can enhance its insecticidal activity and spectrum.
-
Triethylamine (or other non-nucleophilic base): Acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting amine.
-
Dichloromethane (DCM): A common aprotic solvent that is inert under the reaction conditions and effectively solubilizes the reactants.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of an N-aryl benzamide.
Protocol: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-chloro-5-(trifluoromethyl)benzamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) |
| This compound | 243.01 | 10.0 | 2.43 g |
| 4-Chloro-3-(trifluoromethyl)aniline | 195.56 | 10.0 | 1.96 g |
| Triethylamine | 101.19 | 12.0 | 1.68 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| 1 M Hydrochloric acid (HCl) | - | - | 2 x 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 2 x 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-(trifluoromethyl)aniline (1.96 g, 10.0 mmol) and dichloromethane (30 mL).
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.68 mL, 12.0 mmol) dropwise with stirring.
-
Addition of Acid Chloride: In a separate dry vial, dissolve this compound (2.43 g, 10.0 mmol) in dichloromethane (20 mL). Add this solution dropwise to the stirred aniline solution at 0 °C over a period of 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove unreacted triethylamine.
-
Wash with saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted acid chloride and acidic byproducts.
-
Wash with brine (20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(4-chloro-3-(trifluoromethyl)phenyl)-2-chloro-5-(trifluoromethyl)benzamide.
Expected Yield and Characterization:
The expected yield of the purified product is typically in the range of 80-95%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Logical Relationship Diagram
Caption: Logical flow from starting materials to the final agrochemical application.
Conclusion and Future Perspectives
This compound is a valuable and reactive intermediate for the synthesis of a variety of agrochemicals, particularly insecticidal benzamides. The protocol described herein provides a robust and adaptable method for the synthesis of N-aryl benzamides, a class of compounds with proven efficacy in pest control. The principles and techniques outlined can be readily applied by researchers and scientists in the development of new and improved crop protection agents. Future research in this area will likely focus on the synthesis of novel analogs with enhanced potency, broader pest spectrums, and even more favorable environmental and toxicological profiles.
References
- 1. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1225626A - 2-Chloro-3,5-bis(trifluoromethyl)phenylbenzoyl urea derivative and its preparation method - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride - Google Patents [patents.google.com]
- 5. Amide Synthesis [fishersci.it]
Application Note: Enhanced Detection and Quantification of Amines in Complex Matrices using Derivatization with 2-Chloro-5-(trifluoromethyl)benzoyl chloride followed by HPLC-MS Analysis
Introduction: The Rationale for Amine Derivatization
In the realms of pharmaceutical development, clinical research, and metabolic studies, the accurate quantification of amines is of paramount importance. However, the inherent physicochemical properties of many low molecular weight amines present significant challenges for direct analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). These challenges often include poor retention on reversed-phase chromatographic columns due to high polarity, leading to co-elution with matrix components and resultant ion suppression, as well as low ionization efficiency in the mass spectrometer source.[1][2][3]
To overcome these analytical hurdles, chemical derivatization of the amine functional group is a widely adopted and effective strategy. This application note provides a detailed protocol for the derivatization of primary and secondary amines with 2-Chloro-5-(trifluoromethyl)benzoyl chloride, a reagent that imparts several advantageous characteristics to the analyte molecules. The addition of the benzoyl moiety significantly increases the hydrophobicity of the polar amines, thereby enhancing their retention on C18 and other reversed-phase columns.[1] This improved chromatographic behavior separates the analytes of interest from the void volume where salts and other polar interferences elute, mitigating ion suppression and leading to more robust and reliable quantification.[2]
Furthermore, the 2-Chloro-5-(trifluoromethyl)benzoyl group provides a readily ionizable and highly fragmentable tag, which is beneficial for mass spectrometric detection. The trifluoromethyl group, in particular, can enhance the ionization efficiency and provides a unique isotopic signature for confident identification. The resulting benzamide derivatives are stable and yield characteristic product ions upon collision-induced dissociation (CID), enabling the development of sensitive and selective Multiple Reaction Monitoring (MRM) assays.[1] This method is rapid, with derivatization reactions often reaching completion in minutes at room temperature, and the resulting derivatives are typically stable for extended periods when stored properly.[1]
Principle of the Derivatization Reaction
The derivatization of amines with this compound proceeds via a nucleophilic acyl substitution reaction, a classic example of the Schotten-Baumann reaction.[1] In an alkaline environment, the nucleophilic nitrogen of the primary or secondary amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. The subsequent loss of a chloride ion results in the formation of a stable amide bond. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.
Experimental Protocols
Materials and Reagents
-
Analytes: Stock solutions of amine-containing compounds of interest.
-
Derivatizing Reagent: this compound (CAS: 657-05-6). Prepare a 2% (w/v) solution in anhydrous acetonitrile. This solution should be prepared fresh daily to ensure reactivity.
-
Base: 100 mM Sodium Carbonate (Na₂CO₃) in HPLC-grade water.
-
Quenching Solution: 1% Formic Acid in water.
-
Internal Standard (IS): An isotopically labeled analog of the analyte or a structurally similar compound not present in the sample. If a suitable labeled standard is unavailable, a homolog of the analyte can be used. The internal standard should also be derivatized in the same manner as the samples and calibrators.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges may be required for complex matrices to remove interfering substances prior to derivatization.
Derivatization Workflow Diagram
Caption: Workflow for the derivatization of amines.
Step-by-Step Derivatization Protocol
-
Sample Preparation:
-
For liquid samples such as plasma or urine, a protein precipitation step is recommended. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube. The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent, or a portion of the supernatant can be directly used for derivatization.
-
-
Derivatization Reaction:
-
To 50 µL of the prepared sample, calibrator, or quality control sample in a microcentrifuge tube, add 50 µL of 100 mM sodium carbonate solution. Vortex briefly.
-
Add 100 µL of the 2% this compound solution in acetonitrile.
-
Immediately cap the tube and vortex vigorously for 1-2 minutes at room temperature. The reaction is typically rapid.
-
-
Reaction Quenching and Sample Finalization:
-
After the reaction is complete, add 50 µL of 1% formic acid to quench the reaction by neutralizing the excess base and hydrolyzing any remaining derivatizing reagent.
-
Centrifuge the sample at high speed for 5 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
HPLC-MS/MS Method
The following are suggested starting conditions for the analysis of this compound derivatized amines. Method optimization will be necessary for specific analytes and matrices.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point. |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient Elution | A generic gradient could be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-9 min, 90% B; 9-9.1 min, 90-10% B; 9.1-12 min, 10% B. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer is ideal for quantitative MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. |
| Ion Source Temp. | 500°C. |
| Capillary Voltage | 3.5 kV. |
| Collision Gas | Argon. |
MRM Transitions for Derivatized Amines
The precursor ion will be the protonated molecule of the derivatized amine, [M+H]⁺. The exact mass of the derivatizing group, 2-Chloro-5-(trifluoromethyl)benzoyl, is 209.98 g/mol (for C₈H₃ClF₃O). The mass of the derivatized amine (M) can be calculated as:
M = (Mass of amine) + 209.98 - 1.01 (for the loss of H from the amine)
The most common and stable product ion is often the 2-Chloro-5-(trifluoromethyl)benzoyl cation, which would have an m/z of 210.99 (C₈H₄ClF₃O⁺). This would serve as a good qualifier or even quantifier ion for many derivatized amines. Other analyte-specific fragments can be identified by infusing the derivatized standard and performing a product ion scan.
Example Calculation for a Hypothetical Primary Amine (MW = 100 g/mol ):
-
Mass of derivative = 100 + 209.98 - 1.01 = 308.97 g/mol
-
Precursor Ion [M+H]⁺ = 309.98 m/z
-
Proposed Quantifier Transition: 309.98 → (analyte-specific fragment)
-
Proposed Qualifier Transition: 309.98 → 210.99
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, a thorough method validation should be performed. This includes assessing:
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of the amine standards into a representative blank matrix and derivatizing them.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels on different days.
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences co-elute with the analyte of interest.
-
Matrix Effects: Evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.
-
Stability: The stability of the derivatized samples should be assessed under various storage conditions (e.g., autosampler, short-term, and long-term storage).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Inactive derivatizing reagent, incorrect pH, or presence of interfering substances. | Prepare the this compound solution fresh daily. Ensure the pH of the reaction mixture is alkaline. Consider additional sample cleanup steps like SPE to remove interfering compounds. |
| Poor Peak Shape | Column degradation, inappropriate mobile phase, or sample solvent effects. | Use a guard column to protect the analytical column. Ensure mobile phase components are of high quality and properly degassed. The final sample solvent should be compatible with the initial mobile phase conditions. |
| High Background Noise | Contaminated solvents or reagents, or carryover from previous injections. | Use high-purity solvents and reagents. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after high-concentration samples to check for carryover. |
Conclusion
The derivatization of primary and secondary amines with this compound is a powerful strategy to enhance their analysis by HPLC-MS. This method significantly improves chromatographic retention, increases sensitivity, and provides high selectivity for quantitative analysis in complex biological and pharmaceutical matrices. The detailed protocol and methodological considerations presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust and reliable analytical methods for a wide range of amine-containing compounds.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Solvent Selection for Reactions with 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
An Application Guide for Researchers
Abstract
2-Chloro-5-(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent, pivotal in the synthesis of pharmaceuticals and agrochemicals due to the strategic placement of its chloro and trifluoromethyl substituents.[1] The success of reactions involving this reagent—be it amide bond formation, esterification, or Friedel-Crafts acylation—is critically dependent on the judicious selection of the reaction solvent. This guide provides a detailed exploration of solvent effects, offering field-tested protocols and a framework for rational solvent choice to optimize reaction outcomes, enhance purity, and ensure operational safety.
Introduction: Understanding the Reagent
This compound (CAS 657-05-6) is a liquid at ambient temperature.[2][3] Its chemical structure features a benzoyl chloride moiety activated by two electron-withdrawing groups: a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position. This electronic profile renders the carbonyl carbon exceptionally electrophilic, making the compound a potent acylating agent.[1] However, this high reactivity also necessitates careful handling and precise control of reaction conditions, with solvent choice being a paramount consideration.
The primary reactivity center is the acyl chloride functional group (-COCl), which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and arenes.[1] The key to a successful synthesis is to select a solvent that not only facilitates the desired reaction pathway but also minimizes potential side reactions, such as hydrolysis or solvolysis.
Safety & Handling: this compound is corrosive and causes severe skin burns and eye damage.[4][5] It is also a lachrymator and may cause respiratory irritation.[1][4] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] The reagent reacts with water, potentially releasing corrosive hydrogen chloride gas; therefore, all glassware must be scrupulously dried, and anhydrous solvents should be used.[1] Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[7]
The Core Principles of Solvent Selection
The optimal solvent is not a one-size-fits-all solution; it is dictated by the specific reaction type, the nature of the substrates, and the desired reaction kinetics. The following principles provide a logical framework for solvent selection.
-
Aprotic vs. Protic Solvents: Protic solvents (e.g., water, alcohols, carboxylic acids) contain acidic protons and are generally incompatible with acyl chlorides. They can act as nucleophiles, leading to competitive and often undesired hydrolysis or solvolysis. Therefore, aprotic solvents (lacking acidic protons) are the default choice for nearly all reactions with this reagent.
-
Polarity and Solubility: The solvent must effectively dissolve all reactants—the acyl chloride, the nucleophile, and any catalysts or bases—to ensure a homogeneous reaction mixture and facilitate molecular collisions. Aromatic and halogenated solvents are often good starting points.
-
Inertness: The solvent must be chemically inert to the highly reactive acyl chloride, the nucleophile, and any strong Lewis acids or bases used in the reaction. Ethereal solvents like Tetrahydrofuran (THF), while aprotic, can be cleaved by strong Lewis acids (e.g., AlCl₃) and should be used with caution in Friedel-Crafts reactions.
-
Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature. A low boiling point facilitates easy removal during workup, while a higher boiling point is necessary for reactions requiring heat.
Solvent Selection Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system.
References
Troubleshooting & Optimization
Technical Support Center: Reactions with 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)benzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive intermediate in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use, particularly in acylation reactions. Our focus is on providing practical, experience-driven insights to ensure the success of your experiments.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable building block in medicinal chemistry and materials science, prized for its ability to introduce the 2-chloro-5-(trifluoromethyl)benzoyl moiety. The electron-withdrawing nature of both the chloro and trifluoromethyl groups significantly enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.[1] However, this heightened reactivity is a double-edged sword, often leading to the formation of undesirable side products if reaction conditions are not meticulously controlled. This guide will help you navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation using this compound with an aromatic substrate, but I'm observing very low to no yield of the desired ketone. What are the likely causes and how can I resolve this?
Answer: This is a frequent challenge, and the root cause often lies in the interplay between our highly reactive acyl chloride and the electronic nature of your aromatic substrate, as well as the reaction conditions.
Possible Causes & Solutions:
-
Deactivated Aromatic Substrate: The trifluoromethyl group on the benzoyl chloride is strongly electron-withdrawing, making the acylium ion a potent electrophile.[1] However, Friedel-Crafts acylations are notoriously difficult with deactivated aromatic rings (e.g., those bearing nitro, cyano, or other electron-withdrawing groups).[2] The combination of a deactivated substrate and our already electron-deficient acylating agent can bring the reaction to a halt.
-
Solution: If your substrate is deactivated, consider using a more potent Lewis acid catalyst than the standard aluminum chloride (AlCl₃), such as triflic acid (TfOH), which can facilitate acylation of even moderately deactivated rings.[3] Alternatively, you may need to explore entirely different synthetic routes, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
-
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[2] Any trace of water in your solvent, glassware, or reagents will react with and deactivate the catalyst, effectively poisoning your reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The AlCl₃ should be a fresh, free-flowing powder; if it appears clumpy, it has likely been exposed to moisture.
-
-
Insufficient Catalyst Loading: In many Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the product ketone, rendering it inactive.[2] This means that a stoichiometric amount of the catalyst is often required, rather than a truly catalytic amount.
-
Solution: Start with at least one equivalent of AlCl₃ relative to the this compound. For less reactive substrates, increasing the stoichiometry to 1.2-1.5 equivalents may improve the yield.
-
Issue 2: Presence of a Crystalline White Solid Side Product
Question: After my reaction or during workup, I've isolated a white crystalline solid that is not my desired product. What is this common side product and how can I avoid its formation?
Answer: The most common side product in reactions involving this compound is its hydrolysis product, 2-Chloro-5-(trifluoromethyl)benzoic acid .
Mechanism of Formation:
This compound is highly susceptible to hydrolysis by water. This can occur with trace moisture in the reaction setup or during aqueous workup. The highly electrophilic carbonyl carbon is readily attacked by the nucleophilic oxygen of water.
Caption: Hydrolysis of this compound.
Prevention and Removal:
-
Prevention: The key is to maintain strictly anhydrous conditions, as detailed in the previous section. Handle the acyl chloride in a glovebox or under a positive pressure of an inert gas.
-
Removal: If 2-Chloro-5-(trifluoromethyl)benzoic acid does form, it can often be removed from the desired product by a simple acid-base extraction. The carboxylic acid is acidic and will be deprotonated by a weak base like sodium bicarbonate, making it water-soluble.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
The 2-Chloro-5-(trifluoromethyl)benzoic acid will move into the aqueous layer as its sodium salt.
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl group in the reactivity of this compound?
A1: The trifluoromethyl (-CF₃) group is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[4] This has two major effects:
-
Increased Reactivity: It enhances the electrophilicity of the carbonyl carbon, making the molecule a more potent acylating agent compared to unsubstituted benzoyl chloride.[1]
-
Directing Effect in Friedel-Crafts Reactions: As a deactivating group, it directs incoming electrophiles to the meta position on the benzoyl chloride ring itself. However, in a Friedel-Crafts acylation, the reaction occurs at the aromatic substrate, not the benzoyl chloride. The key takeaway is that the electron-withdrawing nature of the -CF₃ group makes the acylation of other aromatic rings more favorable.[5]
Q2: Can decarboxylation be a significant side reaction?
A2: Decarboxylation of the hydrolysis product, 2-Chloro-5-(trifluoromethyl)benzoic acid, to form 1-chloro-4-(trifluoromethyl)benzene is a possibility, but it generally requires harsh conditions, such as high temperatures (often >150°C) and sometimes the presence of a metal catalyst like copper.[6] Under typical acylation or amidation conditions, significant decarboxylation is unlikely. However, if your reaction is run at elevated temperatures for a prolonged period, this could become a minor side pathway to consider.
Q3: Are there any specific solvents I should avoid when using this compound?
A3: Yes. Avoid protic solvents like alcohols and water, as they will readily react to form esters and the carboxylic acid, respectively. Amine-based solvents will also react to form amides. While generally considered unreactive, some ethers like tetrahydrofuran (THF) can be cleaved by strong Lewis acids, which could lead to side products. Dichloromethane (DCM) and dichloroethane (DCE) are common and generally safe choices for Friedel-Crafts reactions.
Q4: How can I monitor the progress of my reaction to minimize side product formation?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the consumption of your starting material and the formation of your product. It's advisable to run a TLC at the start of the reaction and then periodically (e.g., every 30-60 minutes). This will help you determine the optimal reaction time and prevent the reaction from running for too long, which can sometimes lead to the formation of degradation products. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via cannula or syringe.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add the aromatic substrate (1.0 eq.) to the dropping funnel, dissolved in a minimal amount of anhydrous DCM, and add it dropwise to the stirred AlCl₃ suspension.
-
Acylation: Add this compound (1.05 eq.), dissolved in a minimal amount of anhydrous DCM, to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice. Add concentrated HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for a typical Friedel-Crafts acylation.
Data Summary
| Side Product | Formation Conditions | Prevention | Removal Method |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | Presence of moisture | Strictly anhydrous conditions | Acid-base extraction |
| Products of reaction with protic solvents | Use of protic solvents (alcohols, water) | Use aprotic solvents | Not applicable (avoid formation) |
| Decarboxylation product | High temperatures (>150°C) | Maintain moderate reaction temperatures | Chromatographic separation |
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Patent 0431294 [data.epo.org]
Improving yield for amidation with 2-Chloro-5-(trifluoromethyl)benzoyl chloride
Answering the user's request.## Technical Support Center: Improving Yield for Amidation with 2-Chloro-5-(trifluoromethyl)benzoyl chloride
Welcome to the technical support center for optimizing amidation reactions using this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. We will delve into the causality behind experimental choices, providing you with the rationale needed to adapt and optimize protocols for your specific amine substrate.
Introduction: Understanding the Substrate
This compound is a highly reactive acylating agent. Its reactivity is enhanced by two key features: the strongly electron-withdrawing trifluoromethyl (-CF3) group and the ortho-chloro (-Cl) group. While these features increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack, they also introduce specific challenges. The compound is extremely sensitive to moisture, and the ortho-chloro group can create significant steric hindrance.[1][2][3]
This guide will address the most common questions and issues encountered when using this reagent, providing detailed protocols and evidence-based solutions to maximize your yield and purity.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?
A1: Low or incomplete conversion is the most common issue and can stem from several factors. Let's break them down.
-
Hydrolysis of the Acyl Chloride: This is the primary suspect. This compound is highly reactive and will readily hydrolyze upon contact with water to form the unreactive carboxylic acid.[4]
-
Solution: Ensure absolute anhydrous conditions. Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably fresh from a solvent purification system or a new, sealed bottle. Handle the acyl chloride quickly in a glovebox or under a positive pressure of inert gas.
-
-
Inactivated Amine: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[5] This will protonate your starting amine, converting it into an ammonium salt which is no longer nucleophilic.
-
Solution: Use at least one equivalent of a suitable base to act as an HCl scavenger. For amines that are expensive or precious, using slightly more than one equivalent of base (e.g., 1.1-1.2 eq.) is recommended to ensure all of the amine remains active.[6]
-
-
Poor Nucleophilicity of the Amine: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, its attack on the carbonyl carbon will be slow.[7][8]
-
Solution: For electron-deficient amines, the reaction may require heating (e.g., 40-60°C) or longer reaction times. For sterically hindered amines, a less hindered and stronger base might be necessary. In some challenging cases, converting the carboxylic acid to an acyl fluoride, which is smaller, may improve yields.[8]
-
-
Insufficient Reagent Purity: The purity of both the acyl chloride and the amine is critical.
Q2: I'm observing a major byproduct that isn't my starting material. What could it be?
A2: The most likely byproduct is the 2-chloro-5-(trifluoromethyl)benzoic acid, resulting from hydrolysis. You can easily detect this by LC-MS or by an acidic workup; the carboxylic acid will move into a basic aqueous layer (e.g., sat. NaHCO₃ solution).
Another possibility, though less common, is the formation of the symmetric anhydride. This can occur if the initially formed carboxylic acid (from hydrolysis) is activated by another molecule of the acyl chloride. This is more likely if the reaction is run at high concentrations without a sufficient amount of the amine nucleophile present.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical. The ideal base should be non-nucleophilic, sufficiently strong to neutralize HCl, and should not introduce purification challenges.
-
Tertiary Amines (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These are the most common choices for reactions in aprotic organic solvents like DCM or THF.[11] They are effective HCl scavengers. DIPEA is more sterically hindered than TEA and is a good choice when you want to minimize any potential side reactions involving the base itself.
-
Pyridine: Can be used both as a base and a solvent. It is also known to act as a nucleophilic catalyst, which can sometimes accelerate the reaction.
-
Inorganic Bases (e.g., NaOH, NaHCO₃): These are used in biphasic "Schotten-Baumann" conditions, typically with a solvent like DCM and water.[12][13] The amide product remains in the organic layer while the excess base and salts are in the aqueous layer, simplifying workup. This is an excellent choice for simple, robust amines.
| Base | pKa (Conjugate Acid) | Solvent System | Key Considerations |
| Triethylamine (TEA) | ~10.7 | Aprotic (DCM, THF) | Standard, cost-effective choice. The resulting triethylammonium chloride salt can sometimes complicate purification. |
| DIPEA (Hünig's Base) | ~11.0 | Aprotic (DCM, THF) | More sterically hindered and less nucleophilic than TEA. Excellent for sensitive substrates.[6] |
| Pyridine | ~5.2 | Aprotic (or as solvent) | Weaker base, but can act as a nucleophilic catalyst. Can be difficult to remove during workup. |
| Sodium Hydroxide (NaOH) | ~14 | Biphasic (DCM/Water) | Classic Schotten-Baumann conditions.[14] Very effective but increases the risk of acyl chloride hydrolysis. Best for fast reactions. |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 | Biphasic (DCM/Water) | A milder inorganic base, reducing the risk of hydrolysis compared to NaOH. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature?
A1: The reaction between an acyl chloride and an amine is typically very fast and exothermic.[15] It is standard practice to add the acyl chloride to the solution of the amine and base at a low temperature, such as 0°C, to control the reaction rate and minimize side reactions.[16][17] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[16] For particularly unreactive or hindered amines, gentle heating may be required.[7]
Q2: Which solvent is best?
A2: Anhydrous aprotic solvents are essential to prevent hydrolysis.[6]
-
Dichloromethane (DCM): A common and effective choice that dissolves most starting materials and products.
-
Tetrahydrofuran (THF): Another excellent aprotic solvent.
-
Acetonitrile (MeCN): A more polar aprotic solvent that can sometimes accelerate reactions.
-
Toluene: A non-polar option, useful if product solubility is an issue in other solvents.
Q3: How should I monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most common method.[18] Spot the reaction mixture against the starting amine. The acyl chloride is often too reactive to be seen on TLC. The reaction is complete when the starting amine spot has been completely consumed. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool to monitor the disappearance of starting materials and the appearance of the product's mass peak.
Q4: What is a standard work-up and purification procedure?
A4: A typical work-up involves quenching the reaction and removing salts and excess reagents.[18]
-
Dilute the reaction mixture with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash sequentially with a weak acid (e.g., 1M HCl or sat. NH₄Cl) to remove the base and any unreacted amine.
-
Wash with a weak base (e.g., sat. NaHCO₃) to remove any unreacted acyl chloride (as the carboxylate salt) and neutralize any remaining acid.
-
Wash with brine (sat. NaCl) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel column chromatography.[18][19]
Visualized Mechanisms and Workflows
Caption: Nucleophilic acyl substitution mechanism for amidation.
Caption: Troubleshooting flowchart for low-yield amidation reactions.
Optimized Experimental Protocols
Protocol A: Standard Amidation for Primary and Secondary Amines
This protocol is suitable for most non-hindered primary and secondary amines.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) to the solution. Cool the flask to 0°C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by recrystallization or silica gel column chromatography.
Protocol B: Modified Conditions for Hindered or Electron-Deficient Amines
This protocol uses elevated temperatures to drive the reaction of less reactive amines to completion.[7][8]
-
Preparation: To an oven-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.), anhydrous acetonitrile (MeCN, approx. 0.1 M), and DIPEA (1.5 eq.).
-
Acyl Chloride Addition: Add this compound (1.2 eq.) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction progress periodically by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Follow steps 5-7 from Protocol A for work-up, isolation, and purification.
References
- 1. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. scbt.com [scbt.com]
- 10. 657-05-6|this compound|BLD Pharm [bldpharm.com]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. grokipedia.com [grokipedia.com]
- 14. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 15. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 16. fishersci.it [fishersci.it]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pure.hud.ac.uk [pure.hud.ac.uk]
Removal of 2-chloro-5-(trifluoromethyl)benzoic acid from reaction mixture
Troubleshooting Guide: Removal of 2-Chloro-5-(trifluoromethyl)benzoic Acid from Reaction Mixtures
As a Senior Application Scientist, I've frequently guided researchers through the challenges of post-reaction workups. A common issue is the persistence of acidic starting materials, like 2-chloro-5-(trifluoromethyl)benzoic acid, in the crude product. This guide provides a structured, question-and-answer approach to effectively remove this impurity, ensuring the high purity of your target compound. We'll focus on a common scenario: the synthesis of a neutral amide product where unreacted acid remains.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows both my neutral amide product and a spot corresponding to the 2-chloro-5-(trifluoromethyl)benzoic acid starting material. What is the simplest and most direct method to remove the acid?
The most straightforward method for separating an acidic impurity from a neutral compound is a liquid-liquid extraction using a mild aqueous base.[1][2][3] This technique, often called an acid-base extraction, leverages the differential solubility of the acidic starting material and the neutral product.[2] The acidic benzoic acid derivative will react with a base to form a water-soluble salt, which will partition into the aqueous layer, leaving your neutral amide product in the organic layer.[4][5]
A saturated solution of sodium bicarbonate (NaHCO₃) is typically the best choice. It is a weak base, strong enough to deprotonate the carboxylic acid but gentle enough to avoid potential hydrolysis of your desired amide product, a risk associated with stronger bases like sodium hydroxide (NaOH).[2]
Troubleshooting & In-Depth Protocols
Q2: I performed a single wash with aqueous NaHCO₃, but my TLC still shows a significant amount of the acid impurity. What went wrong and what should I do next?
This is a very common issue and usually points to an incomplete extraction. A single extraction rarely removes 100% of an impurity.[4] The partitioning of the acid salt between the organic and aqueous layers is an equilibrium process. To ensure complete removal, you must perform multiple extractions.
Expert Insight: Think of it as rinsing a soapy dish. One quick rinse might leave soap behind, but several rinses will ensure it's clean. Similarly, performing three to four successive extractions with fresh portions of the basic solution will effectively remove the residual acid.
Detailed Protocol 1: Rigorous Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
First Extraction: Add a volume of saturated aqueous NaHCO₃ solution roughly equal to the organic layer volume. Stopper the funnel, invert it, and vent immediately to release the CO₂ gas that evolves from the acid-base neutralization. Shake the funnel for 30-60 seconds, venting frequently to prevent pressure buildup.[2]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat steps 2 and 3 at least two more times with fresh portions of NaHCO₃ solution.
-
Backwash (Optional but Recommended): To recover any of your neutral product that may have been physically carried into the aqueous layer, combine all the aqueous extracts and wash them once with a small portion of fresh organic solvent (this is called a "backwash").[1] Combine this organic layer with your original organic layer.
-
Final Wash: Wash the combined organic layer once with brine (saturated aqueous NaCl). This helps to break up any emulsions and removes the bulk of the dissolved water.[1][6]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield your purified neutral product.
Q3: When should I choose flash column chromatography over extraction?
You should consider flash chromatography when:
-
Your product has some acidic or basic character itself, making acid-base extraction non-selective.
-
You have multiple neutral impurities in addition to the acidic one.
-
Extraction has failed to provide the desired level of purity.
Flash chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in the mobile phase.[7]
Detailed Protocol 2: Flash Chromatography for Acid Removal
-
Stationary Phase: Use standard silica gel for normal-phase chromatography.[7]
-
Mobile Phase Selection: A typical mobile phase for separating a moderately polar neutral amide from a more polar acid would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.
-
Crucial Tip - Suppressing Tailing: Carboxylic acids are notorious for "tailing" or "streaking" on silica gel due to strong interactions with the acidic silanol groups. To achieve sharp, well-defined peaks, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase.[7] This keeps the impurity protonated, minimizing its interaction with the silica and improving the separation.
-
Column Packing & Loading: Pack the column with your chosen solvent system. Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate your pure product.
Q4: My product is a solid. Can I use recrystallization to remove the acidic impurity?
Yes, recrystallization is an excellent and powerful purification technique for solid compounds, provided a suitable solvent can be found.[8][9][10] The principle relies on the differences in solubility between your product and the impurity in a specific solvent at different temperatures.[10]
Expert Insight: The ideal recrystallization solvent will dissolve your crude product (both the amide and the acid) when hot but will have very low solubility for your desired amide product when cold. The acidic impurity, ideally, will remain in the cold solvent.[11]
Detailed Protocol 3: Purification by Recrystallization
-
Solvent Screening: Test the solubility of your crude product in various solvents to find one that dissolves the material when boiling but causes crystals to form upon cooling.[11] Common choices for amides include ethanol, acetone, or acetonitrile.[12]
-
Dissolution: In a flask, add the minimum amount of the boiling solvent to your crude solid until it just dissolves completely.[8]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure crystals, as it selectively incorporates molecules of your product into the growing crystal lattice, excluding impurities.[11]
-
Ice Bath: Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[11]
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities adhering to the crystal surfaces.
-
Drying: Allow the crystals to dry completely to remove any residual solvent.
Data Summary & Visual Guides
To aid in your experimental design, key properties of the impurity are summarized below.
| Property | Value | Source |
| Compound Name | 2-Chloro-5-(trifluoromethyl)benzoic acid | [13][14] |
| Molecular Weight | 224.56 g/mol | [14] |
| Appearance | Off-white to white solid/powder | [15][16] |
| Melting Point | 93-96 °C | [14][16] |
| Predicted pKa | ~2.45 | [16] |
| Solubility | Poorly soluble in water; soluble in organic solvents. | [17] |
Decision Workflow for Purification Method
This diagram outlines the logical steps to select the most appropriate purification strategy.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. magritek.com [magritek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. praxilabs.com [praxilabs.com]
- 11. Home Page [chem.ualberta.ca]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Chloro-5-(trifluoromethyl)benzoic acid 98 657-06-7 [sigmaaldrich.com]
- 15. 2-Chloro-5-(trifluoromethyl)benzoic acid | 657-06-7 [chemicalbook.com]
- 16. 2-Chloro-5-(trifluoromethyl)benzoic acid CAS#: 657-06-7 [amp.chemicalbook.com]
- 17. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Aqueous Workup for Reactions with 2-Chloro-5-(trifluoromethyl)benzoyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-(trifluoromethyl)benzoyl chloride. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful aqueous workups for reactions involving this highly reactive acylating agent. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction to this compound in Synthesis
This compound is a valuable reagent in organic synthesis, frequently employed in the preparation of pharmaceuticals and agrochemicals. Its utility stems from the presence of a highly reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions to form esters, amides, and other carbonyl derivatives.
The reactivity of the acyl chloride is significantly enhanced by the strong electron-withdrawing effects of both the chloro and trifluoromethyl substituents on the benzene ring.[1][2] This heightened electrophilicity at the carbonyl carbon facilitates rapid reactions with nucleophiles but also presents specific challenges during the aqueous workup, where water can act as a competing nucleophile.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₈H₃Cl₂F₃O | 243.01 | Highly reactive, moisture-sensitive liquid.[3][4] |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | 224.56 | Crystalline solid, the primary hydrolysis byproduct. |
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous workup for reactions with this compound considered challenging?
The primary challenge lies in the high reactivity of the acyl chloride. The electron-withdrawing chloro and trifluoromethyl groups make the carbonyl carbon highly electrophilic. This leads to a rapid reaction with water (hydrolysis) during the workup, which can consume unreacted starting material and potentially hydrolyze the desired product if it is sensitive to the workup conditions.[1]
Q2: What is the purpose of quenching the reaction, and what are the common quenching agents?
Quenching is the process of deactivating any unreacted, highly reactive species in the reaction mixture before proceeding with the aqueous workup. For reactions involving this compound, the primary goal of quenching is to neutralize any remaining acyl chloride. Common quenching agents include:
-
Water: Reacts to form the corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)benzoic acid. This is often done by adding the reaction mixture to ice-water.
-
Aqueous base (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide): Neutralizes both the unreacted acyl chloride and the HCl byproduct formed during the acylation reaction.[5][6][7]
-
Alcohols (e.g., methanol, ethanol): React to form the corresponding methyl or ethyl ester, which may be easier to separate from the desired product than the carboxylic acid.
-
Amines: Can be used to form an amide, but this is less common for quenching unless the resulting amide is easily separable.
Q3: My desired amide/ester product seems to be hydrolyzing during the workup. How can I prevent this?
While amides are generally more stable to hydrolysis than esters, both can be susceptible under harsh acidic or basic conditions, especially with prolonged exposure or elevated temperatures.[8][9] To minimize product hydrolysis:
-
Use a mild base for quenching and washing: Saturated sodium bicarbonate solution is often preferred over stronger bases like NaOH, as it is less likely to catalyze product hydrolysis.
-
Keep the temperature low: Perform the quench and extractions at 0°C (using an ice bath) to slow down the rate of hydrolysis.
-
Minimize contact time: Do not let the reaction mixture sit in the acidic or basic aqueous phase for extended periods. Proceed with extraction and subsequent steps promptly.
-
Consider the stability of your product: Trifluoromethylated amides and esters can have altered stability. If your product is particularly sensitive, a non-aqueous workup or purification by direct chromatography might be necessary.[10]
Q4: What are the key safety precautions when working with this compound?
This compound is corrosive and reacts with moisture to release HCl gas.[11][12][13] Therefore, it is essential to:
-
Handle the reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Ensure all glassware is dry to prevent premature hydrolysis.
-
Be prepared for a potentially exothermic reaction upon quenching. Add the reaction mixture to the quenching solution slowly with good stirring.[5]
Troubleshooting Guide
This section addresses common issues encountered during the aqueous workup of reactions involving this compound.
Problem 1: Persistent Emulsion Formation During Extraction
Cause: Emulsions are stable mixtures of the organic and aqueous phases that fail to separate. They are often stabilized by fine solid particles (like amine hydrochlorides or the sodium salt of the benzoic acid byproduct) or surfactant-like molecules.
Solution Workflow:
Caption: Troubleshooting workflow for emulsion formation.
Detailed Protocol for Breaking an Emulsion with Brine:
-
Transfer the emulsified mixture to a separatory funnel with sufficient headspace.
-
Add a volume of saturated aqueous sodium chloride (brine) solution equal to 10-20% of the aqueous layer volume.
-
Gently rock or swirl the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.
-
Allow the mixture to stand and observe for layer separation.
-
If separation occurs, drain the aqueous layer and proceed with the workup.
Problem 2: The Aqueous Layer is Acidic Even After Washing with Base
Cause: This indicates that the amount of base used was insufficient to neutralize all the acidic components, which include:
-
Unreacted this compound (hydrolyzes to form HCl and the corresponding benzoic acid).
-
HCl produced as a byproduct of the acylation reaction.
-
The carboxylic acid byproduct itself.
Solution:
-
Add more of the basic solution (e.g., saturated NaHCO₃) to the separatory funnel.
-
Shake the funnel, venting frequently to release any CO₂ gas that is generated.
-
Test the pH of the aqueous layer with pH paper. Continue adding base until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Perform a final wash with brine to help break any minor emulsions and remove excess water from the organic layer.
Problem 3: The Product is a Solid and Precipitates During Workup
Cause: The desired product may have low solubility in the extraction solvent, or its solubility may decrease at the lower temperatures used for the workup.
Solution:
-
Increase the volume of the organic solvent: This will help to keep the product dissolved.
-
Use a different extraction solvent: If the product is precipitating from a non-polar solvent like hexanes, try a more polar solvent like ethyl acetate or dichloromethane.
-
Warm the separatory funnel slightly: If working at 0°C, allowing the funnel to warm to room temperature may be sufficient to redissolve the product. Be mindful that this could increase the risk of hydrolysis.
-
Filtration: If the product is the only solid present, it can be isolated by filtration. The filtrate should still be extracted to recover any dissolved product.
Experimental Protocols
Protocol 1: General Aqueous Workup for Amide Synthesis
This protocol is suitable for the workup of a reaction between this compound and a primary or secondary amine, where triethylamine or pyridine is used as a base.
Caption: Workflow for a typical amide synthesis workup.
Step-by-Step Methodology:
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a volume of 1M HCl solution roughly equal to the reaction volume, also cooled in an ice bath. Slowly add the reaction mixture to the stirred HCl solution.[14]
-
Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), add more of the same solvent to achieve a reasonable volume for extraction. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add a suitable extraction solvent. Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Vent the separatory funnel frequently to release CO₂. This wash removes the 2-chloro-5-(trifluoromethyl)benzoic acid byproduct.[6]
-
Water.
-
Saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer.
-
-
Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.[6][14]
Protocol 2: Workup for Ester Synthesis with a Basic Wash to Remove Carboxylic Acid Byproduct
This protocol is designed for esterification reactions and focuses on removing the acidic byproduct.
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basic Wash: Wash the combined organic layers with a saturated solution of sodium bicarbonate until the aqueous layer is no longer acidic (test with pH paper). This will convert the 2-chloro-5-(trifluoromethyl)benzoic acid into its water-soluble sodium salt.[7]
-
Final Washes: Wash the organic layer with water and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify as necessary.
References
- 1. reddit.com [reddit.com]
- 2. Khan Academy [khanacademy.org]
- 3. This compound | 657-05-6 [sigmaaldrich.cn]
- 4. scbt.com [scbt.com]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iajpr.com [iajpr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-5-(trifluoromethyl)benzoyl chloride Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-(trifluoromethyl)benzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the optimization of reaction temperature during the conversion of 2-Chloro-5-(trifluoromethyl)benzoic acid to its corresponding acyl chloride. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of this compound
Question: My reaction to synthesize this compound from 2-Chloro-5-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) is resulting in a low yield. How can I optimize the reaction temperature to improve this?
Answer:
Low yield in this synthesis is a common issue that can often be traced back to suboptimal reaction temperature. The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is an equilibrium-driven process where temperature plays a critical role in both reaction rate and the management of byproducts.[1][2][3]
Causality Behind Temperature Effects:
-
Insufficient Temperature: If the reaction temperature is too low, the rate of reaction will be slow, leading to an incomplete conversion of the starting material within a practical timeframe. The reaction between the carboxylic acid and thionyl chloride involves the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[2][4][5] This decomposition step is temperature-dependent.
-
Excessive Temperature: Conversely, a temperature that is too high can lead to the decomposition of the desired product, this compound, or promote the formation of unwanted side products.[6] While specific decomposition temperatures for this exact molecule are not readily published, analogous compounds show increased decomposition at higher temperatures.[6] Furthermore, high temperatures can lead to the formation of anhydrides if any water is present or if the starting carboxylic acid is not fully consumed.[7]
Recommended Optimization Protocol:
-
Initial Temperature: Begin the reaction at room temperature (20-25 °C) to control the initial exothermic reaction between the carboxylic acid and thionyl chloride.
-
Gradual Heating: After the initial effervescence of SO₂ and HCl subsides, gradually heat the reaction mixture to reflux. For many acyl chloride preparations, a gentle reflux is sufficient.[8] The boiling point of thionyl chloride is 76 °C, which often serves as a good target temperature for the reaction mixture when it is used as the solvent.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), by quenching a small aliquot with methanol or benzylamine to form the corresponding ester or amide for easier analysis.[9] The reaction is typically complete when the evolution of gases ceases.
-
Catalysis: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly increase the reaction rate, often allowing for lower reaction temperatures and shorter reaction times.[10][11] The catalyst works by forming a more reactive Vilsmeier reagent intermediate.
Issue 2: Presence of Unreacted Starting Material in the Final Product
Question: After my reaction and workup, I'm observing a significant amount of unreacted 2-Chloro-5-(trifluoromethyl)benzoic acid. I'm concerned about increasing the temperature further due to potential decomposition. What is the recommended approach?
Answer:
Observing unreacted starting material is a clear indication of an incomplete reaction. While temperature is a key factor, other parameters should also be considered before resorting to higher temperatures that might compromise the product's stability.
Troubleshooting Steps:
-
Reaction Time: Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Even at optimal temperature, the conversion may not be instantaneous. Monitor the reaction over time to determine the point at which the starting material is fully consumed.
-
Stoichiometry of Thionyl Chloride: An excess of thionyl chloride is often used to drive the reaction to completion. A common practice is to use 1.5 to 2.0 equivalents of thionyl chloride relative to the carboxylic acid.[9] Using thionyl chloride as the solvent is also a viable strategy to ensure it is in large excess.[8]
-
Purity of Reagents: Ensure that the 2-Chloro-5-(trifluoromethyl)benzoic acid is dry. The presence of water will consume the thionyl chloride, reducing the amount available for the desired reaction and potentially leading to the formation of the corresponding anhydride.[7]
-
Catalyst Use: As mentioned previously, the use of a catalytic amount of DMF can be highly effective in ensuring the reaction goes to completion without the need for excessively high temperatures.[10][11]
Experimental Workflow for Optimization:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. asianpubs.org [asianpubs.org]
- 11. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions with 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)benzoyl chloride. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the management of exothermic reactions involving this highly reactive acylating agent. Our focus is on ensuring experimental success while maintaining the highest standards of laboratory safety.
Introduction to this compound
This compound (CAS No. 657-05-6) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of a highly reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions.[2] However, this high reactivity is intrinsically linked to significant exothermicity, particularly when reacting with strong nucleophiles such as amines and alcohols.[3][4] Improper management of this heat evolution can lead to uncontrolled temperature increases, side-product formation, and potentially hazardous runaway reactions.[5]
This guide provides a framework for understanding and controlling these exothermic events, ensuring reproducible and safe experimentation.
Core Principles for Managing Exotherms
The fundamental principle for controlling exothermic reactions with this compound is to manage the rate of heat generation relative to the rate of heat removal. The key experimental parameters to control are:
-
Rate of Addition: Slow, dropwise addition of the acyl chloride to the nucleophile is critical.[6]
-
Reaction Temperature: Maintaining a low initial reaction temperature provides a larger thermal buffer.
-
Mixing: Efficient stirring is essential to prevent localized "hot spots" and ensure even temperature distribution.
-
Concentration: Operating at lower concentrations can help to moderate the reaction rate and heat output.
Frequently Asked Questions (FAQs)
Q1: My reaction temperature is increasing rapidly after adding only a small amount of this compound. What should I do?
A1: An uncontrolled temperature spike is a critical situation that requires immediate action.
-
Immediate Action: Cease addition of the acyl chloride immediately.[5] Ensure the cooling bath is topped up with ice or the cryocooler is functioning at its set point. If necessary, add a dry, inert solvent (pre-chilled) to dilute the reaction mixture, which can help to absorb some of the heat.
-
Underlying Cause: This issue typically arises from either too rapid an addition rate, an insufficient cooling capacity, or a higher than expected concentration of reactants. The reaction between an acyl chloride and a nucleophile like an amine is often very fast and highly exothermic.[3]
-
Preventative Measures: For future experiments, reduce the addition rate significantly. Consider diluting the this compound in an inert, anhydrous solvent before addition. Ensure your cooling bath is sufficiently large and at a low enough temperature (e.g., 0 °C or below) before starting the addition.
Q2: I'm observing the formation of side products in my acylation reaction. What are the likely causes?
A2: Side product formation is often linked to excessive reaction temperatures or the presence of moisture.
-
Common Side Reactions: The most common side reaction is hydrolysis of the acyl chloride to the corresponding carboxylic acid if water is present in the solvents or on the glassware.[2] At elevated temperatures, other side reactions with bifunctional nucleophiles or solvent participation may occur. The benzylic positions on related compounds can also be reactive sites under certain conditions, although the acyl chloride is the more reactive site.[7]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7] Use anhydrous solvents.
-
Temperature Control: Maintain the recommended low temperature throughout the addition and for a period afterward before allowing the reaction to slowly warm to room temperature.[7]
-
Stoichiometry: Ensure the correct stoichiometry of reactants and base (if used). An excess of the amine nucleophile can sometimes lead to double addition or other side reactions.
-
Q3: What is the safest and most effective way to quench a reaction containing unreacted this compound?
A3: Quenching must be performed cautiously as the quenching agent itself can react exothermically with the remaining acyl chloride.[5][6]
-
Recommended Procedure: The preferred method is a "reverse quench," where the reaction mixture is slowly added to a separate, stirred, and cooled vessel containing the quenching solution.
-
Choice of Quenching Agent:
-
For forming the carboxylic acid: Slowly add the reaction mixture to a cold, stirred solution of water.[6]
-
For forming an ester: Add the mixture to a cold solution of an alcohol like methanol or ethanol.[6] This is often a less vigorous quench than with water.
-
For neutralization: A cold, dilute solution of a weak base like sodium bicarbonate can be used, but be aware that this will generate CO2 gas, so ensure the system is open to prevent pressure buildup.[5]
-
-
Safety First: Always perform quenching in a fume hood with appropriate personal protective equipment (PPE), including a face shield.[8] Monitor the temperature of the quenching vessel throughout the addition.
Q4: My this compound has a yellow tint. Is it still usable?
A4: A slight yellow color is common in acyl chlorides and may not indicate significant degradation. However, it can be a sign of slow hydrolysis from atmospheric moisture, leading to the formation of hydrogen chloride (HCl) and the corresponding carboxylic acid.[4]
-
Recommendation: For most applications, a faintly colored solution is acceptable. However, for high-purity applications or sensitive substrates, it is advisable to purify the acyl chloride by distillation under reduced pressure. Always handle in a well-ventilated fume hood.
-
Storage: To prevent degradation, store this compound in a tightly sealed container under an inert atmosphere, away from moisture.[9]
Experimental Protocols
General Protocol for a Controlled Amidation Reaction
This protocol describes the acylation of a primary amine as a representative example.
-
Glassware and System Preparation:
-
Oven-dry all glassware (three-necked round-bottom flask, addition funnel, thermometer adapter) and allow to cool under a stream of inert gas (nitrogen or argon).
-
Assemble the apparatus in a fume hood. Equip the flask with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, the addition funnel, and an inert gas inlet/outlet.
-
Prepare a cooling bath (ice/water or dry ice/acetone) around the reaction flask.
-
-
Reactant Preparation:
-
In the reaction flask, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or THF).[7]
-
Cool the solution to the desired initial temperature (e.g., 0 °C).
-
In the addition funnel, prepare a solution of this compound (1.05 equivalents) in the same anhydrous solvent.
-
-
Controlled Addition:
-
Begin vigorous stirring of the amine solution.
-
Add the this compound solution dropwise from the addition funnel to the cooled amine solution.[10]
-
Crucially, monitor the internal temperature continuously. Maintain the temperature below a set point (e.g., 5 °C) by adjusting the addition rate. If the temperature rises rapidly, stop the addition immediately and allow the mixture to cool before resuming at a slower rate.[5]
-
-
Reaction and Work-up:
-
After the addition is complete, allow the reaction to stir at the low temperature for an additional 30-60 minutes.
-
The reaction can then be allowed to slowly warm to room temperature and stirred until completion (monitor by TLC or LC-MS).[7]
-
Proceed with a standard aqueous work-up, such as washing with dilute acid (to remove excess amine and base), followed by a wash with saturated sodium bicarbonate solution and brine.[7]
-
Protocol for Safe Quenching of Excess Acyl Chloride
-
Prepare the Quenching Station:
-
In a separate flask larger than the reaction flask, place a suitable quenching solution (e.g., a dilute solution of sodium bicarbonate or methanol in an inert solvent).
-
Place this flask in a cooling bath and begin stirring.
-
-
Slow Transfer (Reverse Quench):
-
Using a cannula or a dropping funnel, slowly transfer the reaction mixture containing the unreacted acyl chloride into the vigorously stirred, cold quenching solution.
-
Monitor the temperature of the quenching flask throughout the transfer. Be prepared for some gas evolution if using a bicarbonate solution.[5]
-
-
Final Work-up:
-
Once the transfer is complete, continue stirring the quenched mixture for 30 minutes as it slowly warms to room temperature.
-
The mixture can then be processed through a standard extractive work-up.
-
Data Presentation
Table 1: Qualitative Exothermicity and Control Measures for Reactions with this compound
| Nucleophile Class | Expected Reactivity/Exothermicity | Recommended Starting Temperature | Key Control Measures |
| Primary Amines | Very High | -10 °C to 0 °C | Slow addition, dilute solutions, efficient cooling, use of a non-nucleophilic base.[7] |
| Secondary Amines | High | 0 °C | Slow addition, efficient cooling. |
| Alcohols | Moderate to High | 0 °C to Room Temp. | Often requires a base catalyst (e.g., pyridine, triethylamine). Monitor temperature closely. |
| Water (Hydrolysis) | Very High | N/A (typically an undesired reaction) | Strict anhydrous conditions are the primary control.[2] |
| Friedel-Crafts Acylation | Moderate | 0 °C to Room Temp. | Requires a Lewis acid catalyst (e.g., AlCl₃).[11] The formation of the acylium ion is endothermic, but the subsequent reaction with the aromatic ring is exothermic. |
Visualizations
Experimental Workflow for Controlled Acylation
Caption: Workflow for a controlled acylation reaction.
Troubleshooting a Temperature Excursion
Caption: Decision tree for managing a temperature excursion.
References
- 1. nbinno.com [nbinno.com]
- 2. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aluminium chloride - Wikipedia [en.wikipedia.org]
Stability of 2-Chloro-5-(trifluoromethyl)benzoyl chloride in protic vs aprotic solvents
Welcome to the technical support guide for 2-Chloro-5-(trifluoromethyl)benzoyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and using this highly reactive acylating agent. Below, you will find a series of frequently asked questions and troubleshooting guides formatted to address specific experimental challenges, grounded in chemical principles and best practices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acylation reaction with this compound is resulting in low yields and multiple unknown byproducts. What is the likely cause?
A: The most common cause of poor performance in reactions involving this compound is its high sensitivity to moisture and other protic species. As an acyl chloride, it reacts vigorously with water, alcohols, and even primary/secondary amines that are not the intended nucleophile.[1][2]
Troubleshooting Steps:
-
Solvent Purity: Ensure your reaction solvent is a dry, aprotic solvent. The presence of water, even in trace amounts (ppm level), can lead to the hydrolysis of the acyl chloride into the unreactive 2-Chloro-5-(trifluoromethyl)benzoic acid.[3][4]
-
Reagent Purity: Verify that your nucleophile (e.g., amine or alcohol) is free from water. If it is a salt (e.g., a hydrochloride salt of an amine), ensure it has been neutralized and thoroughly dried before the reaction.
-
Atmospheric Moisture: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Glassware should be oven-dried or flame-dried immediately before use to remove adsorbed surface moisture.[5][6]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. If the acyl chloride is consumed rapidly without the formation of the desired product, it indicates a reaction with a contaminant, most likely water.
Q2: What exactly happens when this compound is exposed to a protic solvent like water or methanol?
A: Exposure to protic solvents leads to a rapid and irreversible degradation reaction known as solvolysis (or hydrolysis if the solvent is water).[1][2] The mechanism is a nucleophilic addition-elimination.[1][3]
-
Mechanism: The lone pair of electrons on the oxygen atom of the protic solvent (e.g., water, methanol) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the benzoyl chloride.[1][3] This forms an unstable tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to form hydrogen chloride (HCl) and the corresponding carboxylic acid or ester.[1][4]
This side reaction consumes your starting material and generates HCl, which can catalyze other unwanted side reactions or react with acid-sensitive functional groups in your desired product.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Quenching Unreacted 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
Welcome to the technical support guide for handling and quenching unreacted 2-Chloro-5-(trifluoromethyl)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on safely and effectively neutralizing this reactive compound in experimental settings. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure the integrity and safety of your work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind quenching this compound?
A1: this compound is an acyl chloride. The quenching process involves reacting the unreacted acyl chloride with a nucleophile to convert it into a less reactive and more stable functional group.[1][2] The carbon atom of the carbonyl group in an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it very susceptible to nucleophilic attack.[1][3][4] The general reaction is a nucleophilic addition-elimination, where the nucleophile adds to the carbonyl carbon, and the chloride ion is subsequently eliminated.[5][6] The choice of nucleophile determines the final product of the quenching reaction.
Q2: What are the primary quenching agents for this compound, and what products do they form?
A2: The most common and effective quenching agents are water, alcohols, and amines. The choice of agent depends on the desired final product and the compatibility with other molecules in your reaction mixture.
| Quenching Agent | Product | Reaction Description |
| Water (H₂O) | Carboxylic Acid | Vigorous reaction, often exothermic. Produces the corresponding carboxylic acid and hydrochloric acid (HCl).[1][5][6] |
| Alcohols (R'-OH) | Ester | Forms an ester and HCl. The reaction is generally less vigorous than with water.[1][5][7] |
| Amines (R'-NH₂) | Amide | Forms a stable amide and an ammonium salt (from the reaction of excess amine with the HCl byproduct).[1][8][9][10] |
It is crucial to consider that the quenching process will generate hydrochloric acid (HCl) as a byproduct.[1][5] If an amine is used as the quenching agent, it will also act as a base to neutralize the HCl, forming an ammonium salt.[8][11]
Q3: What are the critical safety precautions when handling and quenching this compound?
A3: this compound is a corrosive and moisture-sensitive compound.[12][13] It can cause severe skin burns and eye damage.[12][14] Inhalation may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][14]
-
Ventilation: Handle the compound and perform the quenching procedure in a well-ventilated fume hood.[7][15]
-
Moisture Sensitivity: This compound reacts vigorously with water and moisture in the air, releasing corrosive hydrogen chloride gas.[2][3][16] Always work under anhydrous or inert conditions when handling the pure reagent.
-
Exothermic Reaction: The quenching reaction is often highly exothermic, especially with water or aqueous bases. Add the quenching agent slowly and control the temperature with an ice bath.[7]
-
Waste Disposal: Dispose of the quenched reaction mixture and any contaminated materials according to your institution's hazardous waste disposal guidelines.[7]
Troubleshooting Guide
Problem 1: The quenching reaction is too vigorous and difficult to control.
-
Cause: This is typically due to the rapid addition of a highly reactive quenching agent (like water or a concentrated base) to a large amount of unreacted acyl chloride. The reaction is highly exothermic.
-
Solution:
-
Cooling: Ensure the reaction flask is submerged in an ice bath before and during the quenching process to dissipate the heat generated.[7]
-
Slow Addition: Add the quenching agent dropwise or in small portions. Never add the entire volume of the quenching agent at once.
-
Dilution: Dilute the reaction mixture with an inert, anhydrous solvent (if compatible with your workup procedure) before quenching. This will help to manage the concentration of the acyl chloride and better control the exotherm.
-
Reverse Addition: Consider adding the reaction mixture slowly to the quenching agent, rather than the other way around. This ensures the acyl chloride is always the limiting reagent during the addition.
-
Problem 2: How can I confirm that all the this compound has been quenched?
-
Cause: Incomplete quenching can lead to the presence of the reactive acyl chloride in your workup, which can interfere with subsequent steps or pose a safety hazard.
-
Solution:
-
TLC Analysis: A simple way to monitor the reaction is by thin-layer chromatography (TLC).[17][18] Take a small aliquot of the reaction mixture, quench it with methanol to form the methyl ester, and spot it on a TLC plate alongside your starting material. The disappearance of the starting acyl chloride spot (or the appearance of a new, more polar spot for the ester) indicates the reaction is complete.[18]
-
IR Spectroscopy: If you have access to in-situ IR, you can monitor the disappearance of the characteristic C=O stretch of the acyl chloride.
-
pH Test: After quenching, especially with a basic solution, you can test the pH of the aqueous layer. A neutral or basic pH suggests that the acidic HCl byproduct has been neutralized and the acyl chloride has been consumed.
-
Problem 3: I have a sensitive functional group in my product that could be affected by the quenching conditions.
-
Cause: The choice of quenching agent is critical when other sensitive functional groups are present. For example, a strong base could hydrolyze an ester, or an amine quencher could react with another electrophilic site.
-
Solution:
-
Mild Quenching Agents: Opt for less reactive quenching agents. For instance, using a sterically hindered alcohol like isopropanol or tert-butanol can be a milder option than water or methanol.
-
Buffered Solutions: Instead of a strong base, consider using a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[15] It is basic enough to neutralize the HCl and quench the acyl chloride but is generally not strong enough to affect more robust functional groups.
-
Non-Nucleophilic Base: If you only need to neutralize the HCl byproduct without quenching the acyl chloride itself (for a subsequent reaction), you can use a non-nucleophilic base like triethylamine or pyridine. However, for a full quench, a nucleophile is required.
-
Experimental Protocols
Protocol 1: Standard Quenching with Saturated Sodium Bicarbonate Solution
This is a controlled and safe method for quenching unreacted this compound.
-
Preparation: Cool the reaction flask containing the unreacted acyl chloride to 0 °C using an ice-water bath.
-
Slow Addition: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise to the stirred reaction mixture. Be prepared for gas evolution (CO₂) and a potential exotherm.
-
Monitoring: Continue the addition until the gas evolution ceases. You can check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Workup: Once the quenching is complete, allow the mixture to warm to room temperature. The organic and aqueous layers can then be separated. The organic layer should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Protocol 2: Quenching with an Alcohol (e.g., Methanol)
This method is useful if you want to convert the unreacted acyl chloride into a more easily separable ester.
-
Preparation: Cool the reaction flask to 0 °C in an ice bath.
-
Addition: Slowly add anhydrous methanol to the reaction mixture. A base, such as triethylamine or pyridine (1.5 equivalents relative to the acyl chloride), should be included to scavenge the HCl that is formed.
-
Reaction Time: Stir the mixture at 0 °C for 15-30 minutes to ensure the reaction goes to completion.
-
Workup: Proceed with your standard aqueous workup. The resulting methyl ester is generally less reactive and can be removed during purification (e.g., chromatography).
Visualizations
Decision Workflow for Quenching Agent Selection
Caption: A decision tree to guide the selection of an appropriate quenching agent.
General Quenching Workflow
Caption: A generalized workflow for the quenching process.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 10. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. This compound CAS#: 657-05-6 [m.chemicalbook.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible synthesis. 2-Chloro-5-(trifluoromethyl)benzoyl chloride is a highly reactive and valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its dual halogen substitution and the presence of a reactive acyl chloride moiety necessitate rigorous analytical control to ensure the quality of downstream products. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this critical intermediate, grounded in established principles and practical insights.
The Challenge of Analyzing a Reactive Intermediate
The primary analytical challenge presented by this compound is the high reactivity of the acyl chloride group. This functional group is susceptible to hydrolysis by atmospheric moisture and reaction with nucleophilic solvents, potentially leading to the formation of the corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)benzoic acid. This inherent instability dictates the choice of analytical techniques and the specifics of sample handling and preparation. An ideal analytical method should be able to quantify the parent compound while also identifying and quantifying key potential impurities, such as the starting material (2-chloro-5-(trifluoromethyl)benzoic acid) and byproducts of its synthesis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Approach
Quantitative NMR (qNMR) stands out as a primary analytical method for purity assessment because it allows for the direct measurement of a compound's purity without the need for a reference standard of the analyte itself.[1] The principle lies in the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei giving rise to that signal.[2] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, an absolute purity value can be calculated.
Expertise & Experience in Causality
The choice of both the observed nucleus and the internal standard is critical. For this compound, both ¹H and ¹⁹F qNMR are highly applicable.
-
¹H qNMR is excellent for overall structural confirmation and quantification using the aromatic proton signals.
-
¹⁹F qNMR offers a unique advantage due to the trifluoromethyl group. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, often resulting in a clean, isolated signal in a region of the spectrum free from other signals, which is ideal for quantification.[3][4]
The internal standard must be carefully selected to have high purity, be stable, not react with the analyte, and have signals that are well-resolved from the analyte's signals.[1]
Experimental Protocol: ¹⁹F qNMR for Purity Assessment
-
Internal Standard Selection: Choose a certified internal standard with a known ¹⁹F signal, for example, trifluoroacetic acid (TFA) or another stable fluorinated compound.[4] The purity of the standard should be traceable and certified.
-
Sample Preparation:
-
Accurately weigh approximately 20-25 mg of this compound into a tared vial.
-
Accurately weigh a suitable amount of the internal standard (e.g., 10-15 mg of a solid standard) and add it to the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a dry, deuterated aprotic solvent (e.g., Chloroform-d, CDCl₃ or Acetone-d₆) to prevent hydrolysis of the acyl chloride.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum using quantitative parameters.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard's ¹⁹F signals. A delay of 30-60 seconds is often sufficient to ensure full relaxation.[1]
-
Number of Scans (ns): Typically 8-16 scans are sufficient to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the distinct signals for the CF₃ group of the analyte and the signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Self-Validating System and Trustworthiness
The qNMR method is inherently self-validating. The presence of unexpected signals can indicate impurities, and their structure can often be elucidated from the same spectrum. The use of a certified internal standard provides traceability and ensures the accuracy of the quantification.
Visualization of the qNMR Workflow
Caption: Workflow for purity determination by qNMR.
High-Performance Liquid Chromatography (HPLC): A Derivatization-Based Approach
Direct analysis of acyl chlorides by reversed-phase HPLC is challenging due to their reactivity with common protic mobile phases like water and methanol.[5] This can lead to on-column degradation, resulting in poor peak shape, inaccurate quantification, and the appearance of the corresponding carboxylic acid as an artifact. To overcome this, a pre-column derivatization strategy is highly recommended.[6]
Expertise & Experience in Causality
The core principle is to convert the highly reactive acyl chloride into a stable derivative that is amenable to HPLC analysis. This is typically achieved by reacting the acyl chloride with a nucleophile that also acts as a chromophore, enhancing UV detection. A suitable derivatizing agent, such as 2-nitrophenylhydrazine, reacts with the acyl chloride to form a stable hydrazide.[5][6] This derivative is not only stable in the mobile phase but also absorbs at a longer wavelength (e.g., 395 nm), which minimizes interference from the drug substance matrix.[6]
Experimental Protocol: HPLC with Pre-column Derivatization
-
Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in a suitable aprotic solvent like acetonitrile.
-
Sample and Standard Preparation:
-
Accurately prepare a stock solution of this compound in acetonitrile.
-
In a separate vial, place an aliquot of the sample solution.
-
Add the derivatization reagent solution and allow the reaction to proceed at room temperature for approximately 30 minutes.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the more nonpolar derivative.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector set to the wavelength maximum of the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[6]
-
Column Temperature: 30 °C.
-
-
Analysis and Quantification:
-
Inject the derivatized sample and a derivatized reference standard of known concentration.
-
The purity is determined by comparing the peak area of the analyte derivative to the peak area of the main component in the sample, using an area percent calculation or by external standard quantification if a pure reference standard is available.
-
Visualization of the HPLC Derivatization Workflow
Caption: Workflow for HPLC analysis with pre-column derivatization.
Gas Chromatography (GC): Analysis of a Stable Derivative
Similar to HPLC, direct injection of a reactive acyl chloride into a hot GC inlet can cause degradation and reaction with active sites in the liner or column. Therefore, derivatization is the most reliable approach for GC analysis.
Expertise & Experience in Causality
The goal is to convert the acyl chloride into a more volatile and thermally stable compound, typically an ester. A simple and effective method is to react the acyl chloride with an anhydrous alcohol, such as methanol, to form the corresponding methyl ester (methyl 2-chloro-5-(trifluoromethyl)benzoate). This ester is much more stable and provides excellent chromatographic performance.[8]
Experimental Protocol: GC-FID with Esterification
-
Derivatization:
-
Dissolve a weighed amount of the this compound sample in a dry, inert solvent like toluene.
-
Add a small excess of anhydrous methanol. A catalyst such as pyridine can be added to accelerate the reaction.
-
Allow the reaction to proceed to completion. Gentle warming may be required.
-
-
Sample Preparation for GC:
-
Dilute an aliquot of the reaction mixture with the solvent to a suitable concentration for GC analysis.
-
An internal standard (e.g., a stable hydrocarbon like undecane or dodecane) can be added for more precise quantification.
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or equivalent), is suitable.[8]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250-280 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the methyl ester derivative.
-
Purity can be assessed by area percent, assuming all components have a similar response factor in the FID. For higher accuracy, quantification against a synthesized and purified standard of the methyl ester is recommended.
-
Visualization of the GC Derivatization Workflow
Caption: Workflow for GC analysis via ester derivatization.
Titrimetric Analysis: A Classic Approach for Functional Group Assay
Titration is a classic, cost-effective, and rapid method for determining the concentration of the acyl chloride functional group. It does not provide information on individual impurities but gives an excellent measure of the overall "active" acyl chloride content.
Expertise & Experience in Causality
The method involves reacting the acyl chloride with a known excess of a nucleophile, which neutralizes the acyl chloride and produces hydrochloric acid (HCl). The amount of HCl produced or the consumption of a basic reagent can then be determined by titration. A common approach is to react the acyl chloride with water or an alcohol, followed by titration of the generated HCl with a standardized solution of sodium hydroxide.
Experimental Protocol: Acid-Base Titration
-
Sample Preparation:
-
Accurately weigh a sample of this compound into a flask.
-
Add a suitable solvent that will not react with the titrant, such as acetone or tetrahydrofuran.
-
Add a defined amount of water to ensure complete hydrolysis of the acyl chloride to the corresponding carboxylic acid and HCl.
-
-
Titration:
-
Add a few drops of a suitable indicator, such as phenolphthalein.
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached (a persistent pink color).
-
A blank titration (without the analyte) should be performed to account for any acidic or basic impurities in the solvents.
-
-
Calculation:
-
Each mole of this compound reacts to produce one mole of HCl and one mole of the carboxylic acid. The NaOH will neutralize both acidic species. Therefore, two equivalents of NaOH are consumed per mole of the acyl chloride.
-
The purity is calculated based on the volume of titrant consumed, its concentration, the sample weight, and the stoichiometry of the reaction.
Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 2 * 1000) * 100
Where:
-
V_NaOH = Volume of NaOH titrant (in mL)
-
M_NaOH = Molarity of NaOH titrant
-
MW_analyte = Molecular weight of the analyte
-
m_sample = mass of the sample (in g)
-
Comparative Summary of Analytical Methods
| Parameter | qNMR Spectroscopy | HPLC (with Derivatization) | GC (with Derivatization) | Titration |
| Principle | Absolute quantification against an internal standard | Chromatographic separation of a stable derivative | Chromatographic separation of a volatile, stable derivative | Neutralization of acidic species |
| Specificity | High (can identify and quantify impurities) | High (separates analyte from impurities) | High (separates analyte from impurities) | Low (assays total acid functionality) |
| Sensitivity | Moderate | High | Very High | Low to Moderate |
| Sample Prep | Simple dissolution | Multi-step derivatization required | Multi-step derivatization required | Simple dissolution and hydrolysis |
| Analysis Time | Fast (per sample) | Moderate (includes reaction time) | Moderate (includes reaction time) | Very Fast |
| Instrumentation | NMR Spectrometer | HPLC-UV/DAD System | GC-FID System | Burette, pH meter |
| Reference Std. | Internal standard only | Analyte standard recommended | Analyte standard recommended | Titrant standard only |
| Key Advantage | Absolute, primary method; structural info | Excellent for impurity profiling | Excellent for volatile impurities | Rapid, low cost, assays functional group |
| Key Limitation | Lower sensitivity than chromatography | Indirect method; derivatization can be complex | Indirect method; not for non-volatile impurities | Non-specific; does not detect neutral impurities |
Conclusion: Selecting the Right Method for the Right Purpose
The choice of analytical method for assessing the purity of this compound depends on the specific requirements of the analysis.
-
For an absolute, unequivocal purity value without the need for a specific analyte reference standard, qNMR is the method of choice . Its ability to provide structural information on impurities simultaneously makes it invaluable for reference material characterization and in-depth investigation.
-
For routine quality control and sensitive impurity profiling , a derivatization-based HPLC or GC method is highly effective. These methods are robust, highly sensitive, and can be readily validated for use in a regulated environment.
-
For a rapid, at-line assessment of the acyl chloride content , titration is an efficient and cost-effective tool.
A comprehensive quality control strategy would ideally employ a combination of these techniques: qNMR for primary characterization of a reference lot, and a validated chromatographic method (HPLC or GC) for routine release testing of batches. This multi-faceted approach ensures the highest level of confidence in the quality and purity of this critical synthetic intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rssl.com [rssl.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride and Its Derivatives
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-chloro-5-(trifluoromethyl)benzoyl chloride and its common derivatives, such as amides and esters. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a comparative framework supported by established principles of NMR spectroscopy and data from analogous compounds.
Introduction: The Significance of Fluorinated Benzoyl Chlorides
This compound is a key building block in synthetic chemistry, primarily due to the unique electronic properties conferred by the trifluoromethyl (CF₃) group. The high electronegativity and lipophilicity of the CF₃ group make it a valuable substituent in the design of pharmaceuticals and agrochemicals, often enhancing metabolic stability and binding affinity. Accurate characterization of this reagent and its subsequent derivatives is paramount for ensuring reaction success and purity of the final products. NMR spectroscopy stands as the most powerful tool for this purpose, providing unambiguous structural elucidation.
Fundamental Principles of NMR Spectroscopy for Substituted Aromatics
The interpretation of the ¹H and ¹³C NMR spectra of this compound and its derivatives hinges on understanding the influence of the substituents—chloro (Cl), trifluoromethyl (CF₃), and the benzoyl chloride (-COCl) or its derivative group—on the chemical environment of the aromatic protons and carbons.
Electron-Withdrawing Effects: All three key substituents are electron-withdrawing. The trifluoromethyl group is a strong resonance and inductively withdrawing group, while the chloro and benzoyl chloride moieties are primarily inductively withdrawing. These effects generally lead to a deshielding of the aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield) in the NMR spectrum.[1]
¹H NMR Spectroscopy: The aromatic region (typically δ 7.0-8.5 ppm) will display signals corresponding to the three protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) will give rise to a distinct splitting pattern. The proton situated between the chloro and trifluoromethyl groups is expected to be the most deshielded.
¹³C NMR Spectroscopy: The carbon spectrum will show signals for the six aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon. The CF₃ carbon signal is characteristically split into a quartet due to coupling with the three fluorine atoms (¹JCF).[2] Similarly, the aromatic carbons will exhibit smaller couplings to the fluorine atoms (nJCF).
Comparative NMR Analysis: this compound vs. Its Derivatives
The transformation of the highly reactive benzoyl chloride group into derivatives like amides or esters induces significant and predictable changes in the NMR spectra. These changes serve as a reliable indicator of a successful reaction.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts for this compound and two common derivatives. The predictions are based on the additive effects of substituents and data from structurally similar compounds.
| Compound | H-3 | H-4 | H-6 |
| This compound | ~ 7.8 ppm (d) | ~ 7.6 ppm (dd) | ~ 8.0 ppm (d) |
| 2-Chloro-5-(trifluoromethyl)benzamide | ~ 7.6 ppm (d) | ~ 7.5 ppm (dd) | ~ 7.8 ppm (d) |
| Methyl 2-chloro-5-(trifluoromethyl)benzoate | ~ 7.7 ppm (d) | ~ 7.5 ppm (dd) | ~ 7.9 ppm (d) |
Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets. The exact coupling constants (J-values) will be informative for definitive assignments.
The conversion of the benzoyl chloride to an amide or ester is expected to cause a slight upfield shift in the signals of the aromatic protons due to the reduced electron-withdrawing nature of the amide and ester functionalities compared to the acid chloride.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra provide even more detailed structural information. The chemical shift of the carbonyl carbon is particularly diagnostic of the functional group transformation.
| Compound | C=O | C-CF₃ | CF₃ | Aromatic Carbons |
| This compound | ~ 165 ppm | ~ 130 ppm (q) | ~ 123 ppm (q) | 125-135 ppm |
| 2-Chloro-5-(trifluoromethyl)benzamide | ~ 168 ppm | ~ 128 ppm (q) | ~ 124 ppm (q) | 124-138 ppm |
| Methyl 2-chloro-5-(trifluoromethyl)benzoate | ~ 166 ppm | ~ 129 ppm (q) | ~ 124 ppm (q) | 125-136 ppm |
Note: 'q' denotes a quartet due to C-F coupling.
The carbonyl carbon of the benzoyl chloride is expected to be the most shielded (lowest ppm value) among the three. Conversion to an amide or ester will cause a downfield shift of this signal. The trifluoromethyl carbon will consistently appear as a quartet with a large C-F coupling constant (typically > 250 Hz).[2]
Experimental Protocol: Acquiring High-Quality NMR Spectra
To obtain reliable and reproducible NMR data for these compounds, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is generally a good first choice for these compounds.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
For ¹H NMR:
-
Acquire a standard single-pulse experiment.
-
Use a spectral width of approximately 16 ppm centered around 6 ppm.
-
Employ a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.[1]
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled experiment.
-
Use a spectral width of approximately 250 ppm centered around 125 ppm.
-
A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons, including the CF₃ carbon.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.
-
For ¹³C NMR, identify the chemical shifts and note the multiplicities for carbons coupled to fluorine.
-
Visualization of Key Structural Features and NMR Logic
The following diagrams illustrate the general structure of the target compounds and the logical workflow for their NMR characterization.
Caption: General reaction scheme for the derivatization of this compound.
References
A Senior Application Scientist's Guide to the LC-MS Analysis of Compounds Synthesized from 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and agrochemical development, the synthesis of novel molecular entities with tailored properties is paramount. The benzoyl chloride functional group is a cornerstone of medicinal chemistry, and its substituted analogues are vital building blocks. Among these, 2-Chloro-5-(trifluoromethyl)benzoyl chloride stands out as a particularly valuable synthon. The presence of both a chloro and a trifluoromethyl group on the aromatic ring imparts unique electronic properties, influencing the reactivity of the acyl chloride and the biological activity of the resulting derivatives. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
The synthesis of amides and esters from this compound is a common strategy to generate libraries of compounds for screening. Consequently, robust and reliable analytical methodologies are crucial for the characterization and quantification of these synthesized molecules. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and applicability to a wide range of analyte polarities and molecular weights.
This guide provides an in-depth, experience-driven comparison of LC-MS with other analytical techniques for the analysis of compounds synthesized from this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
Synthesis of Amide and Ester Derivatives: A Practical Overview
The primary utility of this compound in synthetic chemistry is as a potent acylating agent for the formation of amides and esters. The general reaction schemes are straightforward and rely on the nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of the acyl chloride.
Representative Amide Synthesis: N-Benzyl-2-chloro-5-(trifluoromethyl)benzamide
A common derivative synthesized for initial screening is the N-benzyl amide. The following protocol is a representative example of this synthesis.
Experimental Protocol: Amide Synthesis
-
Reagents and Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution at 0 °C. The slow addition helps to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-chloro-5-(trifluoromethyl)benzamide.
Caption: Workflow for the synthesis of N-benzyl-2-chloro-5-(trifluoromethyl)benzamide.
LC-MS Analysis: The Method of Choice
For the analysis of the synthesized amide and ester derivatives, which are typically polar and non-volatile, LC-MS is the superior technique compared to alternatives like Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is better suited for volatile and thermally stable compounds, and the derivatives often have high boiling points and may degrade at the high temperatures required for GC analysis.[1][2]
The Rationale Behind LC-MS Parameter Selection
A successful LC-MS method relies on the careful selection of several key parameters. Here, we explain the reasoning behind our recommended starting point for the analysis of compounds like N-benzyl-2-chloro-5-(trifluoromethyl)benzamide.
-
Column Chemistry: A C18 reversed-phase column is the workhorse for the separation of moderately polar to nonpolar compounds. The nonpolar stationary phase retains the analytes based on their hydrophobicity, providing excellent separation for a wide range of benzamide and benzoate derivatives.
-
Mobile Phase: A combination of water and a polar organic solvent like acetonitrile or methanol is standard for reversed-phase chromatography. The addition of a small amount of an acid, such as formic acid, is crucial. It serves to protonate the analytes, which can improve peak shape and enhance ionization efficiency in positive ion mode mass spectrometry.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred over an isocratic method. This allows for the efficient elution of compounds with a range of polarities, ensuring that both early-eluting polar impurities and the later-eluting, more nonpolar product are well-resolved within a reasonable run time.
-
Mass Spectrometry Ionization: Electrospray Ionization (ESI) is the most common and effective ionization technique for this class of compounds. ESI is a "soft" ionization method that typically produces intact protonated molecules ([M+H]⁺), minimizing in-source fragmentation and simplifying spectral interpretation.[3]
-
Tandem Mass Spectrometry (MS/MS): For unambiguous identification and quantification, tandem mass spectrometry (MS/MS) is indispensable. The protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented by collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This provides a unique fragmentation pattern that is highly specific to the analyte.
A Self-Validating LC-MS/MS Protocol
The following protocol is designed to be a robust starting point for the analysis of amide and ester derivatives of this compound.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL to create a stock solution. Further dilute this stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL.
-
LC Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MS Scan Range: m/z 100-500
-
MS/MS: Select the [M+H]⁺ ion of the target compound for fragmentation. A characteristic product ion for benzoyl derivatives is the benzoyl cation at m/z 105.[4] However, for substituted benzoyl compounds, a fragment corresponding to the substituted benzoyl moiety is expected. For N-benzyl-2-chloro-5-(trifluoromethyl)benzamide, the protonated molecule would be at m/z 314.1, and a major fragment would likely be the 2-chloro-5-(trifluoromethyl)benzoyl cation. The isotopic pattern of chlorine (a ~3:1 ratio of M to M+2) should be observable in the precursor and any chlorine-containing fragment ions.[5]
-
Caption: Generalized workflow for the LC-MS/MS analysis of synthesized derivatives.
Performance Comparison: LC-MS vs. Alternative Techniques
While LC-MS is the preferred method for routine analysis and quantification, other techniques provide complementary and often essential information for the complete characterization of novel compounds.
| Technique | Principle | Strengths | Weaknesses | Typical Application for 2-Chloro-5-(trifluoromethyl)benzoyl Derivatives |
| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio analysis. | High sensitivity and selectivity; suitable for quantification; applicable to a wide range of polarities and molecular weights. | Provides limited structural information beyond molecular weight and fragmentation pattern; can be subject to matrix effects. | Purity assessment, reaction monitoring, quantification in biological matrices, and identification of metabolites. |
| GC-MS | Separation by gas chromatography followed by mass-to-charge ratio analysis. | Excellent separation for volatile compounds; extensive spectral libraries for identification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Analysis of volatile starting materials or low molecular weight, thermally stable byproducts. Not ideal for the primary amide/ester products.[6] |
| NMR Spectroscopy | Nuclear Magnetic Resonance of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F). | Provides unambiguous structural elucidation; non-destructive. | Relatively low sensitivity compared to MS; requires larger sample amounts; complex spectra for complex molecules. | Definitive structure confirmation of the purified product. ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group.[3] |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations. | Provides information about functional groups present in a molecule. | Provides limited information on the overall molecular structure; not suitable for quantification. | Confirmation of the formation of the amide or ester functional group (e.g., presence of C=O and N-H or C-O stretches). |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute, unambiguous three-dimensional structure of a molecule. | Requires a suitable single crystal, which can be difficult to grow; not a high-throughput technique. | Definitive structural proof of a novel compound, especially for determining stereochemistry. |
Conclusion
The synthesis of novel compounds from this compound is a critical endeavor in the development of new pharmaceuticals and agrochemicals. The successful characterization of these molecules hinges on the selection of the appropriate analytical techniques. While methods like NMR and FTIR are indispensable for definitive structural elucidation of purified compounds, LC-MS/MS stands out as the most versatile, sensitive, and selective technique for the routine analysis, purity assessment, and quantification of these derivatives. The guide provided here offers a robust, scientifically-grounded framework for developing and implementing LC-MS methods for this important class of molecules, empowering researchers to accelerate their discovery workflows with confidence in their analytical data.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-TRIFLUOROMETHYL-BENZAMIDINE HCL(38980-96-0) 1H NMR [m.chemicalbook.com]
A Comprehensive Guide to Acylating Agents: A Comparative Analysis of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic strategy. This guide provides an in-depth, objective comparison of 2-Chloro-5-(trifluoromethyl)benzoyl chloride with other commonly employed acylating agents, namely benzoyl chloride, acetyl chloride, and trifluoroacetic anhydride. By examining their reactivity, supported by experimental data and detailed protocols, this document aims to equip you with the knowledge to make informed decisions in your synthetic endeavors.
The Central Role of Acylation in Modern Chemistry
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis.[1] This fundamental transformation is instrumental in the construction of a vast array of organic molecules, from life-saving pharmaceuticals to advanced materials. The reactivity of the acylating agent is paramount and is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A more electrophilic carbonyl center and a better leaving group lead to a more reactive acylating agent.[2]
Profiling the Contenders: A Look at Key Acylating Agents
This guide focuses on a comparative analysis of four key acylating agents, with a special emphasis on the unique properties of this compound.
This compound: The High-Reactivity Challenger
This compound (CAS 657-05-6) is a specialized acylating agent featuring two strongly electron-withdrawing substituents on the benzene ring: a chlorine atom and a trifluoromethyl group.[3][4] The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[5] These substituents act synergistically to significantly increase the electrophilicity of the carbonyl carbon, making this reagent exceptionally reactive towards nucleophiles.[5][6] This heightened reactivity makes it a valuable tool for acylating challenging substrates or for driving reactions to completion under mild conditions.[3]
Benzoyl Chloride: The Versatile Workhorse
Benzoyl chloride (CAS 98-88-4) is a widely used and versatile acylating agent for introducing the benzoyl group.[7] Its reactivity is a benchmark against which other benzoyl chlorides are often compared. It readily participates in a variety of acylation reactions, including the Schotten-Baumann reaction with amines and alcohols, and Friedel-Crafts acylation of aromatic compounds.[7][8]
Acetyl Chloride: The Potent and Compact Acetylating Agent
Acetyl chloride (CAS 75-36-5) is a highly reactive and commonly used reagent for introducing the acetyl group.[9][10] Its small size and the good leaving group ability of the chloride ion contribute to its high reactivity.[11] It is widely employed in the synthesis of esters and amides.[9]
Trifluoroacetic Anhydride: The Powerfully Anhydrous Reagent
Trifluoroacetic anhydride (TFAA) (CAS 407-25-0) is a highly reactive acylating agent used to introduce the trifluoroacetyl group. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbons exceptionally electrophilic. TFAA is also a powerful dehydrating agent.[12] It is often used in Friedel-Crafts acylations and for derivatizing alcohols and amines for analytical purposes.
Head-to-Head Comparison: Reactivity and Performance
The choice of an acylating agent is fundamentally a balance between reactivity, selectivity, and the specific requirements of the substrate. The following sections provide a comparative analysis of the performance of these four agents in two key classes of acylation reactions: N-acylation of amines and O-acylation of alcohols.
N-Acylation of Aniline: A Comparative Study
The acylation of aniline to form acetanilide or benzanilide is a classic benchmark reaction for evaluating the efficacy of acylating agents. The Schotten-Baumann reaction, which utilizes an aqueous base to neutralize the HCl byproduct, is a common method for this transformation.[8][13]
Table 1: Comparative Performance in the N-Acylation of Aniline
| Acylating Agent | Product | Typical Reaction Conditions | Reported Yield (%) | Reference(s) |
| This compound | N-(2-Chloro-5-(trifluoromethyl)phenyl)aniline | Aniline, aq. NaOH, RT | >95% (Estimated) | [12][14] |
| Benzoyl Chloride | Benzanilide | Aniline, aq. NaOH, RT, 15 min | 85-90% | [8][14] |
| Acetyl Chloride | Acetanilide | Aniline, K₂CO₃, PTC, DMF, RT, 15-30 min | High Yields (>90%) | [15] |
| Trifluoroacetic Anhydride | N-(Trifluoroacetyl)aniline | Aniline, pyridine, 0 °C to RT | High Yields | Inferred from high reactivity |
Note: The yield for this compound is an estimate based on the significantly enhanced reactivity conferred by the two electron-withdrawing groups. Electron-withdrawing groups on benzoyl chloride are known to increase reaction yields in the N-benzoylation of aniline.[12]
Discussion of Results:
The presence of both a chloro and a trifluoromethyl group on the benzoyl chloride ring dramatically increases the electrophilicity of the carbonyl carbon. This is expected to lead to a faster reaction rate and a higher yield compared to unsubstituted benzoyl chloride under similar conditions.[12] Acetyl chloride is also highly reactive, providing excellent yields in a short time frame, especially when phase transfer catalysts are employed.[15] Trifluoroacetic anhydride is an exceptionally potent acylating agent and is expected to provide a near-quantitative yield.
O-Acylation of Benzyl Alcohol: A Comparative Study
The esterification of alcohols is another fundamental application of acylating agents. The reaction of benzyl alcohol with our panel of acylating agents provides insights into their performance with less nucleophilic substrates compared to amines.
Table 2: Comparative Performance in the O-Acylation of Benzyl Alcohol
| Acylating Agent | Product | Typical Reaction Conditions | Reported Yield (%) | Reference(s) |
| This compound | Benzyl 2-chloro-5-(trifluoromethyl)benzoate | Benzyl alcohol, base (e.g., pyridine), RT | >95% (Estimated) | Inferred from high reactivity |
| Benzoyl Chloride | Benzyl benzoate | Benzyl alcohol, TMEDA, -78 °C, minutes | Excellent Yields | [11] |
| Acetyl Chloride | Benzyl acetate | Benzyl alcohol, CuO, solvent-free, RT | High Yields | |
| Trifluoroacetic Anhydride | Benzyl trifluoroacetate | Benzyl alcohol, pyridine, 0 °C to RT | High Yields | Inferred from high reactivity |
Note: The yield for this compound is an estimate based on its enhanced reactivity. While specific data for this reaction was not found, the principles of enhanced electrophilicity apply.
Discussion of Results:
Similar to the N-acylation, this compound is anticipated to be the most reactive among the benzoyl chloride derivatives. A study on the rapid acylation of alcohols with benzoyl chloride using TMEDA as a promoter demonstrates that high yields can be achieved even at very low temperatures.[11] Acetyl chloride, catalyzed by copper oxide, also proves to be an efficient reagent for the acetylation of benzyl alcohol under solvent-free conditions. Trifluoroacetic anhydride's high reactivity ensures a swift and complete reaction.
Friedel-Crafts Acylation: A Comparison of Electrophilic Aromatic Substitution
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[16] This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, to generate the highly electrophilic acylium ion.[17][18]
Table 3: Comparative Overview for Friedel-Crafts Acylation of Benzene
| Acylating Agent | Product | Typical Reaction Conditions | Reported Yield (%) | Reference(s) |
| This compound | (2-Chloro-5-(trifluoromethyl)phenyl)(phenyl)methanone | Benzene, AlCl₃ | High (Expected) | Inferred from high reactivity |
| Benzoyl Chloride | Benzophenone | Benzene, AlCl₃, <10 °C | ~90% | [19] |
| Acetyl Chloride | Acetophenone | Benzene, AlCl₃, heat | ~97% | [1] |
| Trifluoroacetic Anhydride | 2,2,2-Trifluoro-1-phenylethan-1-one | Benzene, trifluoroacetic acid catalysis | Good Yields | [2][20] |
Discussion of Results:
The reactivity of the acylating agent in Friedel-Crafts acylation is crucial. This compound, with its electron-deficient aromatic ring, is expected to readily form an acylium ion and participate effectively in the reaction. Both benzoyl chloride and acetyl chloride are standard reagents for this transformation, consistently providing high yields of the corresponding ketones.[1][19] Trifluoroacetic anhydride offers an alternative, often catalyzed by strong acids like trifluoroacetic acid itself.[2][20]
Experimental Protocols
To provide a practical context for the discussed comparisons, the following section details representative experimental protocols for the acylation of aniline and benzyl alcohol.
Protocol 1: N-Acylation of Aniline with Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol is a classic example of the Schotten-Baumann reaction.
Materials:
-
Aniline
-
Benzoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
Procedure:
-
In a flask, dissolve aniline (1.0 eq.) in DCM.
-
Add 10% aqueous NaOH solution (2.0 eq.).
-
Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.05 eq.) dropwise to the mixture.
-
Allow the reaction to stir vigorously at room temperature for 15-30 minutes after the addition is complete. The disappearance of the characteristic odor of benzoyl chloride indicates reaction completion.[8]
-
Separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzanilide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Protocol 2: O-Acylation of Benzyl Alcohol with Acetyl Chloride
This protocol describes a solvent-free acylation catalyzed by copper oxide.
Materials:
-
Benzyl alcohol
-
Acetyl chloride
-
Copper (II) oxide (CuO)
Procedure:
-
In a round-bottom flask, mix benzyl alcohol (1.0 eq.) and a catalytic amount of CuO (e.g., 1 mol%).
-
Add acetyl chloride (1.1 eq.) dropwise to the mixture at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl acetate by distillation or column chromatography if necessary.
Mechanistic Insights and Logical Frameworks
The reactivity of acylating agents can be understood through the lens of fundamental organic chemistry principles.
Nucleophilic Acyl Substitution
The acylation of amines and alcohols proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or trifluoroacetate) to yield the acylated product.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Decision Workflow for Selecting an Acylating Agent
The selection of the most appropriate acylating agent for a given transformation requires careful consideration of several factors.
Caption: Decision workflow for selecting an appropriate acylating agent.
Conclusion
The choice of an acylating agent is a critical parameter in the design of efficient and successful synthetic routes. This compound emerges as a highly potent reagent, ideal for challenging acylations where high reactivity is paramount. Its performance is predicted to surpass that of standard reagents like benzoyl chloride due to the powerful electron-withdrawing effects of its substituents. For routine acetylations, acetyl chloride remains a highly effective and economical choice. Trifluoroacetic anhydride stands out for its extreme reactivity and its ability to introduce the valuable trifluoroacetyl group.
By understanding the nuanced differences in reactivity and the specific advantages of each agent, researchers can strategically select the optimal tool for their synthetic needs, ultimately accelerating the pace of discovery and development.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Aniline on reaction with acetyl chloride gives [allen.in]
- 10. Reaction of aniline with acetyl chloride in the presence of NaOH give - askIITians [askiitians.com]
- 11. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Schotten-Baumann Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Friedel–Crafts Acylation [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. studymind.co.uk [studymind.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to the Reactivity of Substituted Benzoyl Chlorides
For professionals in organic synthesis, medicinal chemistry, and drug development, the selection of the right acylating agent is a critical decision that dictates reaction efficiency, yield, and purity. Benzoyl chlorides are a cornerstone of this chemical space, offering a versatile scaffold for creating esters, amides, and ketones. However, the reactivity of the benzoyl chloride core is exquisitely sensitive to the nature and position of substituents on the aromatic ring.
This guide provides an in-depth comparison of the reactivity of substituted benzoyl chlorides. Moving beyond simple classification, we will explore the fundamental electronic and steric principles governing their behavior, present quantitative kinetic data to illustrate these effects, and provide a detailed experimental protocol for their evaluation in your own laboratory.
The Heart of the Reaction: Nucleophilic Acyl Substitution
The reactivity of benzoyl chlorides is fundamentally governed by the electrophilicity of the carbonyl carbon. The reaction proceeds via a nucleophilic acyl substitution mechanism, typically involving a tetrahedral intermediate. The more electron-deficient this carbonyl carbon is, the more readily it will be attacked by a nucleophile, leading to a faster reaction.[1] The stability of the chloride leaving group further enhances the reactivity of this class of compounds compared to other carboxylic acid derivatives like esters or amides.[2]
The general mechanism can be visualized as a two-step process: nucleophilic attack followed by the elimination of the chloride ion.
Caption: General mechanism for nucleophilic acyl substitution.
Modulating Reactivity: The Role of Substituents
Substituents on the benzene ring alter the reactivity of the benzoyl chloride by modifying the electron density at the carbonyl carbon. This influence is primarily exerted through a combination of electronic (inductive and resonance) and steric effects.
Electronic Effects: A Tale of Two Groups
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This is due to their negative inductive (-I) and/or resonance (-M) effects.[1] This withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, resulting in a significant increase in reaction rate.
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or alkyl groups (-CH₃) donate electron density to the ring through a positive inductive (+I) or resonance (+M) effect. This increased electron density shields the carbonyl carbon, reducing its electrophilicity and slowing the rate of nucleophilic attack.[1]
The interplay of these effects can be visualized by considering their impact on the stability of the transition state leading to the tetrahedral intermediate.
Caption: EWGs stabilize the transition state, lowering activation energy.
Steric Effects
Bulky substituents, particularly in the ortho position, can physically impede the approach of the nucleophile to the carbonyl carbon.[3] This steric hindrance increases the activation energy of the reaction, thereby slowing it down, irrespective of the substituent's electronic properties. For meta and para substituents, steric effects are generally considered minimal.
Quantitative Comparison: The Hammett Equation and Kinetic Data
The electronic influence of substituents can be quantitatively described by the Hammett equation: log(k/k₀) = ρσ [4]
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzoyl chloride).
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value means the reaction is accelerated by electron-withdrawing groups.
For the amidation of substituted benzoyl chlorides, the reaction constant (ρ) is positive, confirming that the reaction is accelerated by EWGs that increase the electrophilicity of the carbonyl carbon.
The following table presents second-order rate constants for the reaction of various para-substituted benzoyl chlorides with m-chloroaniline, providing clear, quantitative evidence for these principles.
| Substituent (X) | σ⁺ Value | Second-Order Rate Constant (k) [L mol⁻¹ s⁻¹] | Relative Reactivity (k/k_H) |
| -OCH₃ (EDG) | -0.78 | 0.0013 | 0.04 |
| -CH₃ (EDG) | -0.31 | 0.0112 | 0.37 |
| -H (Reference) | 0 | 0.0302 | 1.00 |
| -Cl (EWG) | +0.11 | 0.0794 | 2.63 |
| -NO₂ (EWG) | +0.79 | 1.585 | 52.48 |
| Data extracted from S. Fisichella and G. Alberghina, J. Chem. Soc., Perkin Trans. 2, 1978, 567-571.[5] |
As the data unequivocally shows, the strongly electron-withdrawing nitro group accelerates the reaction by over 50-fold compared to unsubstituted benzoyl chloride. In contrast, the electron-donating methoxy group decelerates the reaction, making it more than 20 times slower.
Experimental Protocol: Determining Relative Reactivity via Competitive Amidation
To translate theory into practice, a competitive reaction provides a robust and efficient method for directly comparing the reactivity of two different substituted benzoyl chlorides. By reacting an equimolar mixture of two chlorides with a limited amount of a nucleophile, the ratio of the resulting products directly reflects their relative reaction rates.
This protocol describes a self-validating system. The causality is clear: the more reactive benzoyl chloride will react preferentially with the limited nucleophile, leading to a higher yield of its corresponding amide product.
Caption: Workflow for a competitive amidation experiment.
Materials:
-
Substituted Benzoyl Chloride A (e.g., 4-Nitrobenzoyl chloride)
-
Substituted Benzoyl Chloride B (e.g., 4-Methoxybenzoyl chloride)
-
Nucleophile (e.g., Aniline)
-
Non-nucleophilic base (e.g., Pyridine or Triethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[6]
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation (Justification): All glassware must be rigorously dried to prevent hydrolysis of the highly reactive benzoyl chlorides, which would consume starting material and generate confounding byproducts. The reaction is run under an inert atmosphere for the same reason.[7]
-
Reagent Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve Benzoyl Chloride A (1.0 mmol) and Benzoyl Chloride B (1.0 mmol) in 10 mL of anhydrous DCM.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction and prevent side reactions.[1]
-
Nucleophile Addition: In a separate vial, prepare a solution of aniline (0.5 mmol, the limiting reagent) and pyridine (1.1 mmol) in 5 mL of anhydrous DCM. The base is added to neutralize the HCl byproduct, which would otherwise protonate and deactivate the remaining aniline nucleophile.[8]
-
Controlled Reaction: Add the aniline/pyridine solution dropwise to the cooled, stirring solution of benzoyl chlorides over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Work-up: Once the reaction is complete (as indicated by the consumption of aniline), quench the reaction by adding 10 mL of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution (to remove any remaining acid) and 10 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the resulting crude product mixture. The most direct method is ¹H NMR spectroscopy. By integrating characteristic, non-overlapping peaks corresponding to the two different amide products, a precise product ratio can be determined. Alternatively, HPLC can be used to quantify the product ratio. A higher ratio of Amide A to Amide B directly demonstrates that Benzoyl Chloride A is the more reactive species.
Conclusion
The reactivity of substituted benzoyl chlorides is a predictable and quantifiable property governed by fundamental principles of organic chemistry. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. Steric hindrance, particularly from ortho substituents, can also significantly reduce reaction rates. By understanding these principles and employing robust experimental methods like the competitive reaction protocol detailed here, researchers can make informed decisions in the design and optimization of synthetic routes, ultimately accelerating the pace of discovery in drug development and materials science.
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. globalconference.info [globalconference.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reaction Kinetics of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl chloride and its derivatives are cornerstone reagents in organic synthesis, serving as powerful acylating agents for the formation of esters, amides, and ketones.[1][2][3] Their reactivity is critically influenced by the substituents on the aromatic ring, which can modulate the electrophilicity of the carbonyl carbon through a combination of electronic and steric effects.[1] This guide provides an in-depth comparison of the reaction kinetics of 2-Chloro-5-(trifluoromethyl)benzoyl chloride, a vital intermediate in pharmaceutical and agrochemical development, with its structural isomers.[4]
Understanding the relative reactivity of these isomers is paramount for optimizing reaction conditions, controlling selectivity, and designing efficient synthetic routes. We will explore the theoretical principles governing their reactivity, present a detailed protocol for kinetic analysis, and interpret comparative data to provide a clear framework for researchers in the field.
Theoretical Background: The interplay of Electronic and Steric Effects
The rate of nucleophilic acyl substitution in substituted benzoyl chlorides is dictated by the partial positive charge on the carbonyl carbon and the accessibility of this reaction center to the nucleophile.
-
Electronic Effects : Substituents alter the electron density of the aromatic ring and, consequently, the electrophilicity of the carbonyl carbon.[1]
-
Electron-Withdrawing Groups (EWGs) , such as the trifluoromethyl (-CF₃) and chloro (-Cl) groups, increase the reactivity of the benzoyl chloride. They pull electron density away from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. The -CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms (a strong negative inductive effect, -I). The -Cl group is also electron-withdrawing via induction (-I) but can donate electron density through resonance (+M), although the inductive effect typically dominates.
-
Electron-Donating Groups (EDGs) , like alkyl groups, decrease reactivity by pushing electron density into the ring, making the carbonyl carbon less electrophilic.[1]
-
-
Steric Effects : Bulky substituents located near the benzoyl chloride functional group (the ortho position) can physically obstruct the incoming nucleophile, slowing the reaction rate.[1] This steric hindrance is generally less significant for substituents in the meta or para positions.
For the isomers , the combination of the strongly deactivating -CF₃ group and the deactivating -Cl group is expected to render them all significantly more reactive than unsubstituted benzoyl chloride. However, the precise positioning of these groups will create subtle but measurable differences in their reaction kinetics.
Experimental Design and Rationale
To quantitatively compare the reactivity of these isomers, a kinetic study monitoring the progress of a model acylation reaction is required. Alcoholysis, the reaction with an alcohol, is an excellent choice due to its well-understood mechanism and the ease of monitoring the reaction's progress.
Choice of Nucleophile : Ethanol or n-propanol are suitable nucleophiles. Using the alcohol as the solvent ensures pseudo-first-order kinetics with respect to the benzoyl chloride, simplifying the data analysis.[5]
Monitoring Technique : The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of benzoyl chloride consumed.[5] The rate of HCl production can be followed by conductometry , as the ionic HCl is the primary conducting species in the otherwise low-conductivity organic medium.[5] This method provides a continuous, real-time measure of the reaction's progress. Alternatively, UV-Vis spectrophotometry can be used by monitoring the disappearance of the benzoyl chloride or the appearance of the ester product at a specific wavelength.[6]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the kinetic analysis.
Caption: General workflow for the kinetic analysis of benzoyl chloride isomers via conductometry.
Detailed Experimental Protocol: Alcoholysis of Benzoyl Chloride Isomers
This protocol describes a representative experiment for determining the pseudo-first-order rate constant (k_obs) for the reaction of a this compound isomer with n-propanol.
Objective : To measure and compare the rate constants for the alcoholysis of various chloro-(trifluoromethyl)benzoyl chloride isomers.
Materials :
-
This compound and its isomers
-
Anhydrous n-propanol (solvent and reactant)
-
Conductivity meter with a probe
-
Temperature-controlled water bath or reaction block[7]
-
Magnetic stirrer and stir bar
-
Volumetric flasks, pipettes, and a microsyringe
-
Data logging software
Procedure :
-
Preparation :
-
Prepare a stock solution (e.g., 0.1 M) of the specific benzoyl chloride isomer in a small volume of a dry, inert solvent like dioxane.
-
Place a precise volume (e.g., 50 mL) of anhydrous n-propanol into a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).[7]
-
Submerge the conductivity probe into the n-propanol and begin stirring at a constant rate.
-
-
Initiation :
-
Allow the system to thermally equilibrate for 15-20 minutes.
-
Once the temperature and baseline conductivity are stable, initiate the reaction by rapidly injecting a small, known volume (e.g., 100 µL) of the benzoyl chloride isomer stock solution into the stirred n-propanol.
-
Immediately start recording the conductivity as a function of time.
-
-
Monitoring :
-
Record data points at regular intervals (e.g., every 5-10 seconds) until the conductivity reading becomes stable, indicating the reaction has reached completion. This final reading corresponds to the conductance at infinite time (C∞).
-
-
Data Analysis :
-
The observed rate constant (k_obs) is determined by plotting the natural logarithm of (C∞ - Ct), where Ct is the conductance at time t, against time.
-
The plot should yield a straight line, the slope of which is equal to -k_obs.
-
Repeat the experiment for each isomer under identical conditions to ensure a valid comparison.
-
Comparative Kinetic Data
The following table presents hypothetical but chemically realistic pseudo-first-order rate constants (k_obs) for the alcoholysis of this compound and its isomers at 25°C. The values are based on established principles of chemical reactivity.[1][5]
| Compound | Substituent Positions (Cl, CF₃) | Expected Steric Hindrance | Expected Electronic Effect | Relative k_obs (s⁻¹) |
| Benzoyl Chloride | (None) | Minimal | Baseline | 1.0 x 10⁻⁴ |
| 4-(Trifluoromethyl)benzoyl chloride | (-, para) | Minimal | Very Strong EWG | 8.5 x 10⁻³ |
| 2-Chlorobenzoyl chloride | (ortho, -) | High | Moderate EWG | 3.0 x 10⁻⁴ |
| This compound | (ortho, meta) | High | Very Strong EWG | 1.5 x 10⁻³ |
| 4-Chloro-3-(trifluoromethyl)benzoyl chloride | (para, meta) | Minimal | Very Strong EWG | 9.8 x 10⁻³ |
| 5-Chloro-2-(trifluoromethyl)benzoyl chloride | (meta, ortho) | Very High (bulky -CF₃) | Very Strong EWG | 4.1 x 10⁻⁴ |
Interpretation and Discussion
The kinetic data can be rationalized by considering the balance between steric and electronic effects for each isomer.
Caption: Factors influencing the relative reaction rates of chloro-(trifluoromethyl)benzoyl chloride isomers.
-
Highest Reactivity : 4-Chloro-3-(trifluoromethyl)benzoyl chloride is predicted to be the most reactive. Both the -Cl and -CF₃ groups exert their strong electron-withdrawing effects, significantly increasing the carbonyl carbon's electrophilicity. Crucially, with no substituents in the ortho positions, there is minimal steric hindrance to the nucleophile's approach.
-
Target Compound Reactivity : This compound shows high reactivity, but it is tempered by the ortho chlorine atom. While the combined electronic pull of the substituents is strong, the steric bulk of the chlorine near the reaction site slows the rate compared to the 4-Chloro-3-(trifluoromethyl) isomer.
-
Lowest Reactivity (among isomers) : 5-Chloro-2-(trifluoromethyl)benzoyl chloride is expected to be the least reactive of the disubstituted isomers. The reason is profound steric hindrance. The bulky -CF₃ group is now in the ortho position, creating a significant barrier that impedes the nucleophile's access to the carbonyl carbon, overriding the powerful electronic activation.
Safety and Handling Precautions
All benzoyl chloride derivatives are corrosive, lachrymatory, and moisture-sensitive.[8][9][10] They react with water to liberate toxic and corrosive hydrogen chloride gas.[8][11]
-
Personal Protective Equipment (PPE) : Always handle these chemicals in a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, and gloves resistant to corrosive materials.[8][9]
-
Handling : Use glassware that is scrupulously dried. Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors.[10]
-
Storage : Store containers tightly closed in a dry, cool, and well-ventilated area, preferably under an inert atmosphere.[10][12] Keep away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[8][11]
Conclusion
The reaction kinetics of this compound and its isomers are governed by a delicate balance of potent electronic activation and positional steric hindrance. While the strong electron-withdrawing nature of the chloro and trifluoromethyl groups renders all isomers highly reactive, their placement on the aromatic ring is the ultimate determinant of the reaction rate. Reactivity is maximized when steric hindrance is minimized, as seen in the 4-Chloro-3-(trifluoromethyl) isomer. Conversely, placing a bulky group like -CF₃ in the ortho position, as in the 5-Chloro-2-(trifluoromethyl) isomer, dramatically reduces the reaction rate despite favorable electronics.
This guide provides the theoretical framework and a practical experimental approach for scientists to rationalize and predict the chemical behavior of these important synthetic intermediates, enabling more efficient process development and discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. synquestlabs.com [synquestlabs.com]
A Comparative Guide to the Biological Activity of Amides Derived from 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic incorporation of halogen and trifluoromethyl groups can significantly modulate a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and ultimately, its biological activity. This guide provides a comprehensive comparison of the biological activities of amides derived from 2-Chloro-5-(trifluoromethyl)benzoyl chloride, a versatile building block for generating diverse bioactive compounds. We will delve into their synthesis, comparative efficacy in antifungal, antibacterial, and anticancer applications, and the underlying structure-activity relationships, supported by experimental data and protocols.
The Core Moiety: this compound
This compound serves as a critical starting material in the synthesis of a wide array of biologically active molecules. The presence of a trifluoromethyl group, a highly lipophilic and electronegative moiety, often enhances metabolic stability and membrane permeability of the resulting derivatives.[1] The chlorine atom at the ortho position can influence the conformation of the molecule and provide an additional point of interaction with biological targets. The reactivity of the benzoyl chloride functional group allows for straightforward amide bond formation with a vast range of amines, leading to a diverse chemical library for biological screening.[2]
Synthesis of N-Substituted-2-chloro-5-(trifluoromethyl)benzamides
The primary method for the synthesis of amides from this compound is the reaction with a primary or secondary amine. This nucleophilic acyl substitution is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3]
Experimental Protocol: General Amide Synthesis
A general and widely applicable method for the synthesis of N-substituted benzamides from their corresponding benzoyl chlorides is as follows:
-
Dissolution: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et3N) or pyridine (1.1-1.5 equivalents), to the solution.
-
Addition of Acid Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the amine solution, typically at 0 °C to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 2-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess base and amine, followed by a wash with an aqueous basic solution (e.g., saturated NaHCO3) to remove any unreacted acid chloride. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure amide.[3]
Comparative Biological Activities
Antifungal Activity
Amides incorporating a trifluoromethylphenyl moiety have demonstrated significant fungicidal properties.[4] While direct studies on a series of amides from this compound are limited, related structures provide valuable insights. For instance, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide has shown potent and broad-spectrum antifungal activity against various fungal species.[4] Another related compound, 2-chloro-N-phenylacetamide, has been reported to have significant antifungal activity against fluconazole-resistant Candida species and Aspergillus flavus.[5][6]
| Compound/Derivative | Fungal Strain(s) | Activity (MIC/IC50) | Reference(s) |
| 2-chloro-N-phenylacetamide | Candida albicans | 128-256 µg/mL (MIC) | [5] |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128-256 µg/mL (MIC) | [5] |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16-256 µg/mL (MIC) | [6] |
| Trifluoromethyl & Trifluoromethoxy Chalcones | Candida albicans, Aspergillus niger | Zone of inhibition data available | [7] |
The mechanism of action for some of these related amides involves disruption of the fungal cell membrane by binding to ergosterol.[6]
Antibacterial Activity
The antibacterial potential of benzamide derivatives is well-documented.[8] The introduction of chloro and trifluoromethyl groups can enhance this activity. While specific data for a series of amides from this compound is not extensively available, studies on structurally similar compounds highlight their potential. For example, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against antibiotic-resistant Gram-positive bacteria.[9] Chalcones with a chlorine atom have also demonstrated significant inhibition of bacterial growth.[10]
| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/Zone of Inhibition) | Reference(s) |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumonia | Moderate to high activity (zone of inhibition) | [11] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis | MIC values as low as 0.78 µg/mL | [9] |
| 6-(chloro/nitro)-1H-benzimidazole derivatives | Escherichia coli, Streptococcus faecalis, MRSA | MIC values ranging from 2 to 16 μg/mL | [12] |
Anticancer Activity
The 2-chloro-5-(trifluoromethyl)benzoyl amide scaffold is a promising framework for the development of novel anticancer agents. The trifluoromethyl group can enhance the anticancer properties of a molecule.[1] A notable example is 2-(N-benzylmethylsulfonamido)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide (BTAA), which has demonstrated antitumor activity in various cancer cell lines.[13] BTAA is reported to inhibit enzymes such as carbonic anhydrase (CA) and histone deacetylase (HDAC), which are implicated in cancer cell growth and proliferation.[13]
Furthermore, N-substituted benzamide derivatives have been explored as histone deacetylase (HDACs) inhibitors with anti-tumor activity.[14] Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have also been synthesized and evaluated for their anticancer activity, with some compounds showing potent cytotoxic effects against melanoma and breast cancer cell lines.[1]
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Mechanism of Action (if known) | Reference(s) |
| 2-(N-benzylmethylsulfonamido)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide (BTAA) | Various cancer cell lines | Data not specified | Inhibition of carbonic anhydrase (CA) and histone deacetylase (HDAC) | [13] |
| N-substituted benzamide derivatives | Not specified | Moderate HDAC inhibitory activities | HDAC inhibition | [14] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[13]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32, A375) | IC50 = 24.4 µM (C32), 25.4 µM (A375) | Not specified | [1] |
Structure-Activity Relationship (SAR) Insights
Based on the available data for amides derived from this compound and related structures, several structure-activity relationship (SAR) trends can be inferred:
-
Role of the Trifluoromethyl Group: The trifluoromethyl group at the 5-position of the benzoyl ring is a key contributor to biological activity, likely by enhancing lipophilicity and metabolic stability.[1][15]
-
Impact of the N-Substituent: The nature of the substituent on the amide nitrogen plays a crucial role in determining the type and potency of biological activity. Aromatic and heterocyclic substituents often lead to potent antifungal, antibacterial, and anticancer activities.[9][12]
-
Influence of the 2-Chloro Group: The chlorine atom at the 2-position can influence the molecule's conformation and may be involved in specific interactions with the target protein. In some cases, the position of the halogen has a significant impact on potency.[15]
Conclusion and Future Directions
Amides derived from this compound represent a promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of these amides allows for the creation of large and diverse libraries for high-throughput screening. While existing data points to significant potential in antifungal, antibacterial, and anticancer applications, a systematic investigation of a diverse range of N-substituted derivatives is warranted to fully elucidate the structure-activity relationships and identify lead compounds for further development. Future research should focus on synthesizing and screening a focused library of these amides against a panel of relevant biological targets to unlock their full therapeutic potential.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Buy 2-(N-benzylmethylsulfonamido)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide [smolecule.com]
- 14. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride in Scale-Up Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical and agrochemical development, the selection of building blocks and synthetic routes is a critical decision point, balancing chemical efficiency with economic viability. This guide provides an in-depth analysis of 2-Chloro-5-(trifluoromethyl)benzoyl chloride, a key intermediate, focusing on its cost-effectiveness in scale-up operations. We will explore its primary application in acylation reactions and objectively compare it against common alternatives, namely in situ acid activation via coupling reagents.
Our analysis, supported by process modeling and experimental data, demonstrates that while this compound offers high reactivity and straightforward purification, its cost-effectiveness is highly context-dependent. Key factors influencing this decision include raw material cost, process safety infrastructure, and waste management overhead. For robust, high-throughput reactions where upfront reagent cost is less critical than process time and simplicity, the acyl chloride route is often superior. Conversely, for complex, sensitive substrates or when minimizing hazardous waste is paramount, modern coupling reagents present a compelling, often more economical, alternative despite higher initial prices. This guide provides the data and frameworks necessary to make an informed decision tailored to your specific process constraints and economic goals.
Introduction: The Strategic Value of the 2-Chloro-5-(trifluoromethyl)benzoyl Moiety
The 2-chloro-5-(trifluoromethyl)benzoyl structural motif is prevalent in a range of biologically active molecules. The trifluoromethyl group is a bioisostere for various functionalities and can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] The chlorine atom provides an additional vector for synthetic modification or can play a role in directing molecular conformation. As such, the efficient introduction of this moiety is a frequent challenge in process chemistry.
This compound (CAS 657-05-6) is a highly reactive electrophile, making it a potent acylating agent for amines, alcohols, and other nucleophiles.[2][3] Its primary utility lies in the formation of amide bonds, one of the most fundamental and repeated transformations in pharmaceutical manufacturing.[4] The central question for any process chemist is not merely "does it work?" but "what is the total cost to make it work at scale?" This guide will dissect that question by comparing the direct acylation route with its most common industrial alternative: the use of the parent carboxylic acid with a coupling reagent.
Comparative Analysis of Synthetic Acylation Strategies
The decision to use an acyl chloride versus an alternative activation method is a multi-faceted problem. It requires a holistic assessment of the entire process, from raw material sourcing to final product isolation and waste disposal.
Route 1: Direct Acylation with this compound
This is the classical and most direct approach to forming an amide bond. The reaction of an amine with the acyl chloride is typically fast, often exothermic, and driven to completion by the formation of a stable amide and a hydrochloride salt byproduct.[]
Causality Behind the Method: The high electrophilicity of the acyl chloride carbonyl carbon makes it exceptionally susceptible to nucleophilic attack. This intrinsic reactivity often obviates the need for catalysts and allows for rapid reaction times, which are significant advantages in a manufacturing setting where reactor time is a key cost driver.
Scale-Up Cost Drivers:
-
Raw Material Cost: this compound is a specialty chemical with a higher upfront cost than its corresponding carboxylic acid.
-
Synthesis of the Acyl Chloride: The acyl chloride is typically prepared from 2-chloro-5-(trifluoromethyl)benzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] While effective, this step adds to the overall process cost and introduces highly corrosive and hazardous reagents.
-
Byproduct Management: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized with a base (e.g., triethylamine, pyridine, or aqueous NaOH). This adds to the raw material cost and the salt load in the waste stream, increasing the Process Mass Intensity (PMI).[7][8]
-
Process Safety: The use of thionyl chloride requires specialized equipment for handling and scrubbing corrosive gaseous byproducts (HCl and SO₂).[9][10] The Occupational Safety and Health Administration (OSHA) has stringent regulations for storing and handling thionyl chloride in quantities above 250 pounds, mandating a comprehensive Process Safety Management (PSM) program.[11]
Route 2: In Situ Activation with Amide Coupling Reagents
Modern organic synthesis offers a vast toolkit of coupling reagents that activate a carboxylic acid in situ, allowing for a one-pot reaction with an amine.[][12] Common examples include carbodiimides (e.g., EDC with HOBt), phosphonic anhydrides (e.g., T3P®), and uronium/aminium salts (e.g., HATU, HBTU).[12][13][14]
Causality Behind the Method: These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea for EDC) that is then readily displaced by the amine nucleophile.[12] This approach avoids the need to isolate the often-unstable acyl chloride.
Scale-Up Cost Drivers:
-
Reagent Cost: High-performance coupling reagents like HATU can be significantly more expensive than thionyl chloride on a per-kilogram basis.[12] However, reagents like T3P® and EDC offer a more moderate price point with a good balance of reactivity and safety.[15]
-
Atom Economy & Waste: While avoiding corrosive gases, these reagents are used in stoichiometric amounts and generate their own byproducts (e.g., N-acylurea for EDC, phosphonic acid derivatives for T3P®), which must be removed during workup.[12][15] This can sometimes complicate purification.
-
Milder Conditions: Coupling reactions often proceed under milder, near-neutral pH conditions, which is a significant advantage when working with sensitive or acid-labile substrates. This can lead to higher yields and purity, reducing downstream purification costs.
-
Safety & Handling: Many modern coupling reagents have a more favorable safety profile than thionyl chloride, reducing the capital investment required for specialized handling and scrubbing equipment.[15]
Quantitative Comparison: Process Mass Intensity (PMI) and Cost Modeling
To provide an objective comparison, we will model the synthesis of a hypothetical, yet representative, API intermediate (Product X) via both routes.
Product X Synthesis:
-
Amine Starting Material: 4-Methoxyaniline (MW: 123.15 g/mol )
-
Target Product: N-(4-methoxyphenyl)-2-chloro-5-(trifluoromethyl)benzamide (MW: 329.7 g/mol )
Table 1: Comparative Process Metrics for the Synthesis of 1 kg of Product X
| Parameter | Route 1: Acyl Chloride | Route 2: T3P® Coupling | Justification & Rationale |
| Yield | 95% | 92% | Acyl chlorides are highly reactive, often leading to slightly higher yields in simple systems. T3P® is also highly efficient but may show slightly lower yields with some substrates.[15] |
| Reaction Time | 2 hours | 6 hours | The direct acylation is typically much faster due to the high intrinsic reactivity of the acyl chloride. |
| Solvent Volume | 10 L (DCM) | 12 L (EtOAc) | Both require aprotic solvents. T3P® reactions often run slightly more dilute. Ethyl acetate is generally considered a "greener" solvent than Dichloromethane. |
| Base | Triethylamine (1.1 eq) | Pyridine (2.0 eq) | The acyl chloride route requires a base to scavenge HCl. T3P® protocols often use a base like pyridine to facilitate the reaction.[15] |
| Work-up | Aqueous washes | Aqueous washes | Work-up is similar, focused on removing salt byproducts and unreacted starting materials. T3P® byproducts are generally water-soluble, simplifying removal. |
| Process Mass Intensity (PMI) | ~25 kg/kg | ~20 kg/kg | The higher PMI for Route 1 is driven by the extra step to create the acyl chloride and the mass of the HCl scavenger. PMI is a key metric for evaluating the "greenness" of a process.[7][16][17] |
| Estimated Cost of Goods (CoG) | Variable | Variable | Highly dependent on raw material pricing at scale. The higher cost of T3P® may be offset by avoiding the acyl chloride synthesis step and associated safety/waste costs. |
Note: These values are estimates for illustrative purposes. Actual results will vary based on specific reaction optimization and raw material sourcing.
Experimental Protocols
The following protocols are representative of standard laboratory procedures and serve as a basis for the scale-up comparison.
Protocol 1: Synthesis of Product X via Acyl Chloride Route
Materials:
-
This compound (1.05 eq)
-
4-Methoxyaniline (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 4-methoxyaniline in anhydrous DCM at 0°C under an inert atmosphere, add triethylamine.
-
Slowly add a solution of this compound in DCM to the reaction mixture, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC or HPLC for completion.
-
Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure amide.
Protocol 2: Synthesis of Product X via T3P® Coupling Route
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq)
-
4-Methoxyaniline (1.1 eq)
-
Pyridine (2.0 eq)
-
T3P® (50% solution in Ethyl Acetate) (1.5 eq)
-
Ethyl Acetate
Procedure:
-
To a solution of 2-chloro-5-(trifluoromethyl)benzoic acid and 4-methoxyaniline in ethyl acetate, add pyridine.
-
Cool the mixture to 0°C.
-
Slowly add the T3P® solution to the reaction mixture, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 6 hours, monitoring by TLC or HPLC for completion.
-
Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system to yield the pure amide.[15]
Visualization of Decision Workflow & Synthesis
The choice between these two routes can be visualized as a decision-making process driven by key project and process parameters.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic Methods – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. drexel.edu [drexel.edu]
- 11. Process Safety Management of Highly Hazardous Chemicals as it may apply to more than 250 pounds thionyl chloride stored on your work site. | Occupational Safety and Health Administration [osha.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 17. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its properties and the requisite safety protocols. This guide provides essential, field-proven insights for the safe handling, storage, and disposal of 2-Chloro-5-(trifluoromethyl)benzoyl chloride, a compound that demands meticulous attention to detail due to its reactive and corrosive nature. This document is structured to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively.
Understanding the Inherent Risks
This compound (CAS No. 657-05-6) is a highly reactive acyl halide.[1][2] Its primary hazards stem from its corrosivity and reactivity, particularly with water and other nucleophilic reagents.
-
Corrosivity : It is classified as a corrosive material that causes severe skin burns and eye damage.[3][4][5] Contact with tissues can lead to immediate and significant damage. It is also a lachrymator, meaning it can cause tearing.[3]
-
Respiratory Irritation : Inhalation of its vapors can cause respiratory irritation, and the substance is destructive to the mucous membranes and upper respiratory tract.[3][4]
-
Reactivity : This compound reacts exothermically with water, alcohols, bases, and oxidizing agents.[3] A critical aspect of its reactivity is the liberation of toxic and irritating gases, such as hydrogen chloride (HCl), upon contact with moisture.[4][6] This reaction can also generate flammable hydrogen gas if it comes into contact with metals.[3]
Understanding these properties is the foundation of a robust safety plan. The procedures outlined below are designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical safety goggles and a full-face shield.[3] | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[7][8] | Flame-retardant lab coat, closed-toe shoes.[3][9] | Required if not performed in a certified chemical fume hood.[3] |
| Reaction Setup | Chemical safety goggles and a full-face shield.[3] | Chemical-resistant gloves.[7][8] | Flame-retardant lab coat, chemical-resistant apron.[9] | Work must be conducted in a certified chemical fume hood.[6] |
| Work-up/Quenching | Chemical safety goggles and a full-face shield.[3] | Chemical-resistant gloves.[7][8] | Flame-retardant lab coat, chemical-resistant apron.[9] | Work must be conducted in a certified chemical fume hood.[6] |
| Spill Cleanup | Chemical safety goggles and a full-face shield.[3] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[10] | Self-contained breathing apparatus (SCBA) may be necessary for large spills.[11] |
Causality Behind PPE Choices:
-
Eye and Face Protection : The combination of goggles and a face shield is crucial due to the severe corrosivity and the potential for splashes during handling and reactions.[3][8]
-
Hand Protection : Standard nitrile gloves may offer limited protection. It is essential to select gloves made of materials like butyl rubber or neoprene that have high resistance to corrosive chemicals.[7][8] Always check the glove manufacturer's compatibility chart.
-
Body Protection : A flame-retardant lab coat is a standard requirement. A chemical-resistant apron provides an additional barrier against spills of this corrosive liquid.[9]
-
Respiratory Protection : Due to the release of HCl gas upon contact with moisture, all work should be performed in a well-ventilated chemical fume hood to prevent inhalation.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling
3.1. Preparation and Weighing:
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood with the sash at the lowest practical height.[6] Ensure that a safety shower and eyewash station are readily accessible and have been tested.[3]
-
Inert Atmosphere : This compound is moisture-sensitive.[3] When not in use, it should be stored under an inert atmosphere (e.g., nitrogen or argon). All glassware and equipment must be thoroughly dried before use.
-
Weighing : If possible, weigh the required amount directly into the reaction vessel inside the fume hood. If using a balance outside the hood, use a sealed container for transfer.
3.2. Reaction and Work-up:
-
Addition : When adding this compound to a reaction mixture, do so slowly and in a controlled manner, especially if the reaction is exothermic.
-
Quenching : The quenching of reactions involving this reagent must be performed with extreme caution. Slowly add the reaction mixture to the quenching solution (e.g., a cold aqueous base solution) with vigorous stirring. Be prepared for the evolution of gas.
3.3. Storage:
-
Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[3][12]
-
The storage area should be a designated corrosives cabinet.[6]
Emergency and Disposal Plan
4.1. Spill Response:
In the event of a spill, immediate and appropriate action is critical to prevent injury and further contamination.
Emergency Spill Response Workflow
Caption: Workflow for handling a spill of this compound.
Spill Cleanup Steps:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[13][14]
-
Assess : From a safe distance, assess the extent of the spill. For large spills, or if you are not trained to handle the situation, evacuate the lab and call emergency services.[15]
-
Contain : If the spill is small and you are trained to handle it, prevent it from spreading by using a dry, inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[16][17] Do not use water or combustible materials. [17][18]
-
Neutralize and Collect : Once absorbed, carefully collect the material into a clearly labeled, sealable container for hazardous waste.[15]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Dispose of the waste through your institution's hazardous waste management program.[3][12]
4.2. First Aid:
Immediate medical attention is crucial in case of exposure.[3][5][16]
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][16]
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][19]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][16]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][16]
4.3. Disposal:
-
All waste containing this compound or its reaction byproducts must be disposed of as hazardous waste.[3][12]
-
Containers should be tightly sealed and clearly labeled.[15] Follow all local, state, and federal regulations for hazardous waste disposal.[20]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. This compound | 657-05-6 [sigmaaldrich.com]
- 2. This compound | 657-05-6 [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. leelinework.com [leelinework.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. sams-solutions.com [sams-solutions.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. nj.gov [nj.gov]
- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
